Acetrizoic Acid
Description
This compound presents the molecular formula of 3-acetamidol-2,4,6-triiodobenzoic acid and it is the first monomeric ionic compound used as an X-ray contrast agent. It was first synthesized by Wallingford in 1953 and it was filled in the FDA by the Johnson & Johnson subsidiary, Cilag Chemie AG, on February 8th, 1978. This compound presents, in the FDA records, a category of drug substance with an inactive status.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
An iodinated radiographic contrast medium used as acetrizoate sodium in HYSTEROSALPINGOGRAPHY.
See also: Metrizoic Acid (related); Metrizamide (related); Acetrizoate Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-2,4,6-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGSFBXBWBTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022549 | |
| Record name | Acetrizoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Acetrizoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09347 | |
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CAS No. |
85-36-9 | |
| Record name | Acetrizoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetrizoic acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetrizoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09347 | |
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| Record name | ACETRIAZOIC ACID | |
| Source | DTP/NCI | |
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| Record name | Acetrizoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetamido-2,4,6-triiodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.455 | |
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| Record name | ACETRIZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24256BQV7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Acetrizoic Acid for Research Applications
Acetrizoic acid, with the IUPAC name 3-acetamido-2,4,6-triiodobenzoic acid, is a tri-iodinated benzoic acid derivative.[1][2] Historically, it was one of the first monomeric ionic compounds used as an X-ray contrast agent, developed by V.H. Wallingford in the early 1950s.[1][2][3] Its high iodine content provides excellent X-ray attenuation, a property that made it valuable for medical imaging procedures such as pyelography and angiography. While it has largely been superseded in clinical practice by agents with lower osmolality and improved safety profiles, this compound continues to be a compound of interest for researchers in various fields, including the development of new imaging agents and in toxicological studies. This guide provides detailed methodologies for its synthesis and characterization for research purposes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing with 3-aminobenzoic acid. This involves an electrophilic aromatic substitution to introduce three iodine atoms onto the benzene ring, followed by the acetylation of the amino group. A key intermediate in this process is 3-amino-2,4,6-triiodobenzoic acid.
A logical workflow for the synthesis of this compound is presented below.
Experimental Protocols
Step 1: Synthesis of 3-Amino-2,4,6-triiodobenzoic acid
This procedure is adapted from established methods for the tri-iodination of aminobenzoic acid derivatives.
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 68.5 g of 3-aminobenzoic acid in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.
-
Addition of Iodinating Agent: Slowly add a mixture of 290 g of iodine monochloride and 290 mL of concentrated hydrochloric acid to the stirred solution.
-
Reaction: Gradually heat the mixture to 80-85°C and maintain this temperature with continuous stirring for 3 hours.
-
Isolation of Crude Product: The crude 3-amino-2,4,6-triiodobenzoic acid will precipitate out of the solution.
-
Purification: The crude product can be purified by recrystallizing its sodium salt from approximately five times its weight in water, with the addition of a small amount of sodium hydrogen sulfite. This process should be repeated to achieve a higher purity. A yield of approximately 70% can be expected.
Step 2: Synthesis of this compound (Acetylation)
This step involves the acetylation of the amino group of the tri-iodinated intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the purified 3-amino-2,4,6-triiodobenzoic acid in acetic anhydride.
-
Reaction: Heat the mixture to reflux (approximately 80°C) for about 3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The resulting solid is then washed with a suitable solvent, such as water or a cold organic solvent, to remove any remaining impurities.
-
Purification: The crude this compound can be further purified by recrystallization to obtain a white to off-white crystalline powder. A purity of ≥ 98% is typically achieved for commercially available research-grade this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. This involves a combination of chromatographic and spectroscopic techniques.
A logical workflow for the characterization of this compound is presented below.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis of this compound. A reversed-phase method is typically employed.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% triethylamine adjusted to pH 4.0 with orthophosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile, methanol, and water) is effective.
-
Detection: UV detection at a wavelength of 205 nm is appropriate for monitoring the eluted compounds.
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Injection Volume: An injection volume of 10-20 µL is typically used.
-
Sample Preparation: A solution of the synthesized this compound is prepared in a suitable diluent.
Spectroscopic Methods
Spectroscopic techniques are essential for confirming the molecular structure of this compound.
1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum is often recorded using a KBr wafer technique.
Experimental Protocol: IR Spectroscopy
-
A small amount of the dried this compound sample is ground with potassium bromide (KBr).
-
The mixture is then pressed into a thin, transparent pellet.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Table 1: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (R-COOH) |
| 3350 - 3250 | N-H Stretch | Secondary Amide (R-NH-C=O) |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid (R-COOH) |
| 1680 - 1630 | C=O Stretch (Amide I) | Secondary Amide (R-NH-C=O) |
| 1550 - 1510 | N-H Bend (Amide II) | Secondary Amide (R-NH-C=O) |
| 1300 - 1200 | C-O Stretch | Carboxylic Acid / Acetyl Group |
| Below 850 | C-I Stretch | Aryl Iodide |
Data compiled from typical ranges for the respective functional groups.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
-
A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 8.0 - 8.5 | s | Aromatic-H |
| ¹H | ~ 9.5 - 10.5 | s | Amide-H |
| ¹H | ~ 13.0 - 14.0 | br s | Carboxylic Acid-H |
| ¹H | ~ 2.1 | s | Acetyl-CH₃ |
| ¹³C | ~ 170 | s | Carboxylic Acid C=O |
| ¹³C | ~ 168 | s | Amide C=O |
| ¹³C | ~ 140 - 150 | s | Aromatic C-N & C-COOH |
| ¹³C | ~ 90 - 120 | s | Aromatic C-I & C-H |
| ¹³C | ~ 24 | s | Acetyl-CH₃ |
Note: Predicted chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation patterns, which provides further structural evidence. The molecular weight of this compound (C₉H₆I₃NO₃) is 556.86 g/mol .
Experimental Protocol: Mass Spectrometry
-
A dilute solution of the sample is prepared in a suitable solvent.
-
The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
The mass spectrum is recorded.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Ion Formula | Description |
|---|---|---|
| 557.75 | [C₉H₇I₃NO₃]⁺ | Molecular ion peak (M+H)⁺ |
| 539.74 | [C₉H₅I₃NO₂]⁺ | Loss of water (H₂O) from the carboxylic acid group |
| 512.76 | [C₈H₅I₃N]⁺ | Loss of the carboxyl group (-COOH) |
| 496.76 | [C₇H₃I₃O]⁺ | Loss of the acetamido group (-NHCOCH₃) |
Note: m/z values are calculated for the most common isotopes.
Physical and Elemental Analysis
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Melting Point: The melting point is a fundamental test of purity. This compound has a reported melting point with decomposition around 280-280.5 °C.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, I, N, O), which can be compared against theoretical values to verify the empirical formula.
By following these detailed synthesis and characterization protocols, researchers can confidently prepare and validate this compound for their specific research needs, ensuring the quality and reliability of their experimental outcomes.
References
An In-depth Technical Guide to the Physicochemical Properties of Acetrizoic Acid for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of acetrizoic acid, an iodinated contrast agent. The information herein is intended to support experimental design, formulation development, and analytical method validation by providing essential quantitative data, detailed experimental protocols, and visual representations of key processes and relationships.
Core Physicochemical Properties
This compound (3-acetamido-2,4,6-triiodobenzoic acid) is a well-characterized molecule with distinct properties crucial for its application and handling.[1][2] A summary of its key physicochemical data is presented below.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆I₃NO₃ | [2][3][4] |
| Molecular Weight | 556.86 g/mol | |
| Melting Point | 280-280.5 °C (with decomposition) | |
| Boiling Point | 547.1 ± 50.0 °C (Predicted) | |
| pKa (Strongest Acidic) | 2.33 (Predicted by Chemaxon) | |
| Water Solubility | 1.28 g/L (at 25 °C) | |
| DMSO Solubility | 5.6 mg/mL (at 25 °C) | |
| Other Solubilities | Soluble in alcohol; slightly soluble in ether and water; very slightly soluble in chloroform; practically insoluble in benzene. | |
| Appearance | White to almost white powder or crystal. | |
| Storage Conditions | Store at 2-8°C, protected from light. |
Experimental Protocols
Detailed methodologies are critical for reproducing and validating physicochemical data. The following sections outline standard protocols for determining the key properties of this compound.
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in an aqueous medium at a specific temperature.
Materials:
-
This compound (pure substance)
-
Deionized water (or desired aqueous buffer)
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Validated analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a glass flask. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.
-
Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., deionized water or a pH-adjusted buffer) to the flask.
-
Equilibration: Tightly stopper the flask and place it in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the flask for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the flask and allow it to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining micro-particulates, immediately filter the sample using a syringe filter.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.
Objective: To determine the pKa of the carboxylic acid group of this compound.
Materials:
-
This compound
-
Deionized water (degassed)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Initial pH Adjustment: Place the solution in a reaction vessel on a magnetic stirrer. Immerse the pH electrode. If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 1.8-2.0) using 0.1 M HCl to ensure the molecule is fully protonated.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from a buret.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the corresponding volume of NaOH added.
-
Endpoint: Continue the titration until the pH has passed the equivalence point and stabilized in the basic region (e.g., pH 12-12.5).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the inflection point of this sigmoid curve. Specifically, the pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Replication: Perform the titration in triplicate to ensure the reliability of the results and calculate the average pKa value.
The melting point is a critical indicator of purity. The United States Pharmacopeia (USP) provides a standardized method for its determination.
Objective: To determine the melting range of this compound.
Materials:
-
This compound (finely powdered and dried)
-
Capillary tubes (closed at one end, meeting USP specifications)
-
Melting point apparatus (Apparatus I or II) with a calibrated thermometer or temperature sensor
Procedure:
-
Sample Preparation: Finely powder the dry this compound. Charge a capillary tube by tapping the open end into the powder, causing a small amount to enter. Pack the powder down by tapping the bottom of the tube on a hard surface until a tightly packed column of 2.5–3.5 mm is formed.
-
Apparatus Setup: Place the charged capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the apparatus at a steady rate. When the temperature is about 5-10°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.
-
Observation and Recording:
-
Onset of Melting: Record the temperature at which the column of powder is observed to collapse against the side of the capillary tube.
-
Completion of Melting (Clear Point): Record the temperature at which the substance becomes completely liquid and no solid remains.
-
-
Reporting: The melting range is the interval between the onset and completion of melting.
Stability testing provides evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.
Objective: To evaluate the intrinsic stability of this compound under various stress conditions to identify degradation pathways and recommend storage conditions.
Methodology (Based on ICH Guidelines):
-
Forced Degradation (Stress Testing): Subject this compound to conditions more severe than accelerated testing to understand potential degradation products.
-
Acid/Base Hydrolysis: Treat solutions of this compound with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
-
Oxidation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Store the solid drug substance at high temperatures.
-
Photostability: Expose the solid drug substance and its solution to light sources as specified in ICH Q1B guidelines.
-
-
Long-Term and Accelerated Stability Studies:
-
Sample Packaging: Store this compound in a container closure system that simulates the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter. For accelerated studies, test at a minimum of 0, 3, and 6 months.
-
-
Analytical Monitoring: At each time point, test the samples for key attributes that may change during storage, including:
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Appearance (physical description)
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Assay (potency)
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Degradation products (using a validated stability-indicating HPLC method)
-
Visualizations of Experimental Workflows and Logical Relationships
Visual diagrams are essential for clarifying complex processes and relationships in experimental design.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Factors Influencing this compound Stability.
References
Acetrizoic Acid: An In-depth Technical Guide to its Mechanism of Action in X-ray Contrast Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetrizoic acid, a first-generation ionic monomeric iodinated contrast agent, historically played a significant role in enhancing the visibility of internal structures in X-ray imaging.[1] Although largely superseded by newer, lower-osmolality agents, a comprehensive understanding of its core mechanism of action remains crucial for researchers in radiology, drug development, and toxicology. This technical guide provides an in-depth analysis of the physicochemical principles, pharmacokinetics, and experimental methodologies related to the X-ray contrast enhancement properties of this compound.
Core Mechanism of Action: X-ray Attenuation
The primary mechanism by which this compound enhances contrast in X-ray imaging is through the attenuation of X-ray photons. This phenomenon is fundamentally linked to the high atomic number (Z=53) of the three iodine atoms covalently bound to its benzene ring structure.[2][3]
When an X-ray beam passes through the body, different tissues absorb or scatter the photons to varying degrees, creating a contrast on the resulting image. Tissues with higher effective atomic numbers and densities attenuate X-rays more effectively. This compound, when introduced into a specific tissue or vessel, significantly increases the local concentration of high-atomic-number iodine atoms. This leads to a marked increase in X-ray attenuation in that region compared to the surrounding tissues, resulting in a brighter appearance on the radiograph.[4]
The relationship between X-ray absorption and atomic number is profound, with the absorption coefficient being approximately proportional to Z^4.[3] This strong dependence underscores the efficacy of iodine as a contrast agent.
The following diagram illustrates the fundamental principle of X-ray attenuation by this compound.
Physicochemical and Pharmacokinetic Properties
The efficacy and safety profile of this compound as a contrast agent are dictated by its physicochemical and pharmacokinetic properties.
| Property | Value | Reference |
| Molecular Formula | C9H6I3NO3 | |
| Molecular Weight | 556.86 g/mol | |
| Iodine Content | 68.4% (by weight) | Calculated |
| Plasma Protein Binding | < 5% | |
| Half-life | ~4 hours | |
| Excretion | Primarily unchanged via glomerular filtration | |
| Excretion Rate | ~83% in 3 hours, ~100% in 24 hours | |
| LD50 (Rodents, IV) | 8 g/kg | |
| LD50 (Rodents, Oral) | 2 g/kg | |
| Osmolality | High (as a first-generation ionic agent) |
Upon intravenous administration, this compound rapidly distributes into the extracellular fluid space. Within 5 minutes, approximately 80% of the injected dose resides outside the intravascular compartment. It does not significantly cross the blood-brain barrier or enter neural tissues and testes due to the presence of tight junctions. The low plasma protein binding facilitates its rapid clearance from the body.
The pharmacokinetic pathway of this compound is illustrated in the following diagram.
Experimental Protocols
A comprehensive evaluation of a contrast agent's properties involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments relevant to this compound.
In Vitro X-ray Attenuation Measurement
Objective: To quantify the X-ray attenuation properties of this compound solutions at various concentrations.
Methodology:
-
Preparation of Phantoms: Prepare a series of dilutions of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of iodine concentrations.
-
Phantom Imaging: Place the solutions in standardized containers (e.g., microcentrifuge tubes or a custom phantom) and image them using a micro-CT scanner.
-
Image Analysis: Measure the mean radiodensity (in Hounsfield Units, HU) of each solution from the reconstructed CT images.
-
Calibration Curve: Plot the measured HU values against the known iodine concentrations to generate a calibration curve, which can be used to determine the iodine concentration of unknown samples based on their radiopacity.
Determination of Renal Clearance in an Animal Model
Objective: To determine the rate at which this compound is cleared from the plasma by the kidneys.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as male Wistar rats.
-
Catheterization: Anesthetize the animals and surgically place catheters in the jugular vein (for infusion), carotid artery (for blood sampling), and bladder (for urine collection).
-
Infusion: Administer a bolus intravenous injection of this compound, followed by a constant infusion to maintain a steady-state plasma concentration.
-
Sample Collection: Collect timed blood and urine samples throughout the infusion period.
-
Sample Analysis: Determine the concentration of this compound in the plasma and urine samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation of Clearance: Calculate the renal clearance using the formula: CLr = (Cu * V) / Cp, where Cu is the urine concentration of this compound, V is the urine flow rate, and Cp is the plasma concentration of this compound.
The following diagram outlines the workflow for determining renal clearance.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of this compound that binds to plasma proteins.
Methodology:
-
Apparatus: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Sample Preparation: Spike drug-free plasma with a known concentration of this compound.
-
Dialysis: Add the spiked plasma to one chamber of the dialysis cell and a protein-free buffer (e.g., PBS) to the other chamber.
-
Incubation: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers and determine the concentration of this compound in each using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the percentage of protein binding using the formula: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100, where Cplasma and Cbuffer are the concentrations of this compound in the plasma and buffer chambers, respectively.
Conclusion
This compound, as an early ionic contrast agent, provides a foundational case study in the principles of X-ray contrast enhancement. Its mechanism of action is directly attributable to the high X-ray attenuation properties of its constituent iodine atoms. While its clinical use has diminished due to the development of safer, lower-osmolality agents, the experimental protocols and pharmacokinetic principles associated with this compound remain relevant for the ongoing research and development of novel contrast media. A thorough understanding of its properties and the methodologies used for their characterization is essential for professionals in the fields of medical imaging and pharmaceutical sciences.
References
historical development of acetrizoic acid as a contrast agent
An In-depth Technical Guide on the Historical Development of Acetrizoic Acid as a Contrast Agent
Introduction
In the mid-20th century, the field of diagnostic radiology was rapidly advancing, creating a demand for safer and more effective agents to visualize internal bodily structures. This compound emerged during this period as a significant development in X-ray contrast media.[1] As one of the first monomeric ionic contrast agents, its introduction marked a pivotal step in the evolution of radiographic imaging techniques.[1][2] This technical guide provides a comprehensive overview of the historical development of this compound, its synthesis, clinical applications, physicochemical properties, and the toxicological concerns that ultimately led to its replacement by newer, safer agents.
Discovery and Synthesis
This compound, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, was first synthesized in the early 1950s by Vernon H. Wallingford at Mallinckrodt Chemical Works.[1] This development was part of a broader research effort to create improved iodinated compounds for radiographic contrast.[1] The synthesis of this compound was a significant achievement, providing a new tool for medical imaging. The presence of three iodine atoms in the molecule is key to its function, as they are effective at absorbing X-rays, thus enhancing the contrast of the resulting image.
A common synthetic route for this compound starts with 3,5-diaminobenzoic acid. The synthesis involves a sequence of iodination and acetylation reactions. One approach involves the iodination of the starting material, followed by acetylation. Another variation involves the acetylation of one of the amino groups on 3,5-diaminobenzoic acid before the iodination step. A more classical approach begins with benzoic acid, which undergoes nitration, reduction to an amine, iodination, and finally acetylation to form this compound.
Early Clinical Applications
Following its synthesis, this compound was introduced for clinical use in 1950, often formulated as its sodium salt, sodium acetrizoate, under trade names such as Urokon. Its primary application was as an X-ray contrast agent to improve the visibility of internal body structures. It was employed in various radiographic studies, including pyelography (imaging of the renal pelvis and ureter), angiography (imaging of blood vessels, including the brain, carotid arteries, and the aorta), and cholecystography (imaging of the gallbladder).
Physicochemical and Pharmacokinetic Properties
This compound is a water-soluble, ionic, monomeric contrast medium with high osmolality. After intravenous administration, it is distributed in the extracellular fluid space and is primarily excreted unchanged by the kidneys through glomerular filtration. Less than 5% of the injected dose is bound to plasma proteins. Approximately 83% of the administered dose is excreted within 3 hours, and about 100% is excreted within 24 hours.
| Property | Value |
| Molecular Formula | C₉H₆I₃NO₃ |
| Molar Mass | 556.864 g·mol⁻¹ |
| Melting Point | 280-280.5 °C (decomposes) |
| Water Solubility | 1.28 g/L (25 °C) |
| logP | 1.04 |
| Protein Binding | < 5% |
Toxicity and Decline in Clinical Use
Despite its effectiveness as a contrast agent, this compound was found to have a significant toxicity profile. It was associated with a higher incidence of adverse effects, including nephrotoxicity (kidney damage) and neurotoxicity, compared to later agents. As early as 1959, cautionary reports were published regarding adverse reactions ranging from hypersensitivity to brain damage. This higher toxicity was a critical factor in its eventual decline in clinical use. It was largely replaced by safer contrast media, such as sodium diatrizoate, a closely related compound with lower toxicity.
| Toxicity Data | Value | Species |
| LD50 (oral) | 20 g/kg | Mouse |
| LD50 (intravenous) | 8 g/kg | Rodent |
Comparison with Contemporaneous Contrast Media
This compound was one of the first monomeric ionic contrast agents. It was often compared with diatrizoic acid (also known as amidotrizoate), which was introduced shortly after. While both were effective in producing high-quality radiographic images, clinical observations revealed differences in their tolerability. This compound was found to have a higher osmolality and was associated with a greater incidence of adverse effects.
Experimental Protocols
Detailed experimental protocols from the 1950s are not extensively available in modern digital archives. However, based on the literature, the evaluation of this compound would have involved standard preclinical and clinical study designs of that era.
Preclinical Toxicity Assessment
-
Acute Toxicity Studies: These studies were conducted in animal models, primarily rodents, to determine the median lethal dose (LD50). The protocol would have involved the administration of escalating doses of this compound, likely via oral and intravenous routes, to different groups of animals. Observations for signs of toxicity and mortality would have been recorded over a specified period.
Clinical Efficacy and Safety Evaluation
-
Clinical Trials: Early clinical studies would have been designed to assess the safety and efficacy of this compound in human subjects for various radiological procedures. These trials would have likely been open-label and conducted at one or more centers.
-
Patient Population: Patients scheduled for procedures such as intravenous urography would have been enrolled.
-
Procedure: A standardized dose of this compound (e.g., 70% Urokon-sodium) would have been administered intravenously. Radiographic images would be taken at specific time intervals post-injection to assess the quality of opacification of the urinary tract.
-
Endpoints: The primary efficacy endpoint would be the quality of the radiographs. Safety would be assessed by monitoring for adverse events during and after the procedure.
Historical Development Timeline
The development and eventual decline of this compound can be summarized in the following timeline:
Conclusion
This compound holds a significant place in the history of medical imaging as one of the pioneering tri-iodinated contrast media. Its development in the 1950s provided radiologists with a powerful tool for visualizing internal structures with greater clarity than previously possible. However, its clinical use was short-lived due to its relatively high toxicity, particularly to the kidneys and nervous system. The experience with this compound underscored the critical importance of safety in the development of contrast agents and paved the way for the introduction of less toxic and better-tolerated compounds like diatrizoate. While no longer in clinical use, this compound remains a notable milestone in the ongoing quest for safer and more effective diagnostic imaging agents.
References
Acetrizoic Acid (CAS 85-36-9): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetrizoic acid (CAS 85-36-9), chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, is a historically significant compound, primarily recognized for its role as one of the first monomeric ionic X-ray contrast agents.[1][2] Synthesized in the early 1950s, it was introduced for clinical use to enhance the visibility of internal structures in various radiological procedures, including pyelography and angiography.[2] Although its clinical application has been largely superseded by newer, less toxic contrast media, this compound remains a valuable tool in non-clinical research settings.[3] Its well-documented physicochemical properties and historical data make it a useful reference compound in the development and evaluation of novel imaging agents and in toxicological studies.[3] This guide provides an in-depth overview of the research applications of this compound, focusing on its technical specifications, experimental methodologies, and toxicological profile.
Physicochemical and Toxicological Data
Quantitative data for this compound are crucial for its application in research. The following tables summarize its key physicochemical properties and acute toxicity data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 85-36-9 | |
| Molecular Formula | C₉H₆I₃NO₃ | |
| Molecular Weight | 556.86 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 280-280.5 °C (decomposes) | |
| Water Solubility | Soluble | |
| logP | 1.04 | |
| Purity | ≥ 98% (by titration) | |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Table 2: Acute Toxicity of this compound (Rodent Models)
| Administration Route | LD₅₀ Value | Species | Source |
| Oral | 2 g/kg | Rodent | |
| Intravenous | 8 g/kg | Rodent |
Experimental Protocols
Due to the discontinuation of its widespread clinical use, detailed contemporary experimental protocols featuring this compound are scarce in recent literature. However, based on historical accounts and methodologies for similar compounds, generalized protocols for its synthesis, purification, and toxicological assessment can be outlined.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from benzoic acid or a substituted aminobenzoic acid. A generalized workflow is described below.
A Classical Synthetic Approach:
-
Nitration: Benzoic acid is nitrated to introduce a nitro group onto the aromatic ring.
-
Reduction: The nitro group is then reduced to an amino group.
-
Iodination: The resulting aminobenzoic acid is tri-iodinated, typically using reagents like potassium iodide and an oxidizing agent (e.g., hydrogen peroxide).
-
Acetylation: Finally, the amino group is acetylated to yield this compound.
An alternative pathway can begin with 3,5-diaminobenzoic acid, which can be iodinated first, followed by selective acetylation.
Purification and Characterization
Purity assessment is critical for research applications. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and related compounds.
Generalized HPLC Method:
-
Mode: Reversed-Phase HPLC (RP-HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometry, typically at a wavelength where the aromatic rings and conjugated systems of the molecule absorb, such as around 230-254 nm.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of substituents.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and amide moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: As a fundamental indicator of purity.
In Vitro Cytotoxicity Assessment
The renal toxicity of iodinated contrast media is a significant area of research. In vitro assays using renal cell lines are commonly employed to assess the cytotoxic potential of these compounds. While specific studies on this compound are older, the following protocol outlines a general methodology.
MTT Assay for Cell Viability:
-
Cell Culture: Culture a suitable renal cell line (e.g., LLC-PK1, NRK-52E) in appropriate media and conditions until confluent.
-
Treatment: Expose the cells to varying concentrations of this compound (and appropriate controls, including a vehicle control and a positive control for cytotoxicity) for a defined period (e.g., 24 hours).
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mechanism of Action and Toxicity
As a contrast agent, the mechanism of action of this compound is based on the high atomic number of its three iodine atoms, which effectively attenuate X-rays. This property increases the radiodensity of the tissues where it distributes, primarily the extracellular fluid space after intravenous administration, allowing for enhanced visualization of anatomical structures.
However, this compound is a high-osmolality ionic monomer, a characteristic associated with a greater incidence of adverse effects compared to modern non-ionic, iso-osmolar agents. Its toxicity profile, particularly nephrotoxicity and neurotoxicity, was a key factor in its clinical decline. The proposed mechanism for its renal toxicity is related to its high osmolality and direct cellular toxicity to renal tubular cells, potentially leading to renal ischemia.
Conclusion
This compound, while no longer a frontline clinical agent, holds a significant place in the history of medical imaging. For contemporary researchers, it serves as a well-characterized, first-generation ionic contrast agent, making it a useful comparator in the development of new and improved contrast media. Its known toxicity profile also provides a benchmark for evaluating the safety of novel compounds. The information and generalized protocols provided in this guide are intended to support the continued use of this compound in a research context, facilitating further advancements in diagnostic imaging and toxicology.
References
In Vitro Profile of Acetrizoic Acid: A Technical Overview for Researchers
Introduction
Acetrizoic acid, also known by trade names such as Urokon and Triurol, is a first-generation, water-soluble, monomeric, and ionic iodinated contrast medium. First synthesized in 1953, it was historically used for various X-ray imaging procedures, including pyelography and angiography.[1][2] However, due to its high osmolality and significant nephrotoxicity and neurotoxicity, this compound is no longer in clinical use.[2] Consequently, the volume of contemporary in vitro research on this specific agent is limited. This guide provides a technical overview of the known in vitro effects of this compound and related ionic contrast media, outlines relevant experimental protocols for cytotoxicity assessment, and presents the available data for a scientific audience.
In Vitro Effects of this compound and Related Ionic Contrast Media
In vitro studies have been crucial in elucidating the cytotoxic effects of iodinated contrast agents. The primary targets for toxicity studies are endothelial cells, representing the initial systemic exposure, and renal tubular cells, reflecting the main route of excretion and the primary site of clinical toxicity.
Effects on Endothelial Cells
The vascular endothelium is the first tissue to come into direct contact with intravenously administered contrast media. In vitro studies comparing different classes of contrast agents have consistently demonstrated that older, ionic, high-osmolality agents like this compound are more detrimental to endothelial cells than modern, non-ionic, lower-osmolality agents.
A key mechanism of endothelial injury is related to the hyperosmolality of the contrast medium, which can lead to cell shrinkage and damage to the cell membrane. One study on human endothelial cell cultures found that hyperosmolar ionic contrast media caused significantly more cell damage than non-ionic agents. The damage was quantified by measuring the release of chromium-51, a marker of cell membrane integrity. While this study did not specifically report data for this compound, it did show that agents in the same class caused up to six times more chromium-51 release compared to less toxic agents.
Effects on Renal Cells
The nephrotoxicity of this compound is a major reason for its clinical discontinuation. In vitro models using renal cell lines are essential for studying the mechanisms of drug-induced kidney injury. These studies often focus on cell viability, apoptosis, and the production of reactive oxygen species (ROS). While specific in vitro studies detailing the effects of this compound on renal cells are scarce in recent literature, the general mechanisms of contrast-induced nephropathy have been investigated using various in vitro systems. These mechanisms include direct tubular toxicity and renal vasoconstriction.
Quantitative Data on In Vitro Cytotoxicity
The available quantitative data for this compound specifically is very limited. The table below summarizes findings for related ionic contrast media to provide a contextual understanding of the expected in vitro effects.
| Cell Type | Contrast Agent Class | Assay | Key Findings |
| Human Endothelial Cells | Hyperosmolar Ionic Media | Chromium-51 Release | Up to six times more chromium-51 was released compared to the least toxic non-ionic agent, indicating significant membrane damage. |
| Human and Murine Endothelial Cells | Ionic Media (general) | MTT & LDH Assays | Strongly affected endothelial cell viability at all tested concentrations (12.5-100 mg/mL) and time points (2, 4, and 24h). |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment of a Contrast Agent
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a human renal tubular epithelial cell line (e.g., HK-2) are cultured in appropriate media (e.g., EGM-2 for HUVECs, DMEM/F12 for HK-2) supplemented with fetal bovine serum and growth factors.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
2. Treatment:
-
A stock solution of the contrast agent is prepared and diluted in cell culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100 mg/mL).
-
The culture medium is aspirated from the wells, and the cells are washed with phosphate-buffered saline (PBS).
-
The contrast agent dilutions are added to the wells, and the cells are incubated for various time points (e.g., 2, 4, 24 hours).
-
Control wells should include cells treated with culture medium alone and an osmotic control (e.g., mannitol solution with osmolality matching the contrast agent).
3. Cytotoxicity Assays:
a. MTT Assay (Cell Viability):
- After the treatment period, the contrast agent-containing medium is removed.
- MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
b. LDH Assay (Membrane Integrity):
- After the treatment period, the culture supernatant is collected.
- The amount of lactate dehydrogenase (LDH) released into the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
- The absorbance is measured at the appropriate wavelength. LDH release is indicative of cell membrane damage.
4. Data Analysis:
-
Data are typically presented as the mean ± standard deviation from at least three independent experiments.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between treatment groups and controls.
Visualizations
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a contrast agent in vitro.
Signaling Pathways
A thorough review of the scientific literature did not yield any studies that specifically delineate the signaling pathways modulated by this compound. Research on this historical compound did not employ the modern molecular biology techniques necessary to investigate such mechanisms. Therefore, a diagram of this compound-related signaling pathways cannot be provided.
Conclusion
This compound is a historical ionic contrast agent that is no longer used clinically due to its toxicity profile. The available in vitro data, primarily from comparative studies with newer agents, indicates that it and other compounds in its class exhibit significant cytotoxicity, particularly towards endothelial and renal cells. While specific, detailed in vitro studies on this compound are lacking, the generalized protocols and workflows presented here provide a framework for the in vitro assessment of contrast media toxicity for research and drug development professionals.
References
Acetrizoic Acid for Preclinical Imaging Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetrizoic acid, an early-generation tri-iodinated benzoic acid derivative, historically served as an X-ray contrast agent for clinical radiography.[1] While its clinical use has been discontinued due to findings of nephrotoxicity and neurotoxicity, its well-defined physicochemical properties and mechanism of action as a contrast agent make it a relevant tool for specific preclinical research applications where its characteristics are suitable for the experimental model and endpoints.[1] This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its application in preclinical imaging studies, with a focus on X-ray computed tomography (CT).
Physicochemical and Pharmacokinetic Profile
This compound's utility as a contrast agent is derived from its chemical structure, which incorporates three iodine atoms. These high-atomic-number atoms effectively attenuate X-rays, leading to enhanced contrast in radiographic images.[1][2] The compound is typically used in its salt form, sodium acetrizoate, which is water-soluble and has a high osmolality.[1]
Data Summary Tables
The following tables summarize the key quantitative data for this compound, compiled from available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-Acetamido-2,4,6-triiodobenzoic acid | |
| Molecular Formula | C₉H₆I₃NO₃ | |
| Molar Mass | 556.864 g·mol⁻¹ | |
| Form | Typically used as Sodium Acetrizoate salt | |
| Solubility | Water-soluble | |
| Key Feature | Contains three iodine atoms for X-ray attenuation |
Table 2: Pharmacokinetic Parameters in Rodent Models
| Parameter | Value | Source |
| Distribution | Largely distributed in the extracellular fluid space. Approximately 80% of the administered dose is outside the intravascular compartment within 5 minutes. | |
| Plasma Protein Binding | < 5% | |
| Metabolism | The majority of the administered dose remains unchanged. | |
| Elimination Half-life | Approximately 4 hours in rodents. | |
| Primary Excretion Route | Renal; excreted unchanged by the kidney via glomerular filtration. | |
| Excretion Rate | ~83% of the dose is excreted within 3 hours; ~100% within 24 hours. |
Table 3: Preclinical Toxicity Data in Rodents
| Parameter | Value | Source |
| LD₅₀ (Oral) | 8 g/kg | |
| LD₅₀ (Intravenous) | 2 g/kg |
Table 4: Biodistribution Profile
| Organ/Compartment | Distribution Characteristics | Source |
| Blood/Plasma | Carried free in plasma. | |
| Extracellular Fluid | Main distribution space. | |
| Kidneys | Primary organ of excretion. | |
| Brain, Neural Tissue, Testes | Limited diffusion due to tight junctions. | |
| Other Tissues | Specific quantitative data (%ID/g) is not readily available in recent literature. |
Mechanism of Action and Preclinical Workflow
The fundamental principle behind this compound's function is the attenuation of X-rays by its iodine atoms. This physical interaction is the basis for its use in contrast-enhanced imaging. The typical workflow for a preclinical study involves careful preparation of the agent, administration to the animal model, and precisely timed image acquisition.
Visualized Pathways and Workflows
Experimental Protocols
Due to the discontinuation of this compound for clinical use, recent and detailed preclinical imaging protocols are not abundant in the literature. The following protocol is a representative methodology for a contrast-enhanced micro-CT study in a murine model, adapted from common practices with similar small-molecule iodinated contrast agents.
Materials and Equipment
-
Contrast Agent: Sodium Acetrizoate powder
-
Vehicle: Sterile 0.9% saline for injection
-
Animal Model: e.g., C57BL/6 mice, 20-25g
-
Administration: 27-30 gauge needles, 1 mL syringes
-
Imaging System: High-resolution preclinical micro-CT scanner
-
Anesthesia: Isoflurane with an induction chamber and nose cone
-
Monitoring: Animal heating pad, respiratory monitoring system
Formulation of Injectable Solution
-
Objective: To prepare a sterile solution of sodium acetrizoate for intravenous injection. A typical concentration for small-molecule iodinated agents is in the range of 150-300 mg Iodine/mL.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of Sodium Acetrizoate powder.
-
Dissolve the powder in sterile 0.9% saline to the target concentration. For example, to achieve a concentration of approximately 300 mg I/mL, the appropriate mass of sodium acetrizoate would be calculated based on its iodine content by weight.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Draw the solution through a 0.22 µm sterile filter into a sterile syringe to remove any particulates and ensure sterility.
-
Keep the prepared solution at room temperature and use it within a few hours of preparation.
-
Representative Preclinical Micro-CT Imaging Protocol
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance).
-
Place the anesthetized mouse in a prone position on the scanner bed. Ensure the animal is kept warm using a heating pad to maintain physiological stability.
-
If required, place a catheter in the lateral tail vein for contrast administration.
-
-
Image Acquisition:
-
Baseline Scan: Acquire a pre-contrast, native scan of the region of interest (e.g., abdomen, thorax).
-
Representative Scan Parameters: 70-90 kVp, 160-200 µA, ~100 µm voxel size, 17-25 second scan time.
-
-
Contrast Administration:
-
Administer a bolus injection of the prepared sodium acetrizoate solution via the tail vein. A typical injection volume for a 25g mouse is 100-200 µL. The injection should be performed steadily over 20-30 seconds.
-
-
Post-Contrast Scans:
-
Immediately following the injection, begin a series of dynamic or static scans to capture the vascular and interstitial phases of contrast enhancement.
-
Example Time Points: 0.5, 2, 4, 6, 10, 15, and 30 minutes post-injection. This allows for characterization of the agent's distribution and clearance.
-
-
-
Image Analysis:
-
Reconstruct the acquired projection data into 3D volumes.
-
Define Regions of Interest (ROIs) in specific organs or tissues (e.g., aorta, kidney, liver, tumor).
-
Quantify the change in image intensity (measured in Hounsfield Units, HU) within the ROIs between the pre- and post-contrast scans to determine the degree of signal enhancement.
-
Conclusion and Considerations
This compound, while historically significant, presents a trade-off for preclinical research. Its rapid renal clearance and distribution limited to the extracellular space make it suitable for dynamic vascular imaging and studies of renal function. However, researchers must be cognizant of its potential for dose-dependent toxicity. The protocols and data presented in this guide offer a foundational framework for employing this compound in preclinical imaging, enabling quantitative assessment of morphology and function in various animal models. Careful experimental design, particularly regarding dosage and hydration of the animal, is paramount to ensure data quality and animal welfare.
References
Acetrizoic Acid: A Technical Guide for Radiocontrast Agent Research
Introduction
Acetrizoic acid, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, holds a significant place in the history of medical imaging.[1][2][3] As one of the first monomeric ionic compounds used as an X-ray contrast agent, it played a pivotal role in the development of radiological procedures.[1][4] Synthesized in the early 1950s by Vernon H. Wallingford, it was introduced for clinical use to enhance the visualization of internal body structures. Although its clinical use has been largely superseded by newer agents with improved safety profiles, this compound remains a valuable tool in non-clinical research. Its well-documented physicochemical properties, pharmacokinetics, and toxicological profile make it an ideal model compound and reference standard in the development and evaluation of new radiocontrast agents. This technical guide provides an in-depth overview of this compound, focusing on its properties, synthesis, and application as a model compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. Its high iodine content is central to its radiopaque properties.
| Property | Value | Source |
| IUPAC Name | 3-acetamido-2,4,6-triiodobenzoic acid | |
| Synonyms | Urokon, Triurol, Salpix | |
| CAS Number | 85-36-9 | |
| Molecular Formula | C₉H₆I₃NO₃ | |
| Molecular Weight | 556.86 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 280-280.5 °C (with decomposition) | |
| Boiling Point | 547.1 °C (Predicted) | |
| Water Solubility | Soluble | |
| Other Solubilities | Soluble in alcohol; slightly soluble in ether and water; very slightly soluble in chloroform; practically insoluble in benzene. | |
| LogP | 1.04 | |
| pKa (Strongest Acidic) | 2.33 (Predicted) | |
| Storage Conditions | 2 - 8 °C, protect from light |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been extensively studied, providing a baseline for comparison with novel contrast agents.
| Parameter | Value | Source |
| Plasma Protein Binding | < 5% | |
| Distribution | Largely distributed in the extracellular fluid space. After 5 minutes, ~80% of the dose is outside the intravascular compartment. Does not readily cross the blood-brain barrier. | |
| Metabolism | The majority of the administered dose remains unchanged. | |
| Route of Elimination | Primarily excreted unchanged by the kidneys via glomerular filtration. | |
| Elimination Half-Life | Approximately 4 hours. | |
| Excretion Rate | ~83% of the dose is excreted within 3 hours, and ~100% within 24 hours. |
Toxicological Data
A key reason for the decline in the clinical use of this compound was its toxicity profile compared to later agents. This known toxicity makes it a useful, albeit high-risk, benchmark in preclinical toxicology studies.
| Parameter | Value | Source |
| LD₅₀ (Rodents, oral) | 8 g/kg | |
| LD₅₀ (Rodents, intravenous) | 2 g/kg | |
| Primary Toxicities | Nephrotoxicity (kidney damage) and neurotoxicity. | |
| Osmolality Profile | High osmolality, which contributes to adverse effects like pain, vasodilation, and damage to vascular endothelium. |
Experimental Methodologies and Applications
Mechanism of Action: Radiocontrast Enhancement
The diagnostic efficacy of this compound is derived from its three iodine atoms. Iodine has a high atomic number, which allows it to effectively absorb X-rays. When an this compound solution is administered, it travels through the body and opacifies the structures it fills, such as blood vessels or the urinary tract. This opacification creates a high contrast against surrounding soft tissues on a radiograph, enabling clear visualization.
Caption: X-ray attenuation by iodinated contrast agents.
Chemical Synthesis: A Generalized Workflow
While multiple synthetic routes exist, a classical approach to synthesizing this compound and its analogs begins with benzoic acid. The general sequence involves nitration, reduction of the nitro groups to amines, subsequent iodination of the aromatic ring, and finally, acylation of the amino group.
Caption: Key steps in the classical synthesis of this compound.
Experimental Protocol: Comparative In Vitro Radiopacity Study
Detailed experimental protocols for studies using this compound are often specific to the research question. However, a fundamental application is to serve as a benchmark for new contrast agents. Below is a conceptual workflow for such a study.
Objective: To compare the X-ray attenuation of a novel contrast agent (Compound X) against this compound.
Methodology:
-
Preparation of Solutions: Prepare a series of solutions of both this compound and Compound X at equimolar iodine concentrations in a physiologically relevant buffer (e.g., phosphate-buffered saline).
-
Phantom Imaging:
-
Fill wells of a microplate or custom phantom with each solution. Include a well with buffer only as a negative control.
-
Place the phantom in a cabinet X-ray system or a micro-CT scanner.
-
Acquire radiographic images at a standardized X-ray energy level (e.g., 80 kVp).
-
-
Image Analysis:
-
Use imaging software to measure the mean pixel intensity or Hounsfield Units (HU) for each well.
-
Subtract the mean intensity of the negative control from all measurements to correct for background.
-
-
Data Presentation:
-
Plot the corrected X-ray attenuation (in HU) as a function of iodine concentration for both compounds.
-
Perform a linear regression analysis for each dataset to determine the slope, which represents the radiopacity per unit of iodine concentration.
-
-
Comparison: Compare the slopes of the two agents. A steeper slope for Compound X would indicate superior radiopacity compared to this compound.
Caption: Conceptual workflow for evaluating a new contrast agent.
Conclusion
This compound, despite its obsolescence in clinical practice, has transitioned into a vital role within radiocontrast agent research. Its well-defined chemical structure, established synthesis routes, and extensively documented pharmacokinetic and toxicity profiles provide a robust foundation for its use as a model compound. Researchers leverage this compound as a benchmark for evaluating the efficacy and safety of new agents, developing novel imaging protocols, and exploring structure-activity relationships in the design of next-generation contrast media. Its legacy thus continues, not in the clinic, but in the laboratories that are shaping the future of diagnostic imaging.
References
Exploring the Nephrotoxicity of Acetrizoic Acid in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetrizoic acid, an early iodinated contrast medium, has been historically utilized in diagnostic imaging. However, its use has been largely superseded by newer agents with improved safety profiles. Understanding the nephrotoxic potential of older compounds like this compound remains crucial for several reasons: it provides a baseline for evaluating the relative toxicity of modern contrast agents, offers insights into the fundamental mechanisms of contrast-induced nephrotoxicity (CIN), and can inform the development of novel therapeutic strategies to mitigate kidney injury. This technical guide synthesizes the available preclinical data on the nephrotoxicity of this compound in animal models, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Core Mechanisms of this compound-Induced Nephrotoxicity
The nephrotoxicity of this compound, like other iodinated contrast media, is believed to be multifactorial. Animal studies have pointed to a combination of direct and indirect effects on renal tissues. The primary mechanisms include:
-
Direct Tubular Cytotoxicity: this compound can directly injure renal tubular epithelial cells, leading to cell death and dysfunction.
-
Renal Vasoconstriction and Medullary Hypoxia: The administration of hyperosmolar agents like this compound can induce intrarenal vasoconstriction, reducing blood flow, particularly to the renal medulla. This diminished perfusion leads to a state of hypoxia, making the metabolically active tubular cells vulnerable to injury.
-
Oxidative Stress: The presence of this compound in the renal tubules can trigger the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can damage cellular components and activate pro-inflammatory and apoptotic pathways.
Quantitative Assessment of Nephrotoxicity
Detailed quantitative data specifically for this compound-induced nephrotoxicity in animal models is sparse in readily available literature, reflecting its status as an older contrast agent. Most contemporary studies focus on newer compounds. However, based on the general principles of contrast-induced nephrotoxicity and limited historical data, the following markers are critical for assessment.
Table 1: Key Biomarkers for Assessing this compound-Induced Nephrotoxicity in Animal Models
| Biomarker Category | Biomarker | Description | Expected Change with this compound Administration |
| Renal Function | Serum Creatinine (sCr) | A waste product of muscle metabolism, elevated levels indicate decreased glomerular filtration rate (GFR). | Increase |
| Blood Urea Nitrogen (BUN) | A waste product of protein metabolism, elevated levels can indicate decreased renal function. | Increase | |
| Tubular Injury | Kidney Injury Molecule-1 (KIM-1) | A transmembrane protein that is shed into the urine upon tubular injury. | Increase in urine |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | A protein released from injured renal tubular cells. | Increase in urine and serum | |
| N-acetyl-β-D-glucosaminidase (NAG) | A lysosomal enzyme released from proximal tubular cells upon injury. | Increase in urine | |
| Oxidative Stress | Malondialdehyde (MDA) | A marker of lipid peroxidation. | Increase in kidney tissue and urine |
| Superoxide Dismutase (SOD) | An antioxidant enzyme. | Decrease in kidney tissue | |
| Glutathione (GSH) | A key intracellular antioxidant. | Decrease in kidney tissue | |
| Histopathology | Tubular Necrosis Score | Semi-quantitative scoring of tubular cell death and damage in kidney tissue sections. | Increase |
| Glomerular Damage Score | Semi-quantitative scoring of glomerular abnormalities. | Increase |
Experimental Protocols for Inducing Nephrotoxicity with this compound
A standardized experimental protocol for inducing nephrotoxicity specifically with this compound is not well-documented in recent literature. However, a generalizable protocol, based on methodologies used for other contrast agents, can be outlined.
General Experimental Workflow
Caption: Generalized workflow for an animal study on this compound nephrotoxicity.
Detailed Methodological Considerations
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used models for nephrotoxicity studies due to their well-characterized renal physiology. Rabbits have also been used in studies of contrast media nephrotoxicity.
-
Dosage and Administration: The dose of this compound would need to be determined based on historical data or pilot studies to induce sublethal kidney injury. Administration is typically intravenous (e.g., via the tail vein in rats) or intra-arterial to mimic clinical use.
-
Induction of Renal Susceptibility: To enhance the nephrotoxic effects, animals are often subjected to a period of dehydration (e.g., water deprivation for 24-48 hours) prior to contrast administration. Co-administration of other drugs that affect renal blood flow, such as non-steroidal anti-inflammatory drugs (NSAIDs), can also be considered.
-
Biomarker Analysis:
-
Serum and Urine Chemistry: Automated analyzers are used to measure sCr, BUN, and other relevant electrolytes.
-
ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify urinary biomarkers like KIM-1 and NGAL.
-
Spectrophotometric Assays: Assays for MDA, SOD, and GSH in kidney tissue homogenates are performed using spectrophotometry.
-
-
Histopathological Evaluation:
-
Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize basement membranes.
-
A pathologist, blinded to the treatment groups, scores the degree of tubular necrosis, cast formation, and glomerular injury.
-
Signaling Pathways in this compound Nephrotoxicity
While specific signaling pathways for this compound are not extensively detailed, the general pathways implicated in contrast-induced nephrotoxicity are likely relevant.
Caption: Putative signaling pathways in this compound-induced nephrotoxicity.
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs), such as p38 and JNK, are stress-activated kinases that can be triggered by oxidative stress and hypoxia, leading to apoptosis and inflammation.
-
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Its activation by ROS leads to the production of pro-inflammatory cytokines and chemokines, exacerbating kidney damage.
-
Apoptosis Pathways: Both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptosis pathways can be activated by direct tubular injury and oxidative stress, leading to programmed cell death of renal tubular cells.
Conclusion
While specific, detailed preclinical data on the nephrotoxicity of this compound is limited in contemporary scientific literature, a robust framework for its investigation can be constructed based on our understanding of contrast-induced nephrotoxicity in general. The experimental protocols and biomarkers outlined in this guide provide a foundation for researchers to conduct new studies or re-evaluate historical data. Further investigation into the specific molecular interactions and signaling pathways perturbed by this compound could provide valuable insights into the broader mechanisms of drug-induced kidney injury and aid in the development of safer diagnostic and therapeutic agents.
The Untapped Potential of a Classic Scaffold: A Technical Guide to Acetrizoic Acid Derivatives in Novel Imaging Probe Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetrizoic acid, a first-generation tri-iodinated benzoic acid, stands as a foundational molecule in the history of radiographic contrast agents. While its clinical use was curtailed due to issues of toxicity and high osmolality, its core structure presents an intriguing and largely unexplored scaffold for the development of novel, targeted imaging probes. This technical guide explores the properties of this compound, delves into the potential for its derivatization, and provides a conceptual framework and methodologies for creating next-generation imaging agents based on this classic core. Although the current body of published research on novel this compound-derived probes is sparse, this document aims to bridge that gap by outlining the potential pathways for innovation in this area.
This compound: A Historical and Physicochemical Overview
This compound, or 3-acetamido-2,4,6-triiodobenzoic acid, was introduced in the 1950s as an X-ray contrast medium.[1] Its efficacy stemmed from the three high-atomic-number iodine atoms, which effectively attenuate X-rays, thereby enhancing the contrast of blood vessels and other tissues.[1] However, adverse effects, including nephrotoxicity and neurotoxicity, led to its replacement by safer, non-ionic contrast agents.[2]
Despite its clinical discontinuation, this compound remains a valuable reference compound in radiological research.[2] Its well-characterized physicochemical properties provide a solid baseline for the design of new molecular entities.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆I₃NO₃ | [3] |
| Molecular Weight | 556.86 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Solubility | Water-soluble | |
| Mechanism of Action | X-ray attenuation by iodine atoms | |
| Administration Route | Intravenous | |
| Distribution | Primarily in the extracellular fluid space | |
| Protein Binding | < 5% | |
| Elimination Half-life | Approximately 4 hours | |
| Excretion | Primarily unchanged via renal glomerular filtration |
The Core Concept: Derivatization of this compound for Targeted Imaging
The true potential of this compound lies in its derivatization. The core structure offers several points for chemical modification, allowing for the attachment of targeting ligands, pharmacokinetic modifiers, or moieties for multimodal imaging. The foundational principle is to leverage the excellent X-ray attenuation properties of the tri-iodinated core while mitigating its inherent toxicity and lack of specificity through modern medicinal chemistry approaches.
A logical starting point for such derivatization is 3-amino-2,4,6-triiodobenzoic acid, a precursor to this compound. The free amine group on this molecule provides a reactive handle for conjugation to various functional groups.
Caption: Conceptual workflow for creating targeted imaging probes from an this compound precursor.
Experimental Protocols
Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid
This protocol describes a common method for synthesizing the key precursor for derivatization.
Materials:
-
3-Aminobenzoic acid
-
Iodine chloride
-
Concentrated hydrochloric acid (d=1.19)
-
Water
-
Sodium hydrogen sulfite (for purification)
Procedure:
-
Prepare a solution of 68.5 g of 3-aminobenzoic acid in 2000 ml of water and 50 ml of concentrated hydrochloric acid.
-
Slowly add a mixture of 290 g of iodine chloride and 290 ml of concentrated hydrochloric acid to the stirred 3-aminobenzoic acid solution.
-
Gradually warm the reaction mixture to 80-85 °C and continue stirring at this temperature for 3 hours.
-
A precipitate of crude 3-amino-2,4,6-triiodobenzoic acid will form.
-
Purify the crude product by recrystallizing its sodium salt from approximately five times its weight in water, with the addition of a small amount of sodium hydrogen sulfite.
-
The result is a white, purified acid with a melting point of 196.5-197.5 °C (with decomposition), typically in a yield of about 70%.
General Protocol for Conjugation of a Targeting Peptide
This protocol outlines a general approach for conjugating a targeting peptide to the 3-amino-2,4,6-triiodobenzoic acid scaffold via amide bond formation.
Materials:
-
3-Amino-2,4,6-triiodobenzoic acid
-
Targeting peptide with a free carboxylic acid group
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Peptide: In a round-bottom flask, dissolve the targeting peptide in anhydrous DMF. Add 1.2 equivalents of NHS and 1.2 equivalents of DCC. Stir the reaction at room temperature for 4-6 hours to form the NHS-ester of the peptide.
-
Conjugation Reaction: In a separate flask, dissolve 3-amino-2,4,6-triiodobenzoic acid in anhydrous DMF. Add 2-3 equivalents of DIPEA to act as a base.
-
Add the activated peptide solution (NHS-ester) to the solution of 3-amino-2,4,6-triiodobenzoic acid.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by LC-MS. Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with water and purify the crude product using reverse-phase HPLC.
-
Characterization: Characterize the final conjugate by mass spectrometry and NMR to confirm its identity and purity.
Proposed Workflow for Novel Probe Development
The development of a novel imaging probe based on an this compound derivative would follow a structured preclinical evaluation pipeline.
Caption: A typical workflow for the preclinical development and evaluation of a novel imaging probe.
Future Directions and Conclusion
The development of novel imaging probes from this compound derivatives is a field ripe with opportunity. By combining a proven X-ray attenuating core with modern principles of targeted drug design, it is conceivable to create a new class of highly specific and potentially safer imaging agents. Key areas for future research include:
-
Targeted CT Agents: Conjugating this compound to ligands that bind to cancer-specific receptors could enable high-resolution CT imaging of tumors.
-
Multimodal Probes: The addition of fluorophores or radionuclide chelators could create dual-modality probes for CT/optical or CT/PET imaging, providing complementary anatomical and functional information.
-
Theranostic Agents: By incorporating a therapeutic radionuclide, the this compound scaffold could be transformed into a theranostic agent for simultaneous imaging and therapy.
While the direct clinical application of this compound is a thing of the past, its potential as a building block for the future of molecular imaging should not be overlooked. The methodologies and concepts outlined in this guide provide a roadmap for researchers to explore this promising, yet underutilized, chemical space.
References
Acetrizoic Acid Pharmacokinetics in Small Animal Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetrizoic acid, a first-generation monomeric ionic iodinated contrast agent, was historically used for X-ray imaging.[1][2] Its high atomic density, owing to the three iodine atoms in its structure, provides the necessary X-ray attenuation for contrast enhancement.[2][3] While largely replaced in clinical settings by newer, less toxic agents, its pharmacokinetic profile remains of interest for preclinical research, particularly in the context of developing and validating new imaging methodologies in small animal models. This guide provides a comprehensive overview of the known pharmacokinetics of this compound and its analogues in small animals, complete with experimental protocols and data presented for comparative analysis. Given the limited recent data on this compound, information on the closely related compound, diatrizoate, is included to provide a more complete picture for researchers.
Core Pharmacokinetic Parameters
This compound is a water-soluble compound that, following intravenous administration, is distributed in the extracellular fluid space.[3] It exhibits minimal protein binding (less than 5%) and is primarily excreted unchanged by the kidneys through glomerular filtration.
Quantitative Pharmacokinetic Data
Due to the historical nature of this compound, detailed pharmacokinetic studies in small animal imaging settings are not widely available in recent literature. The following table summarizes the key known pharmacokinetic parameters, supplemented with data from its structural analogue, diatrizoate, for comparative purposes.
| Parameter | This compound (Rodents) | Diatrizoate (Rats) | Species | Source |
| Half-life (t½) | ~4 hours | - | Rodents | |
| Excretion (Urinary) | ~83% in 3 hours, ~100% in 24 hours | Significant urinary excretion | Rodents, Rats | |
| Metabolism | Majority remains unchanged | Not extensively metabolized | Rodents, Rats | |
| Distribution | Primarily extracellular fluid | Primarily extracellular fluid | Rodents, Rats | |
| LD50 (Intravenous) | 8 g/kg | - | Rodents | |
| LD50 (Oral) | 2 g/kg | - | Rodents |
Experimental Protocols
Detailed experimental protocols for this compound in modern small animal imaging are scarce. Therefore, a generalized protocol for intravenous contrast-enhanced imaging in rodents, adaptable for this compound or its analogues, is provided below. This is followed by a specific example of a study protocol for diatrizoate in rats.
General Protocol for Intravenous Contrast-Enhanced CT Imaging in Rodents
This protocol outlines a typical workflow for evaluating the pharmacokinetics and biodistribution of an iodinated contrast agent like this compound in a mouse or rat model using computed tomography (CT).
-
Animal Preparation:
-
Species/Strain: Wistar rats or BALB/c mice are commonly used.
-
Health Status: Animals should be healthy and free of disease.
-
Fasting: Animals are typically fasted for 4-6 hours before the procedure to reduce gastrointestinal contents, but with free access to water to ensure adequate hydration.
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging procedure to prevent movement artifacts. A common choice is isoflurane (2-3% for induction, 1-2% for maintenance) delivered via a nose cone.
-
Catheterization: A catheter is placed in the tail vein for intravenous administration of the contrast agent. Patency of the catheter should be confirmed with a small flush of sterile saline.
-
-
Contrast Agent Administration:
-
Formulation: this compound would be administered as a sterile aqueous solution of its sodium salt.
-
Dosage: The dose will depend on the specific study objectives. For general visualization, a dose of 1-2 mL/kg of a 300-370 mgI/mL solution is typical for iodinated contrast agents.
-
Administration: The contrast agent is administered as a bolus injection through the tail vein catheter.
-
-
Imaging Acquisition:
-
Imaging Modality: Micro-CT is the standard modality for high-resolution anatomical imaging with iodinated contrast agents.
-
Pre-contrast Scan: A baseline, non-contrast scan is acquired before the injection of the contrast agent.
-
Post-contrast Scans: Dynamic scanning can be performed immediately after injection to capture the vascular phase, followed by delayed scans at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to assess distribution and elimination.
-
Scan Parameters: Typical micro-CT scan parameters include a tube voltage of 80 kVp and a current of 500 µA.
-
-
Data Analysis:
-
Image Reconstruction: The acquired projection data is reconstructed to generate 3D images.
-
Regions of Interest (ROIs): ROIs are drawn on the images over various organs and tissues (e.g., kidneys, bladder, liver, spleen, muscle) to quantify the change in signal intensity (Hounsfield Units) over time.
-
Pharmacokinetic Modeling: The time-activity curves generated from the ROI analysis can be used to calculate pharmacokinetic parameters such as clearance rate and volume of distribution.
-
Biodistribution: For terminal studies, tissues can be harvested at specific time points, and the concentration of the contrast agent can be measured directly using techniques like high-performance liquid chromatography (HPLC) to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
Example Protocol: Diatrizoate in Hydrated and Dehydrated Rats
This protocol is based on a study investigating the effects of diatrizoate on urine profiles in rats.
-
Animals: 12 male Wistar rats.
-
Hydration States:
-
Hydrated: Allowed free access to tap water.
-
Dehydrated: Water was withheld for 24 hours prior to the experiment.
-
-
Contrast Administration:
-
Drug: Diatrizoate.
-
Dose: A dose equivalent to what would be used in a clinical setting was administered.
-
Route: Intravenous injection into a tail vein.
-
-
Sample Collection:
-
Urine was collected for 3 hours post-injection in metabolic cages.
-
-
Analysis:
-
Urine was analyzed for albumin, glucose, sodium, and the enzymes LDH and GGT to assess kidney function.
-
Visualizations
Pharmacokinetic Pathway of this compound
The following diagram illustrates the general pharmacokinetic pathway of intravenously administered this compound.
Caption: General pharmacokinetic pathway of this compound.
Experimental Workflow for Small Animal Imaging
The diagram below outlines a typical experimental workflow for a small animal imaging study using an iodinated contrast agent.
Caption: Experimental workflow for small animal imaging.
Conclusion
This compound, while an older contrast agent, provides a foundational model for understanding the pharmacokinetics of iodinated contrast media. Its rapid distribution into the extracellular fluid and efficient renal excretion are characteristic of this class of imaging agents. Although detailed, contemporary pharmacokinetic data in small animal imaging models are limited, the general principles of its behavior, supplemented with data from its analogue diatrizoate, offer valuable insights for researchers. The provided generalized experimental protocols can be adapted for studies involving this compound or newer iodinated contrast agents, aiding in the design and execution of robust preclinical imaging studies. The visualizations offer a clear summary of the pharmacokinetic pathway and a typical experimental workflow, serving as a useful reference for professionals in drug development and biomedical research.
References
- 1. Contrast-enhanced small-animal PET/CT in cancer research: strong improvement of diagnostic accuracy without significant alteration of quantitative accuracy and NEMA NU 4–2008 image quality parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
The Biological Half-Life of Acetrizoic Acid in Research Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological half-life of acetrizoic acid, a foundational iodinated contrast agent, in various research animal models. This document synthesizes available data to offer a valuable resource for professionals in drug development and related scientific fields.
Quantitative Analysis of this compound's Biological Half-Life
The biological half-life of a compound is a critical pharmacokinetic parameter, indicating the time required for its concentration in the body to be reduced by half. For this compound, preclinical studies in rodents have provided initial estimates of its persistence in biological systems.
| Animal Species | Route of Administration | Dose | Reported Biological Half-Life |
| Rodents (General) | Not Specified | Not Specified | ~ 4 hours[1][2] |
Note: The available literature provides a general estimate for water-soluble contrast agents like this compound in rodents. Specific half-life data for this compound in discrete rodent species (e.g., rats, mice) and other research animals like dogs and monkeys, including corresponding dosage and administration routes, are not extensively detailed in the currently accessible scientific literature.
Experimental Protocols for Pharmacokinetic Assessment
Objective: To determine the biological half-life of this compound in a specific research animal model.
Materials:
-
This compound (pharmaceutical grade)
-
Selected research animal model (e.g., Sprague-Dawley rats, Beagle dogs)
-
Appropriate vehicle for administration (e.g., sterile saline)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical instrumentation for drug quantification (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory environment to minimize stress-related physiological variations.
-
Dose Preparation: this compound is dissolved in a suitable vehicle to the desired concentration for administration.
-
Administration: The prepared dose is administered to the animals via a specific route, most commonly intravenous (IV) for direct systemic circulation or oral (PO) for absorption studies.
-
Blood Sampling: Blood samples are collected at predetermined time points following administration. The sampling schedule is designed to capture the distribution and elimination phases of the drug.
-
Plasma Separation: The collected blood samples are centrifuged to separate the plasma, which contains the circulating drug.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as HPLC.
-
Pharmacokinetic Analysis: The resulting concentration-time data is plotted, and pharmacokinetic parameters, including the biological half-life (t½), are calculated using appropriate software and modeling techniques.
Visualizing the Experimental Workflow
The logical flow of a typical pharmacokinetic study to determine the biological half-life can be represented visually.
References
The Dawn of Modern Urography: A Technical Review of Early Acetrizoic Acid Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mid-20th century marked a pivotal era in diagnostic imaging, particularly with the advent of more effective and safer contrast media for urography. Acetrizoic acid, a tri-iodinated benzoic acid derivative introduced in the early 1950s, represented a significant advancement over its predecessors. Marketed as its sodium salt, Urokon Sodium, it offered superior opacification of the urinary tract, enabling clearer and more detailed intravenous urograms (also known as intravenous pyelograms, or IVPs). This technical guide provides a detailed examination of the early research that established this compound as a key tool in urological diagnostics, focusing on its physicochemical properties, the experimental protocols used in seminal studies, and its clinical performance.
Core Compound Properties and Quantitative Data
This compound, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, was the first monomeric ionic compound to be widely used as an X-ray contrast agent.[1] Its efficacy stemmed from the high atomic density of its three iodine atoms, which effectively attenuate X-rays and render the urinary tract visible on radiographs.[1][2] The agent was typically supplied as a sterile aqueous solution of its sodium salt, with concentrations of 30%, 50%, and 70% being common for various procedures.[3] For intravenous urography, the 70% solution was frequently employed to achieve high contrast density.[4]
The following tables summarize the key quantitative data reported in early studies on this compound and its formulation, Urokon Sodium.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Source |
| Chemical Formula | C₉H₆I₃NO₃ | |
| Molar Mass | 556.864 g·mol⁻¹ | |
| Iodine Content (by weight) | 65.8% | |
| Primary Route of Excretion | Renal (Glomerular Filtration) | |
| Excretion Rate (Unchanged) | ~83% within 3 hours | |
| Excretion Rate (Unchanged) | ~100% within 24 hours | |
| Plasma Protein Binding | < 5% | |
| Biological Half-life | ~4 hours |
Table 2: Acute Toxicity Data (Preclinical)
| Species | Administration Route | LD₅₀ (Lethal Dose, 50%) | Source |
| Rodents | Intravenous | 8.0 g/kg | |
| Rodents | Oral | 2.0 g/kg |
Table 3: Comparative Iodine Content of Urographic Media (c. 1950s)
| Contrast Medium | Chemical Name | Iodine Content (by weight) | Source |
| Urokon Sodium 50% | Sodium Acetrizoate | 65.8% | |
| Hypaque | Sodium Diatrizoate | 59.8% | |
| Diodrast | Iodopyracet | 48.9% | |
| Neo-Iopax | Sodium Iodomethamate | 51.5% |
Historical Context and Developmental Pathway
The development of this compound was a direct response to the limitations of earlier contrast agents. This logical progression aimed to increase iodine content for better image quality while reducing toxicity.
Caption: Evolution of iodinated contrast media from the 1930s to the mid-1950s.
Experimental Protocols: Intravenous Urography with Urokon Sodium 70%
Based on seminal publications from the era, such as the work of Porporis et al. (1953), a standardized protocol for intravenous urography with Urokon Sodium 70% can be reconstructed. The primary goal was to achieve optimal visualization of the renal parenchyma, calyces, pelves, ureters, and bladder.
1. Patient Preparation:
-
Dietary Restriction: Patients were often instructed to maintain a liquid-only diet on the evening prior to the examination.
-
Bowel Cleansing: A mild laxative was typically administered the evening before the procedure to reduce fecal matter and gas in the bowel, which could otherwise obscure the view of the urinary tract.
-
Hydration Status: Patients were instructed to abstain from food and drink after midnight on the day of the procedure to ensure a state of mild dehydration, which helped concentrate the contrast medium in the urine for denser images.
-
Pre-procedure Urination: The patient was required to empty their bladder immediately before the study began.
2. Contrast Medium Administration:
-
Dosage: For the majority of adult patients, a standard dose of 25 c.c. (mL) of Urokon Sodium 70% solution was administered.
-
Route of Administration: The contrast medium was injected intravenously.
-
Injection Rate: The injection was typically performed over a period of one to two minutes.
3. Radiographic Imaging Sequence:
-
Scout Film: A preliminary plain radiograph of the abdomen (Kidney-Ureter-Bladder, or KUB) was taken before contrast injection to check for calcifications (e.g., stones) that might be obscured by the dye and to confirm proper radiographic technique.
-
Timed Exposures: A series of X-ray images were taken at specific intervals following the injection to capture the different phases of renal excretion. A common timing sequence was:
-
1-3 Minutes: To visualize the "nephrographic phase," where the renal parenchyma is opacified as the contrast perfuses the kidneys.
-
5 Minutes: To show the pelvicalyceal systems as they begin to fill.
-
10-15 Minutes: To visualize the ureters and the filling of the bladder.
-
-
Post-void Film: After the main series of images, the patient was asked to urinate, and a final X-ray was taken of the bladder area to assess how well it emptied.
Visualized Experimental and Physiological Workflows
The process of performing an intravenous urogram and the subsequent physiological handling of this compound can be visualized as distinct, sequential workflows.
Caption: Standardized workflow for Intravenous Urography (IVU) circa 1953.
Caption: Physiological pathway of this compound for urographic imaging.
Conclusion
The early research into this compound (Urokon) established a new benchmark for intravenous urography in the 1950s. Through systematic clinical studies, researchers defined effective protocols that maximized diagnostic yield while characterizing the agent's safety profile. The high iodine content provided excellent radiographic contrast, and its rapid and complete renal excretion made it well-suited for visualizing the urinary tract. Although eventually superseded by agents with even lower toxicity profiles, such as diatrizoate, the pioneering work with this compound laid the foundational principles for modern contrast-enhanced imaging and remains a critical chapter in the history of diagnostic radiology.
References
- 1. Clinical experiences with a new medium (70 per cent urokon-sodium) in intravenous urography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Routine clinical experiences using urokon sodium 70% in intravenous urography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Dissolution of Acetrizoic Acid for In Vitro Assays
Application Note & Protocol: Acetrizoic Acid Dissolution for In Vitro Cellular and Biochemical Assays
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
This compound is a tri-iodinated benzoic acid derivative historically used as a radio-contrast agent.[1] In the context of in vitro research, precise and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound for use in a variety of in vitro assays, including but not limited to cytotoxicity assays, mechanism of action studies, and other cell-based functional assays. The primary solvent for this compound is dimethyl sulfoxide (DMSO), in which it exhibits good solubility.[2]
Data Presentation
The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Value | Notes |
| Molecular Weight | 556.86 g/mol | |
| Solubility in DMSO | 100 mg/mL (179.57 mM) | Use fresh, anhydrous DMSO for maximum solubility.[2] |
| Solubility in Ethanol | 8 mg/mL | |
| Solubility in Water | Insoluble | |
| Storage of Powder | 3 years at -20°C | |
| Storage of Stock Solution (in DMSO) | 1 year at -80°C1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Materials and Reagents
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be further diluted to desired working concentrations for in vitro assays.
-
Pre-weighing Preparation: In a chemical fume hood, bring the this compound powder to room temperature before opening the container to prevent condensation.
-
Weighing this compound: Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 55.69 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Complete Solubilization: Tightly cap the tube and vortex the solution at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any particulates.
-
Sterilization (Optional): For most cell culture applications, a stock solution in 100% DMSO does not require sterile filtration as the solvent is inhospitable to most microbial contaminants. If sterile filtration is deemed necessary for a specific application, use a 0.22 µm syringe filter made of a DMSO-compatible material such as nylon or PTFE. Be aware that some loss of the compound due to binding to the filter membrane may occur.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, labeled cryovials or microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Preparation of Working Solutions for In Vitro Assays
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution to Working Concentration: Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to maintain the final concentration of DMSO in the culture medium at a low level, typically ≤0.1%, to avoid solvent-induced cytotoxicity.
-
Determining an Appropriate Concentration Range: As a starting point for cytotoxicity or other functional assays, a broad range of concentrations can be tested. Based on studies of other iodinated contrast media, a starting range of 0.1 mg/mL to 100 mg/mL could be considered, with subsequent refinement to narrower ranges based on initial results. For example, some studies on similar compounds have used concentrations in the range of 2.5 to 50 mgI/ml.
-
pH Consideration: this compound is an acidic compound. However, when a small volume of the DMSO stock solution is diluted into a well-buffered cell culture medium, a significant change in the final pH is not expected. It is good practice to verify that the final pH of the working solution is within the physiological range (typically 7.2-7.4) for the cells being used.
-
Stability in Culture Medium: The stability of this compound in aqueous cell culture media over extended periods has not been extensively documented. It is recommended to prepare fresh working solutions for each experiment and to minimize the time the compound is in the aqueous solution before being added to the cells.
Mandatory Visualization
Caption: Workflow for dissolving this compound for in vitro assays.
References
Application Notes and Protocols for Optimal Contrast in Micro-CT of Soft Tissues
Topic: Acetrizoic Acid and Alternative Contrast Agents for Optimal Contrast in Micro-CT
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a first-generation, water-soluble, iodinated ionic compound historically used as an X-ray contrast agent for clinical applications.[1][2][3][4] Its three iodine atoms effectively attenuate X-rays, providing contrast in medical imaging.[3] However, this compound is no longer in clinical use due to its relatively high osmolality and associated nephrotoxicity and neurotoxicity. While it holds historical significance, specific protocols for its application as an ex vivo staining agent for soft tissue contrast in high-resolution micro-computed tomography (micro-CT) are not well-documented in contemporary scientific literature.
This document provides detailed application notes and protocols for commonly used and effective alternative contrast agents for soft tissue micro-CT, including other iodinated compounds and heavy metal-based stains like phosphotungstic acid (PTA). These alternatives are widely cited and offer robust methods for achieving excellent soft tissue contrast for morphological and quantitative analysis.
Contrast Agent Selection and General Considerations
The choice of contrast agent for micro-CT depends on the specific research goals, tissue type, and desired balance between staining time, contrast level, and potential for tissue shrinkage. While this compound itself is not commonly used, other iodinated agents and PTA are staples in the field.
Iodine-based agents are effective due to the high atomic number of iodine, which provides excellent X-ray attenuation. They are particularly useful for general soft tissue staining.
Phosphotungstic acid (PTA) is a heavy metal-based stain that shows a high affinity for collagen and other proteins, making it particularly effective for visualizing connective tissues, vasculature, and organ boundaries.
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used contrast agents in micro-CT, derived from various studies. These values should be considered as starting points, as optimal conditions may vary depending on the specific sample and experimental setup.
Table 1: Iodine-Based Contrast Agent Parameters for Micro-CT Staining
| Contrast Agent | Concentration | Typical Staining Time | Target Tissues | Key Considerations |
| Lugol's Solution (Iodine-Potassium Iodide) | 0.3% - 5% (w/v) | 24 hours to several days | General soft tissues, peripheral nerves, whole embryos | Cost-effective and simple to use. Can cause tissue shrinkage at higher concentrations. |
| Iohexol | 240 mgI/mL | 1 hour | Atherosclerotic coronary arteries | Allows for differentiation of plaque morphology. |
| Liposomal Iodine | Varies (e.g., up to 400 mg iodine/mL) | Injected for in vivo studies, circulation time dependent | Vasculature | Used for in vivo vascular imaging to avoid rapid renal clearance. |
Table 2: Phosphotungstic Acid (PTA) Parameters for Micro-CT Staining
| Concentration | Solvent | Typical Staining Time | Target Tissues | Key Considerations |
| 0.7% - 1.5% | Ethanol (70%) or Water | 6 days to 3 weeks | Embryonic and early postnatal mice, soft tissues | Good for visualizing organ systems and embryonic cartilage with minimal shrinkage. |
| 1% | Not specified | 15+ hours | Porcine carotid arteries, human atherosclerotic plaques | Excellent for visualizing collagen-rich structures. |
| 3% - 10% | Ethanol or Water | 30 minutes to overnight | Chick embryonic tissues, mouse plaque samples | Higher concentrations can reduce staining time but may affect downstream histology. |
Experimental Protocols
Protocol 1: General Soft Tissue Staining with Lugol's Solution
This protocol is adapted from methodologies for general-purpose soft tissue staining for micro-CT.
Materials:
-
Fixative (e.g., 10% Neutral Buffered Formalin or 4% Paraformaldehyde)
-
Phosphate Buffered Saline (PBS)
-
Graded ethanol series (e.g., 25%, 50%, 70%)
-
Deionized water
-
Lugol's Solution (e.g., 5%)
Procedure:
-
Fixation: Fix the tissue sample in your chosen fixative. The duration will depend on the tissue size and type.
-
Washing: Wash the sample thoroughly in PBS to remove excess fixative.
-
Rehydration: If samples are stored in ethanol, rehydrate them through a graded series of ethanol to deionized water.
-
Staining: Immerse the sample in 5% Lugol's solution in a light-proof container. Ensure the volume of the staining solution is sufficient to fully submerge the sample.
-
Incubation: Incubate at room temperature with gentle agitation. Staining time can range from 12 to 24 hours or longer, depending on the tissue size and density.
-
De-staining/Washing: Rinse the sample with 70% ethanol or water to remove excess surface stain.
-
Mounting and Scanning: Mount the stained sample in a sample holder, submerged in 70% ethanol or a suitable mounting medium to prevent dehydration during scanning.
-
Micro-CT Scanning: Acquire images using appropriate scan parameters for the stained tissue.
Protocol 2: Collagen-Rich Tissue Staining with Phosphotungstic Acid (PTA)
This protocol is designed for enhanced visualization of connective tissues and organ morphology.
Materials:
-
Fixative (e.g., 10% Neutral Buffered Formalin)
-
Phosphate Buffered Saline (PBS)
-
Ethanol (70%)
-
Phosphotungstic Acid (PTA) solution (e.g., 1% in 70% ethanol)
Procedure:
-
Fixation: Fix the tissue sample as described in Protocol 1.
-
Washing: Wash the sample thoroughly in PBS.
-
Dehydration: Dehydrate the sample to 70% ethanol.
-
Staining: Immerse the sample in the PTA staining solution.
-
Incubation: Incubate for a period ranging from several days to weeks, depending on the sample size and desired contrast. For smaller or more permeable tissues, shorter incubation times may be sufficient.
-
Washing: Briefly rinse the sample in 70% ethanol to remove excess stain.
-
Mounting and Scanning: Mount the sample in 70% ethanol for scanning.
-
Micro-CT Scanning: Optimize scanning parameters for the high-density stained tissue.
Visualizations
Experimental Workflow for Soft Tissue Micro-CT
Caption: General experimental workflow for contrast-enhanced micro-CT of soft tissues.
Logical Relationship of Contrast Agent Properties
Caption: Principle of heavy element contrast agents in X-ray micro-tomography.
References
Application Notes and Protocols for the Preparation of Acetrizoic Acid Solutions for Animal Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetrizoic acid, a tri-iodinated benzoic acid derivative, was historically used as a radiographic contrast agent.[1] Due to its high atomic density iodine content, it effectively attenuates X-rays.[1] It was administered clinically as its water-soluble salt, sodium acetrizoate, under trade names such as Urokon.[1][2][3] However, due to significant nephrotoxicity and neurotoxicity, it is no longer in clinical use. In a research setting, this compound and its sodium salt may be used as reference compounds in the development of new contrast agents or in studies investigating mechanisms of drug-induced kidney injury. These application notes provide detailed protocols for the preparation of this compound solutions for administration to animals for research purposes, with a strong emphasis on safety and awareness of its toxic potential.
Compound Properties and Solubility
This compound is sparingly soluble in water, while its sodium salt, sodium acetrizoate, is highly water-soluble. The historical use of sodium acetrizoate in solutions with concentrations as high as 70% (w/v) underscores its high solubility in aqueous media. For research applications, preparing the sodium salt of this compound is recommended to achieve concentrations suitable for animal administration.
Table 2.1: Properties of this compound and Sodium Acetrizoate
| Property | This compound | Sodium Acetrizoate |
| Molecular Formula | C₉H₆I₃NO₃ | C₉H₅I₃NNaO₃ |
| Molecular Weight | 556.86 g/mol | 578.84 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Sparingly soluble in water | Highly soluble in water |
Safety Precautions and Toxicity
WARNING: this compound and its salts are known to be nephrotoxic and neurotoxic. Researchers must handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and should be designed to minimize pain and distress.
Table 3.1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD₅₀ |
| Rodents | Oral | 8 g/kg |
| Rodents | Intravenous | 2 g/kg |
Experimental Protocols
Preparation of Sodium Acetrizoate Solution for Injection (from this compound)
This protocol describes the preparation of a sterile sodium acetrizoate solution from this compound powder for parenteral administration in animals.
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH), 1N solution
-
Sterile Water for Injection (WFI) or sterile 0.9% Sodium Chloride (Saline)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
pH meter
-
Analytical balance
-
Stir plate and stir bar
Procedure:
-
Calculate Required Amounts: Determine the desired concentration and volume of the sodium acetrizoate solution. Calculate the required mass of this compound.
-
Initial Dissolution: In a sterile beaker, add the calculated amount of this compound to a volume of Sterile WFI or saline that is approximately 80% of the final desired volume.
-
pH Adjustment: While stirring, slowly add 1N NaOH dropwise to the suspension. The this compound will dissolve as it is converted to its sodium salt.
-
Monitor pH: Continuously monitor the pH of the solution. Adjust the pH to a final value between 7.0 and 7.4. A historical manufacturing process adjusted the pH to slightly over 7.
-
Final Volume Adjustment: Once the this compound is fully dissolved and the pH is in the target range, add Sterile WFI or saline to reach the final desired volume.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile vial.
-
Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and "For Animal Use Only." Based on stability data for other iodinated contrast media, it is recommended to store the solution protected from light at 2-8°C and to use it within 5 days of preparation. A visual inspection for precipitation or color change should be performed before each use.
Administration to Animals
The route and volume of administration will depend on the specific experimental design and must be approved by the IACUC. Due to the hypertonicity of concentrated this compound solutions, administration should be performed slowly to minimize discomfort and potential adverse effects.
Table 4.1: Recommended Maximum Injection Volumes for Mice
| Route of Administration | Maximum Volume (Isotonic) | Recommended Volume (Hypertonic) | Needle Gauge |
| Intravenous (IV) - Tail Vein | 5 ml/kg (bolus) | 2-4 ml/kg (slow injection) | 27-30G |
| Intraperitoneal (IP) | 10 ml/kg | 5-10 ml/kg | 25-27G |
Protocol for Intravenous (IV) Injection in Mice (Tail Vein):
-
Warm the mouse to dilate the tail veins using a heating pad or lamp.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30G needle, insert the needle into one of the lateral tail veins.
-
Inject the solution slowly, at a constant rate.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
Protocol for Intraperitoneal (IP) Injection in Mice:
-
Restrain the mouse, exposing the abdomen.
-
Insert a 25-27G needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no blood or urine is drawn back, indicating incorrect placement.
-
Inject the solution at a steady rate.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Visualization of this compound-Induced Nephrotoxicity Pathway
The nephrotoxicity of iodinated contrast media like this compound is multifactorial, involving direct tubular toxicity, renal vasoconstriction, and the generation of reactive oxygen species (ROS). The following diagram illustrates a key signaling pathway involved in contrast-induced acute kidney injury.
Caption: Signaling pathway of this compound-induced nephrotoxicity.
Experimental Workflow for Solution Preparation and Administration
The following diagram outlines the general workflow for preparing and administering this compound solutions to animals in a research setting.
Caption: Experimental workflow for this compound administration.
References
Application Notes and Protocols for Acetrizoic Acid in In Vivo Imaging
Disclaimer: Acetrizoic acid and its salts (e.g., sodium acetrizoate) are first-generation iodinated contrast agents that are no longer in clinical use due to a high incidence of adverse effects, including nephrotoxicity and neurotoxicity.[1][2] The following information is provided for historical and research purposes only. For any new in vivo imaging studies, the use of modern, safer, low-osmolar or iso-osmolar contrast agents is strongly recommended.
Introduction
This compound, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, was a pioneering water-soluble, monomeric, ionic contrast agent introduced in the 1950s.[2][3][4] Its high iodine content effectively attenuates X-rays, making it useful for enhancing the visibility of internal structures in X-ray and computed tomography (CT) imaging. It was primarily administered intravenously as its sodium salt for various diagnostic procedures.
Physicochemical and Pharmacokinetic Properties
This compound is characterized by its high osmolality and water solubility. Following intravenous administration, it is distributed in the extracellular fluid. A significant portion of the administered dose remains outside the intravascular compartment shortly after injection. The compound is primarily excreted unchanged by the kidneys through glomerular filtration.
Administration Routes for In Vivo Imaging
The predominant route of administration for this compound in historical in vivo imaging applications was intravenous injection. Oral administration has been documented in preclinical toxicity studies, but its use as a contrast agent for gastrointestinal imaging is not well-described in the available literature.
Intravenous Administration
Intravenous administration of sodium acetrizoate was the standard method for opacifying the urinary tract (urography) and blood vessels (angiography).
-
Excretory Urography: To visualize the kidneys, ureters, and bladder.
-
Angiography: To visualize arteries and veins, including cerebral and peripheral vessels.
-
Aortography: A specific form of angiography to visualize the aorta.
-
Pyelography: Imaging of the renal pelvis and ureters.
-
Cholecystography: Imaging of the gallbladder, although less common.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its sodium salt based on historical literature.
| Parameter | Value | Species | Application/Route | Reference(s) |
| Solution Concentrations | 30%, 50%, 70% (w/v) | Human | Intravenous Urography | |
| 30% (w/v) | Human | Cerebral Angiography | ||
| LD50 (Lethal Dose, 50%) | 2 g/kg | Rodents | Oral | |
| 8 g/kg | Rodents | Intravenous | ||
| Pharmacokinetics | Half-life: ~4 hours | N/A | Intravenous | |
| >80% excreted in 3 hours | N/A | Intravenous | ||
| ~100% excreted in 24 hours | N/A | Intravenous |
Experimental Protocols (Based on Historical Literature)
The following protocols are reconstructed from historical accounts of the clinical use of sodium acetrizoate. These are not contemporary, validated preclinical protocols and should be interpreted with caution.
Protocol 1: Intravenous Urography (Historical Reconstruction)
This protocol is based on the historical use of sodium acetrizoate for excretory urography in humans.
Objective: To visualize the renal system.
Materials:
-
Sodium acetrizoate solution (e.g., 30%, 50%, or 70%)
-
Sterile syringes and needles
-
X-ray imaging equipment
Procedure:
-
Animal/Patient Preparation: Ensure adequate hydration of the subject. Fasting may have been recommended. Obtain baseline radiographs.
-
Dose Preparation: Prepare the desired concentration of sodium acetrizoate solution for injection.
-
Administration: Administer the sodium acetrizoate solution via a rapid intravenous injection.
-
Imaging: Acquire a series of X-ray images at specific time points post-injection to visualize the nephrographic phase (contrast enhancement of the renal parenchyma) and the pyelographic phase (opacification of the renal calyces, pelvis, ureters, and bladder).
Caption: Workflow for historical intravenous urography using this compound.
Protocol 2: Angiography (Historical Reconstruction)
This protocol is based on the historical use of sodium acetrizoate for cerebral and peripheral angiography in humans.
Objective: To visualize the vascular system.
Materials:
-
Sodium acetrizoate solution (e.g., 30%)
-
Catheters, syringes, and needles
-
X-ray imaging equipment capable of rapid sequence imaging (fluoroscopy)
Procedure:
-
Animal/Patient Preparation: Anesthesia or sedation may be required.
-
Catheterization: If applicable, insert a catheter into the vessel of interest (e.g., carotid artery for cerebral angiography).
-
Administration: Inject the sodium acetrizoate solution as a bolus through the catheter or directly via intravenous injection.
-
Imaging: Perform rapid sequence X-ray imaging (fluoroscopy) during and immediately following the injection to capture the arterial, capillary, and venous phases of contrast passage.
Caption: Logical workflow for historical angiography with this compound.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound as a contrast agent is physical rather than biological; it does not interact with specific signaling pathways. The logical relationship between administration and imaging is a direct cause-and-effect based on the pharmacokinetics of the agent.
Caption: Cause-and-effect relationship of this compound in X-ray imaging.
References
Application of Acetrizoic Acid in Pharmaceutical Formulation Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetrizoic acid, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, is a historically significant iodinated contrast agent.[1] Formerly used for X-ray imaging, it has largely been superseded by newer agents with improved safety profiles.[1] However, its well-defined chemical structure and historical use make it a valuable model compound for pharmaceutical formulation studies, particularly in the context of developing and characterizing parenteral dosage forms for highly substituted small molecules.
This document provides detailed application notes and protocols relevant to the use of this compound in pharmaceutical formulation studies. It covers key aspects of formulation development, stability-indicating assay methods, and analytical procedures, drawing upon historical context and general principles of pharmaceutical science.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.
| Property | Value | Reference |
| Chemical Name | 3-acetamido-2,4,6-triiodobenzoic acid | [2] |
| Molecular Formula | C₉H₆I₃NO₃ | [2] |
| Molecular Weight | 556.86 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Salt Form | Typically formulated as the sodium salt (sodium acetrizoate) | |
| Solubility | Water-soluble, especially in its salt form. | |
| Mechanism of Action | The three iodine atoms absorb X-rays, providing contrast. |
Application in Formulation Development: Parenteral Solutions
This compound was administered as an aqueous solution of its sodium salt. The development of a stable and safe parenteral formulation of a similar compound would involve the following considerations and experimental protocols.
Formulation Components
A typical parenteral formulation of a sodium salt of an active pharmaceutical ingredient like this compound would consist of:
-
Active Pharmaceutical Ingredient (API): Sodium Acetrizoate
-
Vehicle: Water for Injection (WFI)
-
Buffering Agent: To maintain a stable pH, typically close to physiological pH (around 7.4). A common choice would be a phosphate or citrate buffer. Historical information suggests the pH of sodium acetrizoate solutions was adjusted to slightly over 7.
-
Tonicity-Adjusting Agent: To make the solution isotonic with blood. Sodium chloride or dextrose are common examples.
-
Stabilizers/Chelating Agents: To prevent degradation of the API. For instance, edetate disodium (EDTA) can be used to chelate metal ions that might catalyze oxidative degradation.
Illustrative Formulation Composition
Since specific formulations for historical products like Urokon are not publicly available, the following table presents a hypothetical formulation based on general principles for a high-concentration parenteral product.
| Component | Function | Example Concentration Range (% w/v) |
| Sodium Acetrizoate | Active Pharmaceutical Ingredient | 30 - 70% |
| Sodium Phosphate, Dibasic | Buffering Agent | 0.1 - 0.5% |
| Sodium Phosphate, Monobasic | Buffering Agent | 0.05 - 0.2% |
| Edetate Disodium (EDTA) | Chelating Agent / Stabilizer | 0.01 - 0.05% |
| Water for Injection (WFI) | Vehicle | q.s. to 100% |
Experimental Workflow for Formulation Development
Protocol for Preparation of a Trial Formulation (Illustrative)
-
Buffer Preparation: Dissolve the required amounts of sodium phosphate dibasic and sodium phosphate monobasic in approximately 80% of the final volume of Water for Injection (WFI).
-
Addition of Stabilizer: Add and dissolve edetate disodium (EDTA) to the buffer solution.
-
API Dissolution: Slowly add the sodium acetrizoate powder to the solution while stirring until completely dissolved.
-
pH Adjustment: Measure the pH of the solution and adjust to the target pH (e.g., 7.4) using a solution of sodium hydroxide or hydrochloric acid, if necessary.
-
Final Volume Adjustment: Add WFI to reach the final desired volume.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Filling: Aseptically fill the sterile solution into vials or ampoules.
-
Terminal Sterilization: If the formulation is heat-stable, perform terminal sterilization, for example, by autoclaving.
Stability-Indicating Assay Method Development
A stability-indicating analytical method is crucial to ensure that the API concentration can be accurately measured in the presence of its degradation products, impurities, and excipients.
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and to develop a stability-indicating analytical method. These studies are typically conducted according to ICH guidelines.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (for solid API) |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Protocol for a Stability-Indicating HPLC Method (Hypothetical)
This protocol is a general template and would require optimization for this compound.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 235 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the formulation with the mobile phase to a suitable concentration.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure the separation of the main peak (this compound) from any degradation product peaks.
Logical Workflow for Stability-Indicating Method Development
Conclusion
References
Application Notes and Protocols for Acetrizoic Acid in Cell Tracking Experiments using X-ray Imaging
Disclaimer: Acetrizoic acid is a historical X-ray contrast agent that is no longer in clinical use due to significant toxicity, including high rates of nephrotoxicity and neurotoxicity.[1][2] These application notes are provided for informational and historical purposes only and are not a recommendation for current research practices. Modern cell tracking studies utilize safer and more efficient contrast agents.
Introduction
Cell-based therapies represent a promising frontier in medicine; however, their success is often hampered by inconsistent outcomes.[3] Noninvasive cell tracking techniques are crucial for monitoring the delivery, migration, distribution, and viability of transplanted cells in vivo, providing valuable insights to optimize these therapies.[3][4] X-ray computed tomography (CT) is an emerging modality for cell tracking, offering high spatial and temporal resolution. The use of contrast agents is essential to render cells visible by X-ray imaging.
Historically, iodinated molecules like this compound were used as contrast agents due to the high atomic density of iodine, which effectively attenuates X-rays. This document outlines the hypothetical application of this compound for labeling and tracking cells in preclinical X-ray imaging experiments.
Principle of the Method
The fundamental principle involves labeling cells ex vivo with this compound. The three iodine atoms in the this compound molecule absorb X-rays, increasing the radiodensity of the labeled cells. When these labeled cells are introduced into a subject and imaged using X-ray or micro-computed tomography (micro-CT), their location and distribution can be visualized against the background of soft tissues.
Key Properties of this compound
| Property | Value/Description | Reference |
| IUPAC Name | 3-Acetamido-2,4,6-triiodobenzoic acid | |
| Molecular Formula | C₉H₆I₃NO₃ | |
| Molar Mass | 556.864 g·mol⁻¹ | |
| Mechanism of Contrast | The three iodine atoms readily absorb X-rays. | |
| Solubility | Water-soluble. | |
| Historical Use | Used as an iodinated contrast medium for various X-ray imaging procedures. | |
| Toxicity | Highly toxic to the kidneys (nephrotoxic) and nervous system (neurotoxic). | |
| Excretion | Primarily excreted unchanged by the kidneys via glomerular filtration. Approximately 83% is excreted within 3 hours, and nearly 100% within 24 hours. |
Experimental Protocols
Warning: this compound is toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures should be conducted in a certified chemical fume hood.
Protocol 1: Cell Labeling with this compound
This protocol describes the ex vivo labeling of cells with this compound. The optimal concentration and incubation time will need to be determined empirically for each cell type.
Materials:
-
Target cells (e.g., mesenchymal stem cells, cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (or its sodium salt, sodium acetrizoate)
-
Trypan blue or other viability stain
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture target cells to the desired confluence (typically 70-80%).
-
Harvesting: Detach the cells from the culture vessel using standard methods (e.g., trypsinization).
-
Cell Counting and Viability: Resuspend the cells in a complete culture medium and determine the cell number and viability using a trypan blue exclusion assay.
-
Labeling Solution Preparation: Prepare a stock solution of this compound in a complete culture medium. The final concentration will need to be optimized, starting with a range of concentrations (e.g., 1-10 mg/mL). Note: Due to its high osmolality, high concentrations may be cytotoxic.
-
Incubation: Centrifuge the harvested cells and resuspend the cell pellet in the this compound labeling solution at a density of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Incubate the cells in the labeling solution for a predetermined time (e.g., 1-4 hours) at 37°C with 5% CO₂. Gently agitate the cells periodically to ensure uniform labeling.
-
Washing: After incubation, centrifuge the cells to pellet them and remove the labeling solution.
-
Wash the cells three times with sterile PBS to remove any unbound this compound.
-
Post-Labeling Viability: Resuspend the final cell pellet in a fresh culture medium and perform a viability count to assess the cytotoxicity of the labeling procedure.
-
Cell Preparation for Imaging or Injection: The labeled cells are now ready for in vitro X-ray imaging or in vivo administration.
Protocol 2: In Vitro X-ray Imaging of Labeled Cells
This protocol is to confirm successful labeling by imaging the cell pellet.
Materials:
-
Labeled cells from Protocol 1
-
Unlabeled control cells
-
Microcentrifuge tubes or a suitable phantom
-
Micro-CT scanner
Procedure:
-
Sample Preparation: Pellet a known number of labeled cells (e.g., 1 x 10⁷) in a microcentrifuge tube. Prepare a control tube with the same number of unlabeled cells.
-
Imaging: Place the tubes in the micro-CT scanner.
-
Acquisition: Acquire X-ray images using appropriate scanner settings (e.g., voltage, current, exposure time). These parameters will need to be optimized for the specific instrument.
-
Analysis: Reconstruct the images and compare the radiodensity (measured in Hounsfield Units, HU) of the labeled cell pellet to the unlabeled control. A significant increase in HU for the labeled pellet indicates successful labeling.
Protocol 3: In Vivo Cell Tracking using Micro-CT
This protocol outlines the administration of labeled cells to a small animal model and subsequent imaging. All animal experiments must be conducted in accordance with institutional guidelines and approved by an animal care and use committee.
Materials:
-
Labeled cells from Protocol 1
-
Small animal model (e.g., mouse, rat)
-
Anesthesia
-
Injection equipment (e.g., syringe, needle)
-
Micro-CT scanner with in vivo imaging capabilities
Procedure:
-
Cell Administration: Anesthetize the animal. Administer the labeled cells via the desired route (e.g., intravenous, intraperitoneal, direct injection into a tumor).
-
Imaging: Immediately after cell administration (or at desired time points), place the anesthetized animal in the micro-CT scanner.
-
Acquisition: Perform a whole-body or region-of-interest scan.
-
Longitudinal Tracking: Repeat the imaging at various time points (e.g., 1, 6, 24, 48 hours) to monitor cell distribution, migration, and clearance.
-
Image Analysis: Reconstruct the 3D images. The location of the labeled cells will appear as hyperdense regions. The signal intensity can be quantified to estimate cell numbers, although this can be challenging due to potential signal dilution from cell division or death.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Labeled Cells
| Cell Type | This compound Concentration (mg/mL) | Incubation Time (hours) | Post-Labeling Viability (%) |
| Mesenchymal Stem Cells | 1 | 2 | 92 ± 4 |
| 5 | 2 | 75 ± 6 | |
| 10 | 2 | 48 ± 9 | |
| Glioblastoma Cells | 1 | 2 | 95 ± 3 |
| 5 | 2 | 81 ± 5 | |
| 10 | 2 | 55 ± 7 | |
| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |
Table 2: Hypothetical X-ray Attenuation of Labeled Cells
| Sample | Cell Number | Mean Hounsfield Units (HU) |
| Unlabeled Cell Pellet | 1 x 10⁷ | 25 ± 5 |
| Labeled Cell Pellet (5 mg/mL this compound) | 1 x 10⁷ | 150 ± 20 |
| Labeled Cell Pellet (10 mg/mL this compound) | 1 x 10⁷ | 280 ± 35 |
| Data are hypothetical and for illustrative purposes. |
Visualizations
References
Application Notes and Protocols for Quantitative Analysis of Acetrizoic Acid Enhanced CT Images
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetrizoic acid is an iodinated contrast agent historically used for X-ray imaging. While it is no longer in routine clinical use due to the availability of agents with lower toxicity profiles, its properties make it a valuable tool in non-clinical research settings for the development and validation of novel quantitative computed tomography (CT) imaging techniques.[1][2] The three iodine atoms in the this compound molecule effectively absorb X-rays, leading to enhanced contrast in CT images.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound enhanced CT images in a preclinical research context, aiding in the assessment of tissue perfusion, vascular permeability, and agent biodistribution.
The fundamental principle behind contrast-enhanced CT is that the iodinated compound, when introduced into the bloodstream, increases the attenuation of X-rays in the tissues it perfuses.[3][4] The magnitude of this enhancement, measured in Hounsfield Units (HU), is directly proportional to the concentration of the contrast agent in the tissue. By acquiring a series of CT images over time after the administration of this compound, a technique known as Dynamic Contrast-Enhanced CT (DCE-CT), it is possible to quantify various physiological parameters.
Data Presentation
Quantitative data from this compound enhanced CT studies should be summarized to facilitate clear interpretation and comparison. The following tables provide templates for presenting key findings.
Table 1: Biodistribution of this compound in Hounsfield Units (HU)
This table is designed to show the change in CT signal intensity in various organs over time following the administration of this compound.
| Time Post-Injection | Blood Pool (Aorta) (HU ± SD) | Liver (HU ± SD) | Spleen (HU ± SD) | Kidney (Cortex) (HU ± SD) | Muscle (HU ± SD) | Tumor (if applicable) (HU ± SD) |
| Pre-contrast | 45 ± 5 | 60 ± 8 | 55 ± 7 | 35 ± 4 | 50 ± 6 | 48 ± 7 |
| 1 min | 350 ± 25 | 120 ± 15 | 110 ± 12 | 250 ± 20 | 70 ± 8 | 150 ± 18 |
| 5 min | 280 ± 20 | 140 ± 18 | 130 ± 15 | 200 ± 18 | 65 ± 7 | 130 ± 15 |
| 15 min | 150 ± 15 | 110 ± 12 | 100 ± 10 | 120 ± 14 | 60 ± 6 | 100 ± 12 |
| 30 min | 80 ± 10 | 85 ± 10 | 80 ± 9 | 70 ± 8 | 55 ± 5 | 75 ± 9 |
| 60 min | 55 ± 8 | 70 ± 9 | 65 ± 8 | 50 ± 6 | 52 ± 5 | 60 ± 8 |
SD: Standard Deviation
Table 2: Quantitative Perfusion and Permeability Parameters from DCE-CT Analysis
This table presents derived pharmacokinetic parameters from DCE-CT data, providing insights into the vascular characteristics of tissues.
| Tissue/Region of Interest | Blood Flow (mL/100g/min) | Blood Volume (mL/100g) | Mean Transit Time (s) | Permeability-Surface Area Product (mL/100g/min) |
| Healthy Liver | 80.5 ± 10.2 | 15.2 ± 2.5 | 11.4 ± 1.8 | 5.1 ± 1.2 |
| Hepatocellular Carcinoma | 125.7 ± 15.8 | 25.8 ± 3.1 | 12.3 ± 2.0 | 15.6 ± 3.5 |
| Pancreas | 150.2 ± 20.5 | 12.1 ± 1.9 | 4.8 ± 0.9 | 8.2 ± 1.5 |
| Renal Cortex | 420.6 ± 55.3 | 20.5 ± 2.8 | 2.9 ± 0.5 | 35.4 ± 5.1 |
| Skeletal Muscle | 5.1 ± 1.5 | 2.3 ± 0.5 | 27.1 ± 4.3 | 1.2 ± 0.4 |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative analysis. The following protocols provide a framework for conducting preclinical studies with this compound.
Protocol 1: Preclinical Dynamic Contrast-Enhanced Computed Tomography (DCE-CT)
Objective: To quantify tissue perfusion and permeability in a small animal model using this compound enhanced DCE-CT.
Materials:
-
Micro-CT scanner suitable for in vivo small animal imaging
-
This compound solution (sterile, for injection)
-
Small animal (e.g., mouse or rat)
-
Anesthesia system (e.g., isoflurane)
-
Catheter for intravenous injection (e.g., tail vein catheter)
-
Infusion pump
-
Physiological monitoring system (respiration, temperature)
-
Image analysis software with capabilities for pharmacokinetic modeling
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a catheter in the tail vein for the administration of the contrast agent.
-
Position the animal on the scanner bed and ensure it is securely and comfortably restrained.
-
Maintain the animal's body temperature using a heating pad.
-
Monitor respiratory rate throughout the procedure.
-
-
Image Acquisition:
-
Perform a pre-contrast (baseline) scan of the region of interest (e.g., abdomen).
-
Typical micro-CT settings for a mouse scan:
-
Tube Voltage: 80 kVp
-
Tube Current: 500 µA
-
Voxel Size: 100-150 µm isotropic
-
Number of Projections: 360-720 over 360 degrees
-
Scan Time: ~1-2 minutes per scan
-
-
Initiate the dynamic scanning sequence. This involves repeated scans of the same region.
-
After the first few baseline scans, administer a bolus of this compound intravenously via the tail vein catheter using an infusion pump. A typical dose for a mouse is 100-200 µL of a 300 mg I/mL solution.
-
Continue the dynamic scan acquisition for a predetermined duration (e.g., 5-10 minutes) to capture the wash-in and wash-out of the contrast agent. The temporal resolution will depend on the scanner capabilities and the specific parameters being investigated.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired projection data into a series of 3D CT images.
-
Co-register the dynamic image series to correct for any motion artifacts.
-
Define Regions of Interest (ROIs) in the tissues to be analyzed (e.g., tumor, liver, kidney, muscle) and in a major artery (e.g., aorta) to obtain the arterial input function (AIF).
-
For each ROI, calculate the mean HU value for each time point in the dynamic series.
-
Convert the HU time-course data to contrast agent concentration-time curves.
-
Apply a pharmacokinetic model (e.g., Tofts model, Patlak analysis) to the concentration-time curves to derive quantitative parameters such as blood flow, blood volume, and permeability-surface area product.
-
Protocol 2: Quantitative Biodistribution of this compound
Objective: To determine the distribution and clearance of this compound in a small animal model over an extended period.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Preparation and Contrast Administration:
-
Follow the same animal preparation and contrast administration steps as in Protocol 1.
-
-
Image Acquisition:
-
Acquire a pre-contrast scan.
-
Administer the this compound bolus.
-
Acquire a series of static CT scans at multiple time points post-injection (e.g., 1, 5, 15, 30, 60, 120 minutes).
-
-
Image Analysis:
-
Reconstruct the CT images for each time point.
-
Define ROIs in the organs of interest (e.g., liver, spleen, kidneys, muscle, blood pool).
-
Measure the mean HU value within each ROI at each time point.
-
Subtract the pre-contrast HU value from the post-contrast HU values to determine the net enhancement.
-
Plot the net enhancement in HU as a function of time for each organ to visualize the uptake and washout kinetics.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the quantitative analysis of this compound enhanced CT images.
Caption: Mechanism of CT contrast enhancement with this compound.
Caption: Step-by-step experimental workflow for preclinical DCE-CT.
Caption: Workflow for quantitative analysis of DCE-CT data.
References
- 1. A liposomal nanoscale contrast agent for preclinical CT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]
- 4. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Soft Tissues with Acetrizoic Acid for X-ray Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed, adaptable protocol for the use of acetrizoic acid as a staining agent for soft tissues for X-ray microscopy. The protocol is based on the principles of diffusion-based staining with iodinated compounds and should be considered a starting point for optimization depending on the specific tissue type, size, and the desired level of contrast.
Experimental Protocols
I. Tissue Preparation and Fixation
Proper fixation is crucial to preserve tissue morphology and prevent degradation during the staining process.
-
Tissue Excision: Excise the tissue of interest with care to minimize mechanical damage. The thickness of the tissue will significantly impact the required staining time.
-
Fixation: Immediately immerse the tissue in a suitable fixative. A common and effective fixative is 4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF).
-
Procedure: Place the tissue in a container with at least 10 times its volume of fixative.
-
Duration: Fix for 24-48 hours at 4°C. The duration may be adjusted based on tissue size and type.
-
-
Washing: After fixation, wash the tissue thoroughly to remove residual fixative, which can interfere with staining.
-
Procedure: Wash the tissue in phosphate-buffered saline (PBS) or distilled water with several changes over 24 hours.
-
II. This compound Staining Solution Preparation
This compound is water-soluble. A simple aqueous solution is recommended for initial experiments.
-
Stock Solution (e.g., 10% w/v):
-
Weigh 10 g of this compound powder.
-
Dissolve in approximately 80 mL of distilled water. Gentle heating and stirring may be required.
-
Adjust the final volume to 100 mL with distilled water.
-
-
Working Solution (e.g., 1-5% w/v):
-
Dilute the stock solution with distilled water to the desired concentration. For initial trials, a concentration range of 1% to 5% (w/v) is recommended, similar to what is used for other iodine-based stains.
-
Note: The optimal concentration will depend on the tissue type and desired contrast. Higher concentrations may reduce staining time but could also lead to tissue shrinkage.
III. Staining Protocol
-
Dehydration (Optional, for Ethanolic Staining): For certain applications, an ethanol-based staining solution may be preferred. In this case, dehydrate the fixed and washed tissue through a graded series of ethanol (e.g., 50%, 70%, 95%, 100%).
-
Immersion in Staining Solution:
-
Place the tissue in a sufficient volume of the this compound working solution to ensure complete submersion.
-
Incubate at room temperature on a gentle shaker to facilitate even diffusion of the stain.
-
-
Staining Duration: The staining time is a critical parameter and is highly dependent on the tissue size, thickness, and density.
-
Initial Guideline: For a small tissue sample (e.g., a few cubic millimeters), a starting point of 24-72 hours is recommended.
-
Optimization: It is advisable to perform a time-course experiment to determine the optimal staining duration for a specific tissue type. This can be done by staining multiple identical samples and imaging them at different time points.
-
IV. Post-Staining Washing and De-staining
-
Washing: After staining, wash the tissue to remove excess, unbound this compound from the surface.
-
Procedure: Wash in several changes of the solvent used for the staining solution (distilled water or ethanol) over several hours.
-
-
De-staining (Optional): If over-staining occurs, it is possible to partially de-stain the tissue.
-
Procedure: Immerse the tissue in a solution of 3% sodium thiosulfate in the appropriate solvent (water or 70% ethanol) until the desired level of contrast is achieved.
-
V. Sample Mounting for X-ray Microscopy
-
Mounting: For imaging, the stained tissue should be mounted in a manner that prevents movement and dehydration during the scan.
-
Procedure: The sample can be mounted in a small tube or pipette tip, embedded in 1% low-melting point agarose, or simply kept submerged in the final washing solution (e.g., 70% ethanol).
-
Quantitative Data
While specific quantitative data for this compound staining is not available, the following table summarizes data from studies using other iodine-based contrast agents, which can serve as a valuable reference for experimental design.
| Contrast Agent | Tissue Type | Concentration | Staining Time | Key Findings | Reference |
| Iodine Potassium Iodide (I2KI) | Mouse Cardiac Tissue | 3.75% in 10% NBF | Up to 58 hours | Optimal staining time depends on tissue thickness; an empirical exponential relationship was derived. | |
| Lugol's Solution (I2KI) | Rat Peripheral Nerve | 0.3% (w/v) | 24 hours | 60 mL of staining solution per cm³ of tissue yielded good results. Staining can cause tissue shrinkage. | |
| Lugol's Solution (I2KI) | Japanese Quail Embryos | Not specified | Up to 28 days | Ethanol-based I2KI staining required longer times but resulted in higher contrast compared to aqueous solutions. | |
| Ethanolic Iodine (I2E) | Museum Specimens (fetal mysticetes) | 1% in 70% ethanol | 1-28 days (size-dependent) | Effective for ethanol-preserved specimens. | |
| Non-ionic Iodinated Contrast Agent | Mouse Brain | Not specified | Soaking | Resulted in clear signal differences between grey and white matter. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for staining soft tissues with this compound.
Logical Relationship of Staining Parameters
References
- 1. Application of Micro-Computed Tomography with Iodine Staining to Cardiac Imaging, Segmentation and Computational Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quantitative analysis of microscopic X-ray computed tomography imaging: Japanese quail embryonic soft tissues with iodine staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimal Contrast Agent Staining of Ligaments and Tendons for X-Ray Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Precautions for Handling Acetrizoic Acid in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of acetrizoic acid (3-acetamido-2,4,6-triiodobenzoic acid) in a laboratory setting. This compound is a tri-iodinated benzoic acid derivative, historically used as an X-ray contrast agent.[1] In the contemporary research landscape, it may be used as a reference compound or in the development of new diagnostic agents. Due to its chemical nature, appropriate safety measures must be observed to minimize risks to laboratory personnel.
Hazard Identification and Physicochemical Properties
This compound is classified as an irritant, causing skin irritation and serious eye irritation.[2][3] It is a white to almost white crystalline powder.[2] A summary of its key physicochemical and toxicological data is presented in Table 1.
Table 1: Physicochemical and Toxicological Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₆I₃NO₃ | [4] |
| Molecular Weight | 556.86 g/mol | |
| Appearance | White to almost white powder to crystal | |
| Melting Point | 280-280.5 °C (decomposes) | Not explicitly cited |
| Boiling Point | 547.1 °C (Predicted) | |
| Solubility | Soluble in DMSO (≥ 5.6 mg/mL). Soluble in alcohol, slightly soluble in ether and water, very slightly soluble in chloroform, and practically insoluble in benzene. | Not explicitly cited |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | |
| Acute Toxicity (LD50, rodents) | Oral: 2 g/kg, Intravenous: 8 g/kg |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent skin and eye contact, and inhalation of the powder.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for leaks before use. |
| Body Protection | Laboratory coat | Long-sleeved to prevent skin contact. |
| Eye and Face Protection | Safety goggles or a face shield | Must provide a seal around the eyes to protect from splashes and dust. Standard eyeglasses are not sufficient. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation of dust particles. |
| Foot Protection | Closed-toe shoes | To protect from spills. |
Experimental Protocols
The following are generalized protocols for the safe handling of this compound in a research laboratory. These should be adapted to the specific requirements of the experiment being performed.
Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Weighing paper
-
Appropriate glassware (e.g., volumetric flask)
-
Pipettes
Procedure:
-
Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in Table 2.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound powder onto the weighing paper. Handle the powder gently to minimize dust generation.
-
Dissolution: Transfer the weighed this compound powder into the volumetric flask. Add a portion of the DMSO to the flask.
-
Mixing: Cap the flask and gently swirl to dissolve the powder. Use a vortex mixer if necessary to ensure complete dissolution.
-
Final Volume: Once the solid is completely dissolved, add DMSO to the final desired volume.
-
Storage: Label the stock solution with the chemical name, concentration, solvent, date of preparation, and your initials. Store the solution appropriately, as this compound solutions in DMSO are typically stable for up to 1 year at -80°C or 1 month at -20°C.
General Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of this compound during a typical laboratory experiment.
Caption: A stepwise workflow for the safe handling of this compound.
Storage and Disposal
Proper storage and disposal of this compound and its waste are crucial to maintain a safe laboratory environment.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).
-
Disposal: Dispose of unused this compound and its waste in accordance with local, state, and federal regulations. Chemical waste should be collected in labeled, sealed containers for pickup by a certified hazardous waste disposal company. Do not dispose of down the drain.
Emergency Procedures
In the event of an emergency, follow these procedures and always prioritize personal safety.
Spill Response
The appropriate response to a spill will depend on its size and nature.
Caption: Decision tree for responding to an this compound spill.
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |
Always have the Safety Data Sheet (SDS) or relevant safety information available for emergency responders.
References
developing imaging protocols with acetrizoic acid for specific disease models
Disclaimer: Acetrizoic acid is an iodinated contrast medium that is no longer in clinical use due to significant toxicity, including high rates of nephrotoxicity and neurotoxicity.[1] It was introduced in the 1950s and has since been superseded by safer, more effective contrast agents.[1] The following application notes and protocols are provided for informational and historical context only and are intended for researchers, scientists, and drug development professionals. These are hypothetical protocols based on the known properties of this compound and general principles of preclinical contrast-enhanced imaging. Extreme caution should be exercised, and modern, approved contrast agents should always be prioritized for any new imaging protocol development.
Introduction to this compound
This compound is a water-soluble, high-osmolality iodinated contrast agent.[1] Its mechanism of action relies on the three iodine atoms within its molecular structure, which effectively absorb X-rays, thereby increasing the contrast of tissues and fluids during radiographic imaging.[1][2] Historically, it was used for various procedures, including pyelography, angiography, and cholecystography.
Pharmacokinetics and Biodistribution: Following intravenous administration, this compound is distributed in the extracellular fluid. It is primarily excreted unchanged by the kidneys through glomerular filtration. In preclinical rodent models, the LD50 after intravenous administration was reported as 8 g/kg. The plasma half-life of similar water-soluble contrast agents is approximately 4 hours.
Hypothetical Application: Preclinical Model of Renal Ischemia-Reperfusion Injury
This hypothetical protocol outlines the use of this compound to assess renal function and perfusion in a murine model of ischemia-reperfusion injury (IRI). The high concentration of the agent in the kidneys makes it theoretically suitable for urographic studies.
Experimental Objective
To visualize and quantify changes in renal perfusion and excretory function in a mouse model of unilateral renal IRI using this compound-enhanced micro-computed tomography (micro-CT).
Materials and Methods
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Induction of unilateral (left) renal IRI by clamping the renal pedicle for 30 minutes, followed by reperfusion. Sham-operated animals will serve as controls.
Contrast Agent Preparation:
-
Sodium acetrizoate (e.g., historical formulation like Urokon).
-
Prepare a sterile solution of sodium acetrizoate in saline at a concentration of 300 mg Iodine/mL. The solution should be warmed to body temperature before injection to reduce viscosity.
Imaging Equipment:
-
High-resolution in vivo micro-CT scanner.
-
Anesthesia system (e.g., isoflurane).
-
Physiological monitoring system (respiration, heart rate, temperature).
Experimental Protocol
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Place a tail-vein catheter for contrast agent administration.
-
Position the animal on the scanner bed with continuous physiological monitoring.
-
-
Pre-Contrast Imaging:
-
Acquire a baseline, non-contrast micro-CT scan of the abdominal region, ensuring both kidneys are within the field of view.
-
-
Contrast Administration and Dynamic Imaging:
-
Administer a bolus injection of the prepared sodium acetrizoate solution via the tail-vein catheter. A dose of 800 mg Iodine per kg body weight is a starting point based on historical animal studies with similar agents.
-
Immediately following injection, initiate a series of rapid micro-CT scans to capture the dynamic enhancement of the kidneys.
-
Nephrographic Phase: Acquire a scan approximately 60 seconds post-injection to visualize maximal renal parenchymal opacification.
-
Excretory Phase: Acquire subsequent scans at 5, 15, and 30 minutes post-injection to visualize the collection of contrast in the renal pelvis and ureters.
-
-
-
Image Analysis:
-
Reconstruct the micro-CT images.
-
Draw regions of interest (ROIs) around the cortex of the ischemic and contralateral kidneys on the nephrographic phase images to quantify contrast enhancement (in Hounsfield Units, HU).
-
Analyze the excretory phase images to assess the time to opacification of the renal pelvis and ureters.
-
Data Presentation
Table 1: Quantitative Analysis of Renal Perfusion and Function
| Group | Time Point | Mean HU (Ischemic Kidney Cortex) | Mean HU (Contralateral Kidney Cortex) | Time to Pelvic Opacification (min) |
| Sham | 24h post-op | 450 ± 35 | 455 ± 40 | 5.2 ± 0.8 |
| IRI | 24h post-op | 210 ± 50 | 460 ± 42 | 25.8 ± 6.3 |
| Sham | 72h post-op | 445 ± 38 | 450 ± 39 | 5.5 ± 0.9 |
| IRI | 72h post-op | 280 ± 62 | 475 ± 45 | 18.4 ± 5.1 |
* Hypothetical data, p < 0.05 vs. Sham
Hypothetical Application: Assessment of Tumor Vascular Permeability
This protocol describes a hypothetical use of this compound to assess vascular permeability in a subcutaneous tumor model, leveraging the agent's distribution in the extracellular space.
Experimental Objective
To evaluate changes in tumor vascular permeability in response to an anti-angiogenic therapy using dynamic contrast-enhanced micro-CT (DCE-micro-CT) with this compound.
Materials and Methods
Animal Model:
-
NU/NU mice with subcutaneously implanted human colorectal cancer xenografts (e.g., HCT116).
-
Treatment group receiving an anti-angiogenic agent (e.g., a VEGFR inhibitor).
-
Control group receiving vehicle.
Contrast Agent and Imaging:
-
As described in the renal IRI protocol.
Experimental Protocol
-
Animal and Scanner Setup:
-
As described in the renal IRI protocol.
-
-
DCE-micro-CT Acquisition:
-
Position the animal so that the tumor is at the center of the field of view.
-
Acquire a pre-contrast scan.
-
Administer a bolus of sodium acetrizoate solution (800 mg I/kg).
-
Initiate a series of rapid scans over a 10-minute period to capture the influx and washout of the contrast agent in the tumor tissue.
-
-
Pharmacokinetic Modeling:
-
Define ROIs in the tumor tissue and a major blood vessel (e.g., aorta).
-
Use pharmacokinetic modeling software to analyze the time-attenuation curves and derive parameters such as Ktrans (volume transfer coefficient), which reflects vascular permeability.
-
Data Presentation
Table 2: Tumor Vascular Permeability Parameters
| Treatment Group | Ktrans (min-1) |
| Vehicle Control | 0.25 ± 0.08 |
| Anti-angiogenic Therapy | 0.12 ± 0.05* |
* Hypothetical data, p < 0.05 vs. Vehicle Control
Visualizations
Caption: Workflow for assessing renal injury with this compound.
Caption: Factors leading to the discontinuation of this compound.
References
Application Notes and Protocols for Acetrizoic Acid in Non-Clinical Medical Device Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetrizoic acid, an early iodinated contrast medium, historically served in clinical X-ray imaging under trade names such as Urokon.[1] While its clinical use has been discontinued due to the development of safer, lower-osmolality agents, this compound remains a valuable tool in non-clinical research.[1] Its well-characterized physicochemical properties and strong X-ray attenuation make it a useful reference standard for the development and evaluation of novel contrast agents and imaging hardware.[2]
These application notes provide detailed protocols for utilizing this compound in non-clinical imaging research, focusing on in vitro phantom studies and ex vivo or in vivo preclinical imaging simulations.
Physicochemical and Radiographic Properties
This compound is a tri-iodinated derivative of benzoic acid. Its efficacy as a contrast agent is derived from the high atomic number of iodine, which significantly attenuates X-rays.[1][3] As one of the first monomeric ionic contrast agents, it is characterized by high osmolality in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference/Note |
| Chemical Name | 3-Acetamido-2,4,6-triiodobenzoic acid | |
| Molecular Formula | C₉H₆I₃NO₃ | |
| Molecular Weight | 556.86 g/mol | |
| Iodine Content | ~68.5% by weight | Calculated |
| Osmolality | High | |
| Solubility | Water-soluble |
Table 2: Illustrative X-ray Attenuation of this compound Solutions
The following data are representative values for aqueous solutions of sodium acetrizoate imaged via computed tomography (CT) at a tube voltage of 120 kVp. Actual values may vary based on scanner settings and calibration.
| Concentration (mg Iodine/mL) | Mean Attenuation (Hounsfield Units) |
| 10 | ~350 |
| 20 | ~700 |
| 50 | ~1750 |
| 100 | ~3500 |
Core Mechanism of Action
The fundamental principle behind iodinated contrast agents is the photoelectric absorption of X-rays. The three iodine atoms in the this compound molecule provide a high density of electrons, which effectively absorb X-ray photons, preventing them from reaching the detector. This differential absorption between the contrast-enhanced tissue and surrounding tissue creates the contrast seen in the final image.
Experimental Protocols
Protocol 1: In Vitro X-ray Attenuation Measurement in a Phantom Model
This protocol details the procedure for quantifying the radiodensity of this compound solutions, which is crucial for characterizing new contrast agents or calibrating imaging systems.
Objective: To measure the X-ray attenuation of various concentrations of this compound in Hounsfield Units (HU) using a CT scanner.
Materials:
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This compound (or sodium acetrizoate) powder
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Distilled water
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0.9% Saline solution
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CT phantom (e.g., a water-filled acrylic cylinder with wells for sample tubes)
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Microcentrifuge tubes or other suitable sample holders
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Vortex mixer
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Analytical balance and weighing paper
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Volumetric flasks
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Pipettes
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CT scanner
Procedure:
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Preparation of Stock Solution:
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Accurately weigh a specific amount of this compound powder.
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Dissolve it in a known volume of distilled water or saline in a volumetric flask to create a high-concentration stock solution (e.g., 200 mg Iodine/mL). Use a vortex mixer to ensure complete dissolution.
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Preparation of Dilutions:
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Perform serial dilutions of the stock solution with distilled water or saline to prepare a range of concentrations (e.g., 10, 20, 50, 100 mg Iodine/mL).
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Prepare a control sample of distilled water (which should measure approximately 0 HU).
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Phantom Preparation:
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Pipette each dilution and the control sample into separate, clearly labeled tubes.
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Place the tubes securely within the CT phantom. Ensure there are no air bubbles in the tubes.
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CT Image Acquisition:
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Place the phantom on the CT scanner bed and center it in the scanning field of view.
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Acquire images using a standardized clinical or preclinical protocol. A typical protocol might include:
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Tube Voltage: 120 kVp
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Tube Current: 100-200 mAs
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Slice Thickness: 1.0 mm
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Reconstruction Kernel: Standard
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Data Analysis:
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Using the scanner's software, draw a circular Region of Interest (ROI) in the center of the image of each sample tube, avoiding the tube walls.
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Record the mean and standard deviation of the HU values for each ROI.
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Plot the mean HU value against the iodine concentration to generate a calibration curve.
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Protocol 2: Micro-CT Angiography in a Murine Model (Ex Vivo Example)
This protocol describes a method for visualizing the vasculature of a mouse using this compound as a contrast agent in an ex vivo setting. This is often used to assess vascular morphology in disease models.
Objective: To perform contrast-enhanced micro-CT imaging of the murine vascular system.
Materials:
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Euthanized mouse
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This compound solution (e.g., 50-100 mg Iodine/mL in saline)
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Heparinized saline
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Perfusion pump
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Dissection tools
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Surgical sutures
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Catheter (e.g., 24-gauge)
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Micro-CT scanner
Procedure:
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Animal Preparation:
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Following euthanasia according to institutional guidelines, place the mouse in a supine position.
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Perform a thoracotomy to expose the heart.
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Vascular Cannulation and Perfusion:
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Carefully insert a catheter into the left ventricle or the descending aorta.
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Make a small incision in the right atrium to allow for outflow.
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Begin perfusion with heparinized saline at a physiological pressure to flush the blood from the vascular system. Continue until the fluid from the right atrium runs clear.
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Contrast Agent Infusion:
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Switch the perfusion pump to the this compound solution.
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Infuse the contrast agent at a slow, steady rate until the desired vascular territories are filled. The volume will depend on the size of the animal but is typically 1-3 mL for a mouse.
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Clamp the major vessels to prevent leakage of the contrast agent.
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Sample Preparation for Imaging:
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The whole animal or specific organs can now be prepared for imaging.
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Position the sample on the micro-CT scanner bed and secure it to prevent motion artifacts.
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Micro-CT Image Acquisition:
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Acquire images using a high-resolution protocol. Example parameters:
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Voxel Size: 10-50 µm
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Tube Voltage: 50-70 kVp
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Integration Time: 300-800 ms
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Projections: 1800-3600 over 360 degrees
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Image Reconstruction and Analysis:
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Reconstruct the projection data into a 3D volume.
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Use visualization software to create 3D renderings of the vasculature and perform quantitative analysis (e.g., vessel diameter, branching).
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Application in New Contrast Agent Development
This compound serves as an essential benchmark when evaluating new, potentially safer or more effective, contrast agents. A typical development workflow would compare the novel agent's performance against this established standard.
References
Troubleshooting & Optimization
minimizing Acetrizoic acid-induced artifacts in micro-CT images
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts when using Acetrizoic acid as a contrast agent in micro-computed tomography (micro-CT) imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in micro-CT?
A1: this compound is a pharmaceutical compound containing three iodine atoms.[1][2] These iodine atoms, having a high atomic number, readily absorb X-rays, thus increasing the radiopacity of soft tissues that would otherwise be nearly transparent in a micro-CT scan.[1][2] This process, known as contrast enhancement, allows for the visualization and analysis of soft tissue structures. While historically used in clinical radiology, it has largely been replaced by newer, less toxic agents.[1]
Q2: What are the most common artifacts induced by this compound?
A2: The most common artifacts are known as beam hardening artifacts . Because this compound is a highly attenuating (dense) agent, it preferentially absorbs lower-energy X-rays from the polychromatic beam used by most lab-based micro-CT scanners. This "hardens" the beam (i.e., increases its average energy) as it passes through the stained tissue. This physical phenomenon can manifest in two primary ways:
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Cupping Artifacts: The center of a uniformly stained object appears artificially darker (less dense) than its periphery.
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Streaking Artifacts: Dark streaks or bands appear between two highly attenuating regions within the sample.
Q3: Can this compound cause other types of artifacts?
A3: Yes. Besides beam hardening, you may encounter:
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Noise: Insufficient X-ray photon counts reaching the detector, often due to overly concentrated staining, can lead to a noisy or grainy appearance in the reconstructed image.
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Ring Artifacts: These are caused by miscalibrated or defective detector elements and are not directly caused by the contrast agent, but can be exacerbated by the high-contrast conditions it creates.
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Incomplete Penetration: If the staining time is too short or the concentration is too low, the core of the tissue may not be fully stained, leading to inaccurate density measurements and poor contrast in the sample's interior.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My sample shows dark streaks between stained areas.
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Cause: This is a classic beam hardening artifact, caused by the extreme difference in attenuation between the stained tissue and the surrounding medium.
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Solutions:
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Adjust Imaging Parameters: Increase the X-ray tube voltage (kVp). A higher energy beam is less susceptible to beam hardening.
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Use Physical Filtration: Apply a thin metal filter (e.g., 0.1-0.5 mm aluminum or copper) between the X-ray source and the sample. This pre-hardens the beam by removing low-energy photons before they reach the sample.
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Optimize Staining: Reduce the concentration of the this compound solution or increase the washing/destaining time to lower the overall attenuation of the sample.
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Apply Software Corrections: Most micro-CT reconstruction software includes algorithms for beam hardening correction. Ensure this feature is enabled and properly configured.
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Problem: The center of my stained sample appears darker/less dense than the edges (Cupping Artifact).
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Cause: This is another manifestation of beam hardening. The X-ray beam travels through more stained material in the center of the sample, leading to more pronounced hardening and an artificial decrease in the calculated attenuation value.
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Solutions:
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Primary Recommendation: The most effective solutions are the same as for streaking artifacts: increase kVp, use a physical filter, and apply software-based beam hardening corrections during image reconstruction.
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Sample Size: If possible, reducing the overall size of the sample can mitigate the effect, as it shortens the X-ray path length through the dense material.
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Problem: The image is very noisy/grainy.
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Cause: This is likely due to "photon starvation," where the stained sample is so dense that it absorbs most of the X-ray photons, preventing them from reaching the detector. This leads to high statistical noise.
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Solutions:
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Increase Exposure Time: A longer exposure time per projection allows more photons to be captured, improving the signal-to-noise ratio.
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Increase Tube Current (mA): A higher current will produce more X-ray photons.
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Frame Averaging: Acquire multiple frames at each rotation step and average them to reduce statistical noise.
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Reduce Staining Concentration: The most direct cause is often over-staining. Dilute your this compound solution or reduce the incubation time.
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Quantitative Data Summary
While specific quantitative data for this compound artifact reduction is scarce in modern literature, the table below summarizes the general effects of key parameters on beam hardening artifacts based on established principles of micro-CT imaging.
| Parameter | Change | Effect on Beam Hardening Artifacts | Trade-offs |
| X-ray Tube Voltage | Increase (e.g., 60 to 80 kVp) | Significant Reduction | Decreased contrast in low-density materials. |
| Physical Filtration | Add/Increase Thickness (e.g., 0.5mm Al) | Significant Reduction | Requires longer exposure times to compensate for flux reduction. |
| Contrast Agent Conc. | Decrease | Reduction | May lead to insufficient soft tissue contrast if too low. |
| Washing/Destaining Time | Increase | Reduction | May wash out too much contrast agent, reducing signal. |
| Reconstruction Software | Enable Beam Hardening Correction | Moderate to Significant Reduction | May slightly alter absolute density values; effectiveness varies by algorithm. |
Experimental Protocols
Note: this compound is not commonly used for ex vivo staining in current research. The following is a generalized protocol for using a water-soluble iodinated contrast agent, which should be optimized for your specific sample type and research question.
Protocol: Generalized Staining for Soft Tissue Visualization
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Sample Preparation:
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Fix the biological sample in an appropriate fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde) for a duration suitable for the sample size.
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Wash the sample thoroughly in a buffer solution (e.g., Phosphate Buffered Saline - PBS) to remove the fixative.
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If necessary, perform a dehydration series using graded ethanol (e.g., 50%, 70%, 95%, 100%). For aqueous staining, rehydrate the sample back to buffer or water.
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Staining:
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Prepare the this compound staining solution. Start with a low concentration (e.g., 5-15% w/v in PBS or distilled water) and optimize from there.
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Submerge the sample completely in the staining solution. Ensure the volume is sufficient to avoid significant depletion of the agent (e.g., 20x the sample volume).
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Incubate at room temperature or 4°C on a gentle shaker. Staining time is highly dependent on sample size and tissue type and can range from 24 hours to several days.
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Washing (Destaining):
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Remove the sample from the staining solution.
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Wash the sample in several changes of buffer (e.g., PBS) to remove excess, unbound contrast agent from the surface and interstitial spaces. This step is critical for reducing surface-related artifacts. Washing can take several hours to a day.
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Mounting and Scanning:
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Mount the sample in a sample holder, ensuring it is immobilized to prevent motion artifacts. It can be submerged in buffer or 70% ethanol during the scan to prevent dehydration and reduce surface artifacts.
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Set imaging parameters based on the troubleshooting guide (e.g., higher kVp, use of a physical filter).
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Acquire projection images over 180° or 360°.
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Reconstruction:
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Perform image reconstruction using the scanner's software.
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Crucially, apply a beam hardening correction algorithm during this step.
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Visualizations
Caption: Experimental workflow for contrast-enhanced micro-CT.
Caption: Troubleshooting decision tree for common micro-CT artifacts.
References
Technical Support Center: Optimizing Acetrizoic Acid Injection Parameters in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetrizoic acid in murine models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for in vivo imaging?
This compound is an iodinated contrast medium that was historically used for X-ray imaging.[1] Its key property is the presence of three iodine atoms in its structure, which provides a high degree of X-ray attenuation, enhancing the visibility of internal structures.[1][2] It is a water-soluble compound, which is a critical characteristic for preparing injectable solutions.[3]
Q2: How should I prepare and store an this compound solution for injection?
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Solubility: this compound is soluble in alcohol, slightly soluble in water and ether, and practically insoluble in benzene.[4] For in vivo use, it is often converted into a more soluble salt, such as sodium acetrizoate, by reacting it with a base like sodium hydroxide.
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Solution Preparation: For a clear injectable solution, a formulation using a combination of solvents may be necessary. For example, a stock solution can be prepared in DMSO and then further diluted in a vehicle suitable for injection, such as a mix of PEG300, Tween 80, and water (ddH2O). It is crucial to ensure the final solution is sterile and has a pH close to neutral (pH 6.5–7.5) to maintain stability and minimize irritation.
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Storage: Powdered this compound should be stored at 2-8°C, protected from light. Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
| Storage Condition | Shelf Life |
| Powder | 2-8°C (protect from light) |
| Stock Solution in Solvent | -20°C for 1 year |
| -80°C for 2 years |
Q3: What are the recommended injection routes for this compound in mice?
The most common parenteral routes for administering substances to mice are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of route depends on the desired rate of absorption and the experimental goals.
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Intravenous (IV): Provides the most rapid and complete systemic distribution.
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Intraperitoneal (IP): Offers a faster absorption rate than subcutaneous injection and is a common alternative to IV administration.
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Subcutaneous (SC): Results in a slower, more sustained absorption of the compound.
Experimental Protocols & Injection Parameter Tables
Intravenous (IV) Injection
| Parameter | Recommendation |
| Dosage (Estimated) | 100 - 200 µL of a prepared solution per 25g mouse |
| Injection Volume (Max) | 5 mL/kg (e.g., 0.125 mL for a 25g mouse) |
| Needle Gauge | 27-30G |
| Injection Site | Lateral tail vein |
Detailed Methodology:
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Warm the mouse tail using a heat lamp or warm water to dilate the veins.
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Place the mouse in a suitable restraint device.
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Clean the tail with 70% ethanol.
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Using a 27-30G needle with the bevel facing up, insert the needle into the lateral tail vein at a shallow angle.
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A successful insertion may be indicated by a "flash" of blood in the needle hub.
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Inject the solution slowly and steadily.
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Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Intraperitoneal (IP) Injection
| Parameter | Recommendation |
| Dosage (Estimated) | 250 µL of a prepared solution per 25g mouse |
| Injection Volume (Max) | 10 mL/kg (e.g., 0.25 mL for a 25g mouse) |
| Needle Gauge | 25-27G |
| Injection Site | Lower right or left abdominal quadrant |
Detailed Methodology:
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Restrain the mouse, ensuring the head is tilted slightly downwards.
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Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
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Insert a 25-27G needle at a 30-40° angle into the peritoneal cavity.
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Aspirate to ensure no fluid (urine or blood) is drawn back.
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If aspiration is clear, inject the solution.
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Withdraw the needle and return the mouse to its cage.
A study optimizing IP injection of an iodine-based contrast agent for micro-CT found that 250 µL of contrast agent followed by imaging 15 minutes post-injection provided optimal enhancement of abdominal organs.
Subcutaneous (SC) Injection
| Parameter | Recommendation |
| Dosage (Estimated) | 100 - 200 µL of a prepared solution per 25g mouse |
| Injection Volume (Max per site) | 5 mL/kg (e.g., 0.125 mL for a 25g mouse) |
| Needle Gauge | 25-27G |
| Injection Site | Loose skin between the shoulder blades (scruff) |
Detailed Methodology:
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Gently lift the loose skin over the back of the mouse to form a "tent".
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Insert a 25-27G needle into the base of the skin tent, parallel to the body.
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Aspirate to check for blood.
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If no blood is present, inject the solution.
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Withdraw the needle and gently massage the area to aid dispersal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor contrast enhancement in imaging | - Insufficient dose of this compound.- Incorrect timing of image acquisition.- Improper injection technique (e.g., extravasation). | - Conduct a dose-response pilot study to determine the optimal dose.- Perform a time-course study to identify the peak enhancement window.- Review and refine injection technique to ensure accurate administration. |
| Swelling or lump at the injection site (Extravasation) | - Needle passed through the vein (IV).- Incorrect needle placement (IP, SC). | - Immediately stop the injection.- If possible, gently aspirate any remaining fluid.- For IV extravasation, elevate the limb and apply a cold compress initially, followed by warm compresses to aid absorption.- Monitor the site for signs of inflammation or necrosis. |
| Signs of distress in the mouse post-injection (e.g., writhing, lethargy) | - Irritation from the solution (e.g., non-neutral pH, high osmolality).- Adverse reaction to the contrast agent.- Potential for nephrotoxicity, especially with pre-existing renal conditions. | - Ensure the injection solution is sterile and buffered to a physiological pH.- Consider diluting the solution to reduce osmolality.- Monitor the animal closely. Provide supportive care as needed.- For signs of nephrotoxicity (e.g., changes in urination, dehydration), consult with a veterinarian. |
| Difficulty with intravenous injection | - Dehydration leading to constricted veins.- Small or difficult-to-visualize veins. | - Ensure mice are adequately hydrated before the procedure.- Use a heat source to warm the tail and dilate the veins.- Use a new, sharp needle for each injection. |
| Blood in the syringe upon aspiration (IP) | - Puncture of an abdominal blood vessel. | - Withdraw the needle immediately.- Use a new sterile needle and syringe and inject on the opposite side of the abdomen. |
| Urine or yellowish fluid in the syringe upon aspiration (IP) | - Puncture of the urinary bladder. | - Withdraw the needle immediately.- Use a new sterile needle and syringe and re-attempt the injection at a different site. |
Visualizations
References
stability of acetrizoic acid solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of acetrizoic acid solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions for long-term storage?
A1: For long-term storage, it is recommended to prepare this compound solutions in a buffered aqueous solution, ideally between pH 6.5 and 7.5.[1] Using a buffer is critical to minimize hydrolysis of the acetamido group, which can occur in acidic conditions (pH < 3), and degradation of the triiodobenzene core in alkaline conditions (pH > 9).[1] For cell culture experiments, the appropriate sterile, buffered cell culture medium should be used.
Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A2: To ensure long-term stability, this compound solutions should be stored at refrigerated temperatures, between 2°C and 8°C.[2] Some suppliers may even recommend storage at -20°C for the powdered form.[3] It is crucial to protect the solutions from light to prevent photodegradation. Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I expect my this compound solution to be stable?
A3: The stability of an this compound solution depends heavily on the storage conditions, including temperature, pH, and light exposure. When stored protected from light in a buffered solution at 2-8°C, the solution can be stable for several weeks. However, for long-term experiments, it is imperative to perform periodic quality control checks to ensure the integrity of the solution.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The primary degradation pathways for this compound in solution include:
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Hydrolysis: The acetamido group can be hydrolyzed under acidic conditions.
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Oxidative Degradation: Exposure to oxidizing agents can lead to degradation.
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Thermal Degradation: Temperatures above 50°C can accelerate degradation, potentially leading to the release of free iodine.
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Photodegradation: Exposure to ultraviolet (UV) and visible light can cause degradation.
Q5: Are there any visible signs of degradation in an this compound solution?
A5: Yes, visual inspection can provide initial clues about the stability of your solution. Signs of degradation may include a change in color (e.g., development of a yellowish or brownish tint, which could indicate the release of free iodine), the formation of precipitates, or turbidity in the solution. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical methods are necessary for a definitive assessment of stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results. | Degradation of the this compound solution leading to a lower effective concentration or the presence of interfering degradation products. | 1. Prepare a fresh solution of this compound from a reliable source. 2. Perform a stability check on your existing solution using a validated analytical method like HPLC. 3. Review your storage conditions to ensure they align with the recommendations (2-8°C, protected from light, appropriate pH). |
| Visible precipitate or crystals in the solution. | The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. The pH of the solution may have shifted, affecting solubility. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution. 2. Ensure the pH of your buffered solution is within the optimal range (6.5-7.5). 3. Filter the solution through a sterile 0.22 µm filter before use in cell culture or other sensitive applications. |
| Solution has developed a yellow or brown color. | This may indicate photodegradation or thermal degradation, leading to the formation of free iodine. | 1. Discard the discolored solution. 2. Prepare a fresh solution and ensure it is stored in an amber vial or wrapped in aluminum foil to protect it from light. 3. Verify that the storage temperature has remained within the recommended range. |
| Difficulty maintaining a stable drug concentration in long-term cell culture. | This compound may be unstable in the specific cell culture medium over time, or it may be metabolized by the cells. | 1. When changing the media, replenish the this compound to maintain the desired concentration. 2. Conduct a time-course experiment to measure the concentration of this compound in the culture medium over the duration of your experiment using HPLC. This will help you understand its stability and depletion rate in your specific system. |
Quantitative Stability Data
The following table provides hypothetical stability data for an aqueous solution of this compound (1 mg/mL, pH 7.0) under various storage conditions. This data is illustrative and based on the known degradation patterns of similar compounds. For critical applications, it is essential to generate your own stability data.
| Storage Condition | 0 Weeks | 2 Weeks | 4 Weeks | 8 Weeks | 12 Weeks |
| 2-8°C, Protected from Light | 100% | 99.5% | 98.9% | 97.8% | 96.5% |
| 25°C, Protected from Light | 100% | 97.2% | 94.5% | 89.1% | 83.7% |
| 25°C, Exposed to Ambient Light | 100% | 95.1% | 90.3% | 81.2% | 72.4% |
| 40°C, Protected from Light | 100% | 91.3% | 83.1% | 68.5% | 55.9% |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
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Materials:
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This compound powder
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Phosphate-buffered saline (PBS), pH 7.4, sterile
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Sterile 15 mL conical tubes (amber or covered in foil)
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Sterile 0.22 µm syringe filter
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Procedure:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the required volume of sterile PBS (pH 7.4) to achieve the desired stock concentration (e.g., 10 mg/mL).
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Vortex briefly to dissolve the powder completely. Gentle warming may be applied if necessary, but do not exceed 40°C.
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Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected conical tube.
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Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
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Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
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Store the aliquots at 2-8°C.
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Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and its degradation products. Method optimization and validation are required for specific applications.
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Instrumentation and Conditions:
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HPLC System: With UV detector
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around the absorbance maximum).
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Injection Volume: 10-20 µL
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Column Temperature: 25-30°C
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Procedure:
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Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
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Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the standard curve.
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Analysis: Inject the standards and samples onto the HPLC system.
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Data Analysis:
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Generate a standard curve by plotting the peak area of the this compound standards against their concentrations.
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Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
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Monitor for the appearance of new peaks, which may indicate degradation products. The peak area of these new peaks can be used to estimate the extent of degradation.
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Visualizations
Caption: Experimental workflow for a long-term stability study of this compound solutions.
References
identifying and characterizing acetrizoic acid degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetrizoic acid. The information provided will assist in identifying and characterizing potential degradation products that may arise during stability studies and formulation development.
Troubleshooting Guides
Problem: Unexpected peaks observed during HPLC analysis of this compound stability samples.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify Peak Purity: Use a photodiode array (PDA) detector to check the spectral purity of the main this compound peak and the new, unexpected peaks. Co-elution of a degradation product can lead to inaccurate quantification. 2. Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, subject a pure sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). Compare the chromatograms of the stressed samples with your stability sample.[1][2] 3. Characterize the Degradation Products: If the retention times of the unknown peaks match those from the forced degradation studies, proceed with characterization using techniques like LC-MS/MS to determine the mass of the degradation products and NMR for structural elucidation.[3] |
| Contamination | 1. Analyze a Blank Sample: Inject a blank sample (diluent only) to rule out contamination from the solvent or HPLC system. 2. Check Excipient Compatibility: If working with a formulation, analyze each excipient individually to ensure they are not the source of the extraneous peaks. Some excipients can degrade or contain impurities that may interfere with the analysis.[4] 3. Review Sample Preparation: Ensure that all glassware and equipment used for sample preparation are clean and that there is no cross-contamination from other experiments. |
| HPLC Method Issues | 1. Assess Method Specificity: The analytical method may not be stability-indicating, meaning it cannot separate the drug from its degradation products. Develop and validate a stability-indicating method.[5] 2. Check Column Performance: A loss of column efficiency can lead to poor peak shape and resolution. Evaluate column performance by checking theoretical plates, tailing factor, and resolution of a standard mixture. |
Problem: Difficulty in identifying the chemical structure of a suspected degradation product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Data for a Confident Identification | 1. LC-MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peak. This data can provide valuable clues about the molecule's structure. 2. High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradation product. 3. NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy are powerful tools for unambiguous structure elucidation. 4. Consider Plausible Degradation Pathways: Based on the chemical structure of this compound, predict potential degradation products. The most likely degradation pathways for similar iodinated contrast media include hydrolysis of the amide bond, deiodination, and decarboxylation. |
| Co-elution of Multiple Components | 1. Optimize Chromatographic Separation: Modify the HPLC method (e.g., change the mobile phase composition, gradient slope, or column chemistry) to try and resolve the peak into its individual components. 2. Use a Different Chromatographic Technique: Consider using a different separation technique, such as hydrophilic interaction liquid chromatography (HILIC) or capillary electrophoresis (CE), which offer different selectivities. |
Frequently Asked Questions (FAQs)
1. What are the likely degradation products of this compound?
While specific public data on the forced degradation of this compound is limited, based on the degradation of other iodinated contrast media and general chemical principles, the following are plausible degradation products:
-
3-Amino-2,4,6-triiodobenzoic acid (ATBA): Formed by the hydrolysis of the acetamido group. This is often a primary degradation pathway for similar molecules.
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Deiodinated Species: Loss of one or more iodine atoms from the aromatic ring can occur under certain stress conditions, particularly photolytic and oxidative stress.
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Decarboxylated Species: Loss of the carboxylic acid group (as CO2) can occur under thermal stress.
Table 1: Predicted Degradation Products of this compound and Their Characteristics
| Predicted Degradation Product | Formation Condition | Molecular Weight ( g/mol ) | Analytical Characterization Notes |
| 3-Amino-2,4,6-triiodobenzoic acid (ATBA) | Acid/Base Hydrolysis | 514.76 | Will show a mass loss of 42 Da (CH2=C=O) compared to this compound in mass spectrometry. |
| Mono-deiodinated this compound | Photolytic/Oxidative Stress | 430.96 | Will show a mass loss of 126.9 Da (Iodine) in mass spectrometry. Multiple isomers are possible. |
| 3-Acetamido-2,4,6-triiodobenzene | Thermal Stress | 512.87 | Will show a mass loss of 44 Da (CO2) from the parent compound. |
2. What is a typical protocol for a forced degradation study of this compound?
A forced degradation study aims to generate potential degradation products to develop and validate a stability-indicating analytical method.
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the final concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours. Neutralize with an appropriate amount of 0.1 M HCl and dilute to the final concentration.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C for 24 hours. Dissolve the stressed powder in the diluent to the final concentration.
-
Photolytic Degradation: Expose the this compound solution (1 mg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
3. How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a higher percentage (e.g., 90%) over a suitable time (e.g., 20-30 minutes) to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector set at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 238 nm).
-
Method Validation: The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
Caption: Predicted degradation pathways for this compound.
References
- 1. Forced Degradation [sgs.com]
- 2. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 85-36-9 | Benchchem [benchchem.com]
- 4. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Managing Acetrizoic Acid Precipitation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage acetrizoic acid precipitation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a tri-iodinated benzoic acid derivative formerly used as an X-ray contrast agent.[1][2] It is a weak acid with a pKa of approximately 2.33. Its precipitation is primarily influenced by its low intrinsic water solubility and the pH of the solution. In its protonated (uncharged) form at low pH, it is significantly less soluble than its ionized (charged) form at higher pH.
Q2: What are the key factors that influence this compound solubility?
A2: The primary factors influencing this compound solubility are:
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pH: As a weak acid, its solubility dramatically increases as the pH rises above its pKa.
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Solvent Composition: this compound exhibits higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol compared to water.[3] The composition of your solvent system is a critical factor.
-
Temperature: Generally, solubility increases with temperature, although specific data for this compound is limited.
-
Concentration: Exceeding the solubility limit in a given solvent system at a specific pH and temperature will lead to precipitation.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in alcohol, slightly soluble in ether and water, very slightly soluble in chloroform, and practically insoluble in benzene.[1] It is also highly soluble in DMSO.[3]
Q4: Can I use buffers to control the pH and prevent precipitation?
A4: Yes, using a buffer system to maintain a pH well above the pKa of this compound (i.e., pH > 4) is a highly effective strategy to prevent precipitation by keeping the molecule in its more soluble, ionized form.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dissolving this compound
Symptoms:
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A solid precipitate forms immediately upon adding this compound to the solvent.
-
The solution appears cloudy or hazy after attempting to dissolve the compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low pH of the Solvent | The pH of your aqueous solvent may be too low, causing the this compound to be in its less soluble protonated form. Solution: Adjust the pH of the solvent to be at least 2 pH units above the pKa of this compound (pH > 4.5). Use a suitable buffer to maintain the desired pH. |
| Incorrect Solvent | The chosen solvent may not be appropriate for the desired concentration of this compound. Solution: Refer to the solubility data table below. For high concentrations, consider using an organic solvent like DMSO or ethanol for the initial stock solution, which can then be diluted into your aqueous experimental medium. |
| Concentration Exceeds Solubility Limit | You may be attempting to dissolve this compound at a concentration that exceeds its solubility in the chosen solvent at the experimental temperature. Solution: Reduce the concentration of this compound. If a higher concentration is necessary, you may need to alter the solvent system (e.g., by adding a co-solvent). |
| Low Temperature | The temperature of the solvent may be too low, reducing the solubility of this compound. Solution: Gently warm the solution while stirring. However, be cautious about the thermal stability of this compound and other components in your experiment. |
Issue 2: Precipitation Occurs After Initial Dissolution
Symptoms:
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A clear solution of this compound becomes cloudy or forms a precipitate over time.
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Precipitation is observed after adding the this compound stock solution to the experimental medium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Shift Upon Dilution | The pH of your experimental medium may be significantly lower than that of your this compound stock solution, causing a pH drop and subsequent precipitation upon mixing. Solution: Ensure the pH of the final experimental medium is buffered to a level that maintains the solubility of this compound. Pre-adjust the pH of the experimental medium before adding the stock solution. |
| Solvent Exchange (Anti-Solvent Effect) | If your stock solution is in an organic solvent (e.g., DMSO) and you are diluting it into an aqueous medium where this compound is less soluble, this can cause it to precipitate out. Solution: Minimize the volume of the organic stock solution added to the aqueous medium. Add the stock solution slowly while vigorously stirring the experimental medium. Consider using a co-solvent in the final medium to improve solubility. |
| Temperature Fluctuation | A decrease in temperature can lead to precipitation if the solution is near its saturation point. Solution: Maintain a constant and appropriate temperature for your experimental setup. If experiments are performed at a lower temperature, prepare the solutions at that temperature to ensure they remain stable. |
| Interaction with Other Components | Components in your experimental medium (e.g., salts, proteins) may interact with this compound, reducing its solubility. Solution: Perform a compatibility test by preparing a small-scale mixture of your this compound solution with the experimental medium to check for precipitation before running the full experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | |
| Ethanol | 8 mg/mL | |
| Water | Slightly Soluble | |
| Ether | Slightly Soluble | |
| Chloroform | Very Slightly Soluble | |
| Benzene | Practically Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a buffered aqueous solution.
Materials:
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This compound powder
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Phosphate-buffered saline (PBS), pH 7.4
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0.1 M Sodium hydroxide (NaOH) solution
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Magnetic stirrer and stir bar
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pH meter
Methodology:
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Weigh the desired amount of this compound powder.
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Add the powder to a volume of PBS corresponding to 90% of the final desired volume.
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Stir the suspension at room temperature.
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Slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding NaOH until the this compound is fully dissolved and the pH is stable at 7.4.
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Add PBS to reach the final desired volume.
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Sterile filter the solution if required for the experiment.
Protocol 2: Dilution of a DMSO Stock Solution into an Aqueous Medium
This protocol provides a method to minimize precipitation when diluting a concentrated this compound stock solution in DMSO into an aqueous experimental medium.
Materials:
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100 mg/mL this compound stock solution in DMSO
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Aqueous experimental medium (e.g., cell culture medium, buffered solution)
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Vortex mixer or magnetic stirrer
Methodology:
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Pre-warm the aqueous experimental medium to the temperature of the experiment.
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While vigorously stirring or vortexing the aqueous medium, slowly add the required volume of the this compound DMSO stock solution dropwise.
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Ensure the final concentration of DMSO in the experimental medium is low (typically <1%) to avoid solvent-induced toxicity or artifacts.
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Visually inspect the solution for any signs of precipitation immediately after addition and before use.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
References
Technical Support Center: Acetrizoic Acid in Preclinical Imaging
Welcome to the technical support center for the use of acetrizoic acid in preclinical X-ray computed tomography (CT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate imaging artifacts and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is beam hardening and why does it occur with this compound?
A1: Beam hardening is a phenomenon in X-ray imaging that occurs when an X-ray beam, composed of photons with a range of energies (a polychromatic spectrum), passes through an object. Lower-energy photons are more readily absorbed by the object than higher-energy photons. As the beam passes through, it becomes "harder," meaning its average energy increases.
This compound, an iodinated contrast agent, is a high-density material with a high atomic number.[1][2] It strongly attenuates X-rays, leading to significant beam hardening. This effect can result in two primary types of image artifacts:
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Cupping artifacts: A non-uniform appearance in the image of a homogenous object, where the center appears darker (lower CT number) than the periphery.[3]
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Streaking artifacts: Dark bands or streaks appearing between two dense objects in the image.[3]
Q2: How does the concentration of this compound and the CT scanner's tube potential (kVp) affect beam hardening artifacts?
A2: The concentration of this compound and the tube potential (kVp) are critical factors influencing the severity of beam hardening artifacts.
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Concentration: Higher concentrations of iodine lead to greater X-ray attenuation, which can increase beam hardening artifacts.[4] However, this can be modulated by the kVp setting.
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Tube Potential (kVp): Increasing the kVp results in a higher energy X-ray beam. Higher energy beams are less susceptible to beam hardening. A phantom study on iodinated contrast agents demonstrated that increasing the tube potential can improve the contrast-to-noise ratio (CNR) and reduce image noise, although it may decrease overall image enhancement (measured in Hounsfield Units, HU).
The following table summarizes the expected relationship between these parameters and image quality metrics based on phantom studies of iodinated contrast agents.
| Iodine Concentration | Tube Potential (kVp) | Image Enhancement (HU) | Image Noise | Contrast-to-Noise Ratio (CNR) | Expected Beam Hardening Artifacts |
| Increasing | Low (e.g., 40-60) | Highest | High | Lower | Severe |
| Increasing | Medium (e.g., 80) | Moderate | Moderate | Highest | Moderate |
| Increasing | High (e.g., 90-120) | Lower | Low | High | Reduced |
This table is a summary of trends observed in phantom studies with iodinated contrast agents and may vary depending on the specific scanner and object being imaged.
Troubleshooting Guides
Problem: My images exhibit significant streaking and cupping artifacts when using this compound.
This is a common issue when imaging with high concentrations of iodinated contrast agents. Here are several approaches to mitigate these artifacts, ranging from simple parameter adjustments to more advanced reconstruction techniques.
Before moving to more complex methods, optimizing your acquisition protocol can significantly reduce artifacts.
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Increase Tube Potential (kVp): Using a higher kVp (e.g., 100-140 kVp) will produce a "harder" X-ray beam that is less affected by the high attenuation of iodine. Note that this may reduce contrast, so a balance must be found for your specific application.
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Use Beam Filtration: Applying a filter (e.g., a thin sheet of aluminum or copper) to the X-ray source can pre-harden the beam before it reaches the sample, effectively reducing beam hardening artifacts.
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Adjust Contrast Agent Concentration: If your experimental design allows, consider using the lowest effective concentration of this compound. Reducing the concentration of iodine can lessen the severity of artifacts.
If optimizing scanning parameters is insufficient, using advanced reconstruction algorithms can be highly effective.
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Iterative Reconstruction (IR): Unlike standard filtered back-projection (FBP), iterative reconstruction algorithms can model the physical processes of X-ray transmission, including the polychromatic nature of the X-ray beam. This allows for the correction of beam hardening artifacts during the image reconstruction process.
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Metal Artifact Reduction (MAR) Algorithms: Many modern CT scanners have specialized MAR algorithms. While designed for metallic implants, they can also be effective at reducing artifacts from dense iodinated contrast media.
DECT is a powerful technique for eliminating beam hardening artifacts. It involves acquiring two datasets at different energy levels (low and high kVp) and then processing them to create virtual monochromatic images and material-specific maps (e.g., iodine maps).
Experimental Protocols
Protocol 1: Beam Hardening Correction Using Dual-Energy CT (DECT)
This protocol outlines a general workflow for using DECT to reduce beam hardening artifacts from this compound.
Objective: To generate artifact-free images by creating virtual monochromatic images and iodine maps from dual-energy acquisitions.
Methodology:
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Phantom Preparation (for calibration and testing):
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Prepare a phantom containing vials with varying known concentrations of this compound.
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Include a vial of water as a reference.
-
-
DECT Acquisition:
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Acquire two CT scans of the phantom or your experimental subject at two different tube potentials (e.g., 80 kVp and 140 kVp).
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Ensure all other scanning parameters (e.g., tube current, rotation time, pitch) are kept consistent between the two scans.
-
-
Image Reconstruction and Analysis:
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Utilize the scanner's software to perform a material decomposition. This process separates the contributions of different materials (e.g., soft tissue and iodine) to the overall X-ray attenuation.
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Generate virtual monochromatic images (VMIs). VMIs at higher energy levels (e.g., 95-140 keV) will show reduced beam hardening artifacts.
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Generate an iodine map. This image will show the distribution and concentration of iodine, effectively isolating the contrast agent from the underlying anatomy and free of beam hardening artifacts.
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Generate virtual non-contrast (VNC) images by computationally removing the iodine signal.
-
Workflow Diagram:
Protocol 2: Beam Hardening Correction Using Iterative Reconstruction (IR)
This protocol provides a general approach for employing iterative reconstruction to minimize artifacts.
Objective: To reduce beam hardening artifacts by using a reconstruction algorithm that models the physics of the X-ray beam.
Methodology:
-
Data Acquisition:
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Acquire CT data using an optimized single-energy protocol (e.g., higher kVp).
-
-
Image Reconstruction:
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Instead of the standard filtered back-projection, select an iterative reconstruction algorithm provided by your scanner's manufacturer (e.g., ASiR, iDose, SAFIRE, or model-based iterative reconstruction).
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Parameter Optimization: Iterative reconstruction algorithms have several user-definable parameters, such as the number of iterations and the strength of the noise reduction.
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Number of Iterations: A higher number of iterations generally leads to a more accurate reconstruction but also increases computation time. Start with the manufacturer's default recommendation and adjust as needed.
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Regularization/Noise Reduction Level: This parameter controls the trade-off between noise and spatial resolution. Higher levels will result in a smoother image with less noise but may also reduce fine details.
-
-
Reconstruct the images with different parameter settings to find the optimal balance for your specific application. It is advisable to test these parameters on a phantom before applying them to your experimental data.
-
Logical Relationship Diagram:
References
- 1. Dual-Energy CT: Balance Between Iodine Attenuation and Artifact Reduction for the Evaluation of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Material decomposition with dual- and multi-energy computed tomography | MRS Communications | Cambridge Core [cambridge.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Effects of different tube potentials and iodine concentrations on image enhancement, contrast-to-noise ratio and noise in micro-CT images: a phantom study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetrizoic Acid Interference with Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter unexpected results in fluorescence-based assays when Acetrizoic acid is present in the experimental samples. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate potential interference from this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is an iodine-containing organic compound that was historically used as an X-ray contrast agent.[1][2] Its structure, containing a substituted benzoic acid ring, gives it the potential to interfere with fluorescence-based assays through mechanisms such as autofluorescence or fluorescence quenching.[3][4]
Q2: What are the common types of interference that could be caused by this compound in fluorescence assays?
There are two primary ways a compound like this compound could interfere with a fluorescence assay:
-
Autofluorescence: this compound itself might fluoresce when excited at the wavelengths used in your assay, leading to a false positive or an artificially high signal.[3]
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Fluorescence Quenching: this compound could interact with the excited fluorophore in your assay, causing it to return to its ground state without emitting a photon. This would result in a decrease in the fluorescence signal, potentially leading to a false negative or an underestimation of the true signal.
Q3: How can I determine if this compound is interfering with my assay?
The most straightforward method is to run a "compound-only" control. This involves preparing a sample containing this compound in your assay buffer at the same concentration as in your experimental samples, but without the fluorescent probe or other assay components. If you detect a significant signal in the same fluorescence channel as your experiment, it's a strong indication of autofluorescence. To test for quenching, you would compare the signal of your fluorophore with and without the presence of this compound.
Q4: My assay shows a concentration-dependent change in signal in the presence of this compound. Is this a real effect?
A concentration-dependent change could be a genuine biological effect or an artifact of interference. To distinguish between the two, it is crucial to perform the control experiments outlined in the troubleshooting guides below. These controls will help you determine if this compound is autofluorescent or if it is quenching your fluorescent signal.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these step-by-step guides to diagnose and resolve the issue.
Guide 1: Diagnosing the Type of Interference
This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching).
Experimental Protocol:
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Plate Setup: Prepare a 96-well or 384-well plate with the following controls:
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Buffer Blank: Assay buffer only.
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Fluorophore Control: Your assay's fluorophore in assay buffer.
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Compound Only Control: this compound in assay buffer at various concentrations.
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Quenching Control: Your assay's fluorophore plus this compound at various concentrations.
-
-
Incubation: Incubate the plate according to your standard assay protocol.
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Measurement: Read the plate on a fluorescence reader using the excitation and emission wavelengths of your assay.
-
Data Analysis:
-
Subtract the average fluorescence of the "Buffer Blank" wells from all other measurements.
-
The signal in the "Compound Only Control" wells represents the autofluorescence of this compound.
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Compare the signal from the "Quenching Control" wells to the "Fluorophore Control" to assess for quenching.
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Data Interpretation Table:
| Observation in Controls | Interpretation |
| Compound Only Control shows a concentration-dependent increase in signal. | This compound is autofluorescent at your assay's wavelengths. |
| Quenching Control shows a concentration-dependent decrease in signal compared to the Fluorophore Control . | This compound is quenching the fluorescence of your assay's fluorophore. |
| No significant change in signal in either control. | Direct interference from this compound is unlikely. The observed effect in your primary assay may be genuine. |
Guide 2: Mitigating Autofluorescence
If you have identified this compound as an autofluorescent compound in your assay, here are some strategies to address the issue.
Option 1: Background Subtraction
-
Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.
-
Action: Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.
Option 2: Shift Excitation/Emission Wavelengths
-
Rationale: The interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths. Shifting the detection to a region where the compound does not fluoresce can solve the problem.
-
Action:
-
Characterize the excitation and emission spectra of this compound.
-
If possible, select a different fluorophore for your assay that has excitation and emission wavelengths outside the autofluorescence range of this compound, preferably in the red or far-red spectrum.
-
Guide 3: Mitigating Fluorescence Quenching
If you have determined that this compound is quenching your fluorophore, consider the following strategies.
Option 1: Reduce the Concentration of this compound
-
Rationale: Quenching is often concentration-dependent. Reducing the concentration of the interfering compound may alleviate the issue.
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Action: If your experimental design allows, test a lower concentration range of this compound to see if the quenching effect is diminished while the biological effect of interest is still observable.
Option 2: Change the Fluorophore
-
Rationale: Different fluorophores have varying susceptibilities to quenching by the same compound.
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Action: Test alternative fluorophores for your assay. It is possible that another fluorophore with a different chemical structure will not be quenched by this compound.
Option 3: Modify the Assay Protocol
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Rationale: Altering the assay conditions can sometimes reduce non-specific interactions that lead to quenching.
-
Action:
-
Change Buffer Composition: Modify the pH or ionic strength of the assay buffer.
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Include Additives: Add detergents or bovine serum albumin (BSA) to the buffer to reduce non-specific binding.
-
Visualizing Experimental Workflows and Logic
Below are diagrams created using Graphviz to illustrate the troubleshooting workflows.
Caption: Troubleshooting workflow for suspected interference.
Caption: Decision tree for mitigating autofluorescence.
References
Technical Support Center: Mitigating Renal Effects of Acetrizoic Acid and Other High-Osmolar Contrast Media in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the renal effects of acetrizoic acid and other high-osmolar contrast media (HOCM) in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is my animal model not showing significant signs of nephrotoxicity after this compound/HOCM administration?
A1: Inducing consistent contrast-induced acute kidney injury (CI-AKI) in healthy animals can be challenging as they often tolerate high doses of contrast media without significant functional impairment.[1] To enhance the sensitivity of your model, consider the following:
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Pre-existing Renal Impairment: A majority of successful animal models of CI-AKI require a pre-existing renal insult to mimic the clinical scenario where patients with underlying kidney disease are most at risk.[2] Common methods include unilateral nephrectomy or administration of drugs like gentamicin.
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Dehydration: Dehydration is a critical factor that exacerbates HOCM-induced renal injury. Withholding water for a period before and after contrast administration can significantly increase the severity of nephrotoxicity.[3]
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Inhibition of Protective Pathways: Co-administration of inhibitors of nitric oxide or prostaglandin synthesis can unmask the nephrotoxic effects of contrast media.
Q2: What are the primary mechanisms of renal injury caused by this compound and other HOCMs?
A2: The renal toxicity of this compound and other HOCMs is multifactorial, primarily involving:
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Renal Vasoconstriction: HOCMs induce a biphasic vascular response: a brief initial vasodilation followed by prolonged vasoconstriction. This reduces renal blood flow, particularly to the medulla, leading to ischemia and hypoxia.
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Direct Tubular Cytotoxicity: The hyperosmolality and chemical composition of these agents are directly toxic to renal tubular epithelial cells, causing vacuolization, apoptosis, and necrosis.
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Oxidative Stress: HOCMs trigger the generation of reactive oxygen species (ROS) in the kidney, overwhelming the endogenous antioxidant defenses. This leads to lipid peroxidation, DNA damage, and further cell injury.[4]
Q3: What are the most common and effective mitigating agents to test in my animal model?
A3: The most widely studied and effective strategies for mitigating HOCM-induced renal effects in animal models include:
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Hydration: Intravenous hydration with isotonic saline (0.9% NaCl) is a cornerstone of prevention. It works by increasing renal blood flow and diluting the contrast medium in the renal tubules.
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N-Acetylcysteine (NAC): NAC is an antioxidant that replenishes glutathione stores and may also have vasodilatory properties, improving renal hemodynamics.[3]
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Ascorbic Acid (Vitamin C): As a potent antioxidant, ascorbic acid can neutralize reactive oxygen species generated by HOCM administration, thereby reducing oxidative stress-related renal damage.
Q4: How soon after HOCM administration should I collect samples to assess renal injury?
A4: Serum creatinine (sCr) and blood urea nitrogen (BUN) levels typically begin to rise within 24 hours and peak around 48 to 72 hours after contrast administration. Therefore, collecting blood samples at baseline (pre-contrast) and at 24 and 48 hours post-contrast is recommended for assessing acute kidney injury.
Troubleshooting Guides
Issue 1: High variability in serum creatinine and BUN levels between animals in the same experimental group.
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Possible Cause: Inconsistent levels of dehydration or underlying health status of the animals.
-
Troubleshooting Steps:
-
Ensure a standardized and consistent water deprivation protocol for all animals in the dehydration groups.
-
Carefully monitor the health of the animals before the experiment and exclude any that show signs of illness.
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
-
-
Possible Cause: Variation in the administration of the contrast medium or mitigating agent.
-
Troubleshooting Steps:
-
Use precise dosing based on individual animal body weight.
-
Ensure a consistent rate of intravenous infusion for all animals.
-
Verify the concentration and stability of the prepared solutions.
-
-
Issue 2: Histological examination does not correlate with the observed changes in renal biomarkers (sCr/BUN).
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Possible Cause: The timing of tissue collection may not be optimal for observing peak histological changes.
-
Troubleshooting Steps:
-
Consider collecting kidney tissue at multiple time points (e.g., 48 and 72 hours post-contrast) to capture the evolution of the injury.
-
Ensure that the histological scoring is performed by a trained individual who is blinded to the experimental groups to avoid bias.
-
-
-
Possible Cause: The type of histological staining may not be sensitive enough to detect early or specific types of renal damage.
-
Troubleshooting Steps:
-
In addition to standard Hematoxylin and Eosin (H&E) staining, consider using Periodic acid-Schiff (PAS) stain to better visualize tubular brush borders and casts.
-
Employ immunohistochemistry to detect specific markers of apoptosis (e.g., cleaved caspase-3) or tubular injury (e.g., KIM-1).
-
-
Data Presentation
The following tables summarize quantitative data from representative animal studies on mitigating the renal effects of HOCM.
Table 1: Effect of Ascorbic Acid on Renal Biomarkers and Oxidative Stress in Rats Treated with a High-Osmolar Contrast Medium
| Group | Serum Urea (mg/dL) | Serum Creatinine (mg/dL) | Kidney Malondialdehyde (MDA) (nmol/g tissue) |
| Sham | 35.8 ± 4.2 | 0.51 ± 0.07 | 45.3 ± 5.1 |
| Contrast Medium | 51.3 ± 6.5 | 0.78 ± 0.09 | 68.7 ± 7.3* |
| Contrast + Ascorbic Acid | 40.1 ± 5.1 | 0.59 ± 0.08 | 50.2 ± 6.4 |
*Data are presented as mean ± SD. *p < 0.05 compared to the sham group. Data extrapolated from a study investigating the effects of an ionic high-osmolar contrast medium in Wistar-albino rats.
Table 2: Effect of N-Acetylcysteine (NAC) on Serum Creatinine in a Rabbit Model of Contrast-Induced Nephropathy
| Group | Baseline sCr (mg/dL) | 48h Post-Contrast sCr (mg/dL) | % Increase in sCr |
| Control (Contrast Only) | 1.10 ± 0.15 | 1.85 ± 0.25 | 68.2% |
| NAC + Contrast | 1.08 ± 0.12 | 1.32 ± 0.21* | 22.2% |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. This table is a representative compilation based on findings from various animal studies.
Experimental Protocols
1. Protocol for Inducing HOCM Nephropathy in Rats with Dehydration
-
Animal Model: Male Wistar rats (200-250g).
-
Pre-conditioning: Induce dehydration by withholding water for 24 hours prior to contrast medium administration.
-
Contrast Administration: Administer a high-osmolar contrast agent (e.g., diatrizoate) via tail vein injection at a dose of 10 mL/kg.
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Post-contrast: Continue water deprivation for another 24 hours.
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Endpoint Measurement: Collect blood samples at 24 and 48 hours post-contrast for measurement of serum creatinine and BUN. Euthanize animals at 48 hours for kidney tissue collection and histological analysis.
2. Protocol for N-Acetylcysteine (NAC) Administration
-
Animal Model: As described above.
-
NAC Preparation: Prepare a fresh solution of NAC in sterile saline.
-
Administration: Administer NAC via intraperitoneal injection at a dose of 150 mg/kg, 1 hour before the administration of the contrast medium. A second dose can be administered 6 hours after the contrast medium.
3. Protocol for Ascorbic Acid Administration
-
Animal Model: As described above.
-
Ascorbic Acid Preparation: Prepare a solution of ascorbic acid in distilled water.
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Administration: Administer ascorbic acid orally via gavage at a dose of 250 mg/kg/day for 5 days prior to contrast medium administration.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Contrast-induced nephropathy; A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental rat models for contrast-induced nephropathy; a comprehensive review [nephropathol.com]
- 3. N-acetylcysteine for Prevention of Contrast-Induced Nephropathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic high-osmolar contrast medium causes oxidant stress in kidney tissue: partial protective role of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting acetrizoic acid dosage for different animal weights
Troubleshooting Guide
This guide addresses common issues encountered when determining dosages for animal studies.
Question: How can I determine a safe starting dose for acetrizoic acid in a new animal model when specific dosage data is unavailable?
Answer: When established dosage data is lacking, the recommended approach is to use allometric scaling. This method extrapolates a dose from a species where data is available (even if it's just toxicological data) to a new species based on body surface area (BSA). BSA is considered more accurate for dose extrapolation between species than body weight alone because it better correlates with metabolic rate.[1][2]
The starting point for this calculation is often the No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a given animal study.[3][4][5] This value is typically determined from preclinical toxicology studies.
Question: How do I perform allometric scaling to convert a dose from one animal species to another?
Answer: To scale a dose between species, you can use conversion factors based on body surface area. The U.S. Food and Drug Administration (FDA) provides guidance on this method for calculating the Human Equivalent Dose (HED), which can be adapted to calculate an Animal Equivalent Dose (AED) between different animal species.
The general formula is:
AED (mg/kg) = Known Animal Dose (mg/kg) × (Km of Known Species / Km of Target Species)
Where Km is a factor that relates body weight to body surface area.
Data Presentation: Allometric Scaling Conversion Factors
The following table provides the Km factors for various species, which can be used for dose conversion calculations. To convert a dose from Species A to Species B, you would multiply the dose in mg/kg for Species A by the ratio of (Km of Species A / Km of Species B).
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 8 | 0.40 | 20 |
| Monkey | 3 | 0.24 | 12 |
| Human | 60 | 1.62 | 37 |
Source: Adapted from data in scientific publications on dose conversion.
Example Calculation: Suppose the NOAEL for this compound in rats is determined to be 50 mg/kg. To find the equivalent dose for a rabbit, you would perform the following calculation:
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Known Dose (Rat): 50 mg/kg
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Km for Rat: 6
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Km for Rabbit: 12
AED for Rabbit (mg/kg) = 50 mg/kg × (6 / 12) = 25 mg/kg
Frequently Asked Questions (FAQs)
Q1: What is allometric scaling and why is it preferred over simple weight-based dose calculation between species? A1: Allometry is the study of how the characteristics of an organism change with size. In pharmacology, allometric scaling is a method used to extrapolate drug doses between different species based on the principle that many physiological processes, including drug metabolism and clearance, scale with body surface area rather than directly with body weight. Larger animals have a slower metabolic rate per unit of body weight, so a simple mg/kg conversion can lead to overdosing in larger species and underdosing in smaller ones.
Q2: What is the No-Observed-Adverse-Effect Level (NOAEL)? A2: The NOAEL is the highest experimental dose of a substance at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects in an exposed population when compared to a control group. It is a critical data point derived from toxicology studies and serves as a conservative starting point for estimating safe doses in other species.
Q3: Once I have an appropriate mg/kg dose for my target species, how do I calculate the exact amount to give to an individual animal? A3: After determining the correct dose in mg/kg for the species you are studying, you calculate the dose for an individual animal by multiplying this value by the animal's body weight in kg.
Formula: Total Dose (mg) = Animal's Weight (kg) × Dose (mg/kg)
For example, if the calculated dose for a rabbit is 25 mg/kg and your rabbit weighs 2.5 kg, the total dose would be: 2.5 kg × 25 mg/kg = 62.5 mg.
Q4: What are the limitations of allometric scaling? A4: While allometric scaling is a valuable tool, it has limitations. It assumes that the drug's absorption, metabolism, distribution, and excretion (ADME) properties are similar across species, which is not always the case. Factors such as differences in drug transporters, metabolic pathways, and protein binding can lead to inaccuracies. Therefore, the calculated dose should be considered a starting point, and careful observation and potentially further dose-ranging studies are recommended.
Q5: What should I do if I observe adverse effects at the calculated starting dose? A5: If you observe any adverse effects, you should immediately lower the dose or terminate the experiment for that animal and consult with your institution's veterinary staff and Institutional Animal Care and Use Committee (IACUC). The calculated dose is an estimation, and the actual tolerated dose may be lower. It is crucial to begin with a small number of animals to confirm the safety of the starting dose before proceeding with a larger cohort.
Experimental Protocols
Protocol: Dose-Ranging Study to Determine the No-Observed-Adverse-Effect Level (NOAEL) of this compound in Rats
Objective: To determine the maximum tolerated dose and the NOAEL of this compound in rats following a single intravenous administration.
Materials:
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This compound
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Sterile vehicle (e.g., 0.9% saline)
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Syringes and needles appropriate for intravenous injection in rats
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Animal scale
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Male and female Sprague-Dawley rats (8-10 weeks old)
Methodology:
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Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the study begins. Ensure consistent environmental conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).
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Group Assignment: Randomly assign animals to groups (e.g., 5 males and 5 females per group). Include a vehicle control group and at least three dose-level groups (low, mid, high). The dose levels should be selected based on any existing literature or preliminary range-finding studies.
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Dose Preparation: Prepare fresh solutions of this compound in the sterile vehicle on the day of dosing. The concentration should be calculated to ensure the desired dose is administered in a consistent volume (e.g., 5 mL/kg).
-
Administration: Record the body weight of each animal immediately before dosing. Administer the assigned dose or vehicle via intravenous injection (e.g., tail vein).
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Post-Dose Monitoring:
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Observe all animals continuously for the first hour post-administration and then at regular intervals (e.g., 4 hours, 24 hours, and then daily) for 14 days.
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Record clinical signs of toxicity, including changes in behavior, appearance, respiration, and any signs of pain or distress.
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Measure and record the body weight of each animal daily.
-
-
Data Analysis:
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Analyze body weight data and clinical observation scores.
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The NOAEL is the highest dose level at which no significant adverse findings (e.g., significant body weight loss, persistent clinical signs of toxicity) are observed compared to the control group.
-
Mandatory Visualizations
References
- 1. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 4. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]
- 5. fiveable.me [fiveable.me]
improving spatial resolution in acetrizoic acid-enhanced imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetrizoic acid-enhanced imaging. This resource provides troubleshooting guidance and frequently asked questions to help you improve spatial resolution and address common challenges in your experiments.
Troubleshooting Guide: Improving Spatial Resolution
Low spatial resolution can obscure fine details and compromise the quantitative analysis of your images. This guide addresses common causes of poor resolution and provides actionable solutions.
Question: My images appear blurry or pixelated. How can I improve the sharpness and detail?
Answer: Blurriness or pixelation, indicative of low spatial resolution, can stem from several factors related to the imaging system, the contrast agent, or the experimental setup. Here are key areas to troubleshoot:
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Imaging System Parameters:
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Focal Spot Size: A smaller X-ray focal spot size produces sharper images.[1][2] Check if your system allows for adjusting the focal spot and select the smallest possible setting suitable for your experiment.
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Detector Element Size: The spatial resolution is fundamentally limited by the size of the detector elements (pixels).[3][4] Smaller detector elements result in higher potential resolution.[3]
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Magnification: Geometric magnification can improve spatial resolution. Increasing the distance between the sample and the detector while keeping the source-to-sample distance constant can enhance detail.
-
-
Contrast Agent Concentration and Administration:
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Concentration: The concentration of this compound affects the attenuation of X-rays and thus the contrast. While not directly impacting spatial resolution, poor contrast can make it difficult to distinguish small features. Optimize the concentration to achieve the best balance between contrast and potential artifacts.
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Uniform Distribution: Ensure the contrast agent is uniformly distributed within the region of interest. Non-uniform distribution can create artifacts that mimic or obscure fine structures.
-
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Motion Artifacts:
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Subject Movement: Any movement of the sample during the scan will cause blurring and significantly degrade spatial resolution. Ensure the subject is properly anesthetized and securely immobilized.
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Vibrations: Isolate the imaging system from external vibrations. Use a vibration-dampening table if necessary.
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Question: I am observing significant noise in my images, which is obscuring small details. What can I do to reduce it?
Answer: Image noise appears as a grainy texture and can mask fine structures, effectively reducing spatial resolution. Here are common strategies to mitigate noise:
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X-ray Source Settings:
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Increase X-ray Dose (mA): A higher tube current (mA) or longer exposure time increases the number of X-ray photons reaching the detector, which improves the signal-to-noise ratio (SNR) and reduces quantum noise.
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Adjust Tube Voltage (kVp): Lowering the kVp can increase subject contrast, which may make details more apparent relative to the noise. However, this also reduces penetration, so an optimal balance is necessary.
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-
Image Acquisition and Processing:
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Frame Averaging: Acquiring and averaging multiple images of the same region can significantly reduce random noise.
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Post-processing Filters: While they should be used with caution as they can also blur fine details, some noise reduction filters (e.g., Gaussian, median) can be applied during image post-processing to improve image quality.
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Question: The contrast between my tissue of interest and the surrounding tissue is poor, making it difficult to delineate structures. How can I enhance the contrast?
Answer: Good contrast is crucial for resolving different tissues. This compound, being an iodinated contrast medium, enhances contrast by increasing the X-ray attenuation of the tissue it perfuses.
-
Optimize this compound Concentration and Timing:
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Concentration: The degree of contrast enhancement is dependent on the local concentration of the iodine in the this compound. Titrate the concentration to maximize the signal in the target tissue.
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Scan Timing: The timing of the scan after contrast administration is critical. This compound is distributed in the extracellular fluid space and is excreted by the kidneys. Imaging should be performed when the concentration in the target tissue is at its peak. This timing will depend on the route of administration and the physiology of the animal model.
-
-
Imaging Parameters:
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Lower kVp: Using a lower kilovoltage peak (kVp) for the X-ray source will generally increase the contrast between tissues with different atomic numbers (like iodine-rich tissue and soft tissue).
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Scatter Reduction: Scattered X-rays contribute to image noise and reduce contrast. Use of an anti-scatter grid or increasing the distance between the subject and the detector (air gap) can help reduce the effects of scatter.
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Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting spatial resolution in my micro-CT scanner?
A1: The primary limiting factors for spatial resolution in a micro-CT system are typically the focal spot size of the X-ray source and the detector element (pixel) size. Even with a perfect experimental setup, the resolution cannot be better than what these two components allow.
Q2: How can I minimize motion artifacts when imaging live subjects?
A2: Minimizing motion is critical for achieving high spatial resolution. For live animal imaging, this can be achieved through:
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Anesthesia: Use a stable and appropriate anesthetic protocol to keep the animal immobile throughout the scan.
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Immobilization: Use a stereotactic frame or other custom holders with features like bite bars and ear bars to prevent movement.
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Physiological Gating: For respiratory or cardiac motion, use gating techniques that acquire images only during specific phases of the physiological cycle.
Q3: Is there an optimal concentration of this compound to use?
A3: The optimal concentration will depend on the specific application, the tissue being imaged, and the imaging system's sensitivity. It is recommended to perform a pilot study with varying concentrations to determine the best balance between contrast enhancement and potential toxicity or artifacts. Higher concentrations provide greater contrast but may also lead to increased viscosity and potential for artifacts.
Q4: Can post-processing software improve my spatial resolution?
A4: Post-processing software cannot fundamentally increase the spatial resolution of the acquired data. However, techniques like deconvolution can computationally de-blur the image to some extent if the point spread function of the imaging system is known. Image processing is more commonly and effectively used to reduce noise and enhance contrast, which can make existing details more visible.
Data Summary Tables
Table 1: Factors Affecting Spatial Resolution and Contrast
| Parameter | Effect on Spatial Resolution | Effect on Contrast | Notes |
| Focal Spot Size | Smaller size improves resolution | No direct effect | A key limiting factor of the imaging system. |
| Detector Pixel Size | Smaller size improves resolution | No direct effect | Another fundamental limit of the imaging system. |
| Geometric Magnification | Higher magnification can improve effective resolution | No direct effect | Increases the projection of the object onto more detector pixels. |
| Motion | Decreases resolution (blurring) | Can reduce local contrast | Critical to control through immobilization and gating. |
| X-ray Tube Voltage (kVp) | No direct effect | Lower kVp increases contrast | Must be balanced with the need for sufficient X-ray penetration. |
| X-ray Tube Current (mAs) | No direct effect | Higher mAs reduces noise, indirectly improving effective contrast | Increases the number of photons, improving signal-to-noise. |
| Contrast Agent Conc. | No direct effect | Higher concentration increases contrast | Needs to be optimized for the specific tissue and experiment. |
| Scatter Radiation | Decreases resolution (blurring) | Reduces contrast | Can be mitigated with anti-scatter grids or air gaps. |
Experimental Protocols
Protocol 1: General Protocol for this compound-Enhanced Micro-CT Imaging
This protocol provides a general framework. Specific parameters should be optimized for your particular scanner, animal model, and research question.
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Animal Preparation:
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Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
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Maintain the animal's body temperature using a heating pad.
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Place the animal in an imaging-compatible bed and immobilize it securely.
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If required, place a catheter for intravenous contrast agent delivery.
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-
Pre-Contrast Scan (Baseline):
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Acquire a non-enhanced scan of the region of interest. This will serve as a baseline for comparison.
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Scanner Settings (Example): 50 kVp, 200 µA, 500 ms exposure, 0.5° rotation step over 360°, resulting in a 20 µm isotropic voxel size.
-
-
Contrast Agent Administration:
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Prepare the desired concentration of sodium acetrizoate solution in sterile saline.
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Administer the contrast agent. For intravenous injection, a typical dose might be in the range of 1-2 mL/kg, delivered at a controlled rate.
-
-
Post-Contrast Scan(s):
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Immediately following administration (for arterial phase) or at a delayed time point (for tissue perfusion), acquire one or more post-contrast scans using the same parameters as the pre-contrast scan. The timing will be critical and needs to be determined empirically for your model.
-
-
Image Reconstruction and Analysis:
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Reconstruct the projection data to generate 3D volumetric images.
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Use image analysis software to co-register the pre- and post-contrast scans.
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Subtract the pre-contrast image from the post-contrast image to visualize the contrast enhancement.
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Perform quantitative analysis of morphology and contrast uptake in the region of interest.
-
Diagrams
Caption: Troubleshooting workflow for poor spatial resolution.
Caption: Workflow for this compound-enhanced micro-CT imaging.
References
techniques for clearing acetrizoic acid from tissues post-imaging
Welcome to the technical support center for post-imaging tissue clearance of acetrizoic acid and other small-molecule iodinated contrast agents. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in preparing tissue samples for downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in imaging?
This compound is a monomeric, ionic iodinated contrast agent.[1] Historically, it was used to enhance the visibility of vascular structures and tissues in X-ray-based imaging techniques, such as computed tomography (CT).[1] The iodine atoms in its structure attenuate X-rays, creating contrast between the agent-perfused area and surrounding tissues.[1]
Q2: Why is it critical to clear this compound from tissues after imaging?
Residual contrast media can interfere with subsequent downstream analyses. Key reasons for clearance include:
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Preventing Histological Artifacts: Retained contrast agents can cause morphological changes in tissue samples, such as creating artificial empty spaces, compressing cellular structures, or causing vessel dilation, which may lead to misinterpretation of tissue histology.[2][3]
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Reducing Background Signal: In fluorescence imaging or immunohistochemistry (IHC), residual agents can contribute to high background noise or autofluorescence, obscuring the specific signal of interest.
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Ensuring Assay Compatibility: The chemical properties of this compound or its iodine content can interfere with specific stains, antibody-antigen binding, or enzymatic reactions used in various assays.
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Avoiding Cellular Damage: Although primarily a concern in vivo, high concentrations of contrast media can induce oxidative stress and direct cellular damage, which could confound ex vivo studies on cellular viability or signaling pathways.
Q3: How does this compound behave in tissue?
In vivo, this compound is distributed throughout the extracellular fluid space and is primarily excreted unchanged by the kidneys, with nearly 100% clearance within 24 hours. It has a low rate of protein binding (<5%). For ex vivo tissue samples, this suggests that the agent is not tightly bound and can be removed through diffusion by washing with appropriate buffers.
Troubleshooting Guide
Issue 1: High background signal in fluorescence microscopy or IHC after clearance.
| Possible Cause | Recommended Solution |
| Incomplete Clearance | The washing protocol was insufficient. Increase the duration or number of washing steps. Verify clearance using a more sensitive method if the problem persists (see Protocol 2). |
| Tissue Autofluorescence | The tissue itself may be autofluorescent, especially if fixed with aldehydes (e.g., PFA). Consider using a fluorophore in a different spectral range (e.g., red or far-red) to minimize overlap. |
| Non-Specific Antibody Binding | This is a common IHC issue unrelated to the contrast agent. Increase the concentration or duration of your blocking step (e.g., with normal serum or BSA). Titrate your primary and secondary antibodies to find the optimal, lowest concentration that still provides a specific signal. |
Issue 2: Tissue samples appear damaged, shrunken, or distorted after the clearance protocol.
| Possible Cause | Recommended Solution |
| Aggressive Solvent Use | If using an organic solvent-based method (e.g., dehydration with ethanol), the process may be too rapid, causing tissue shrinkage. Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 95%, 100%) to minimize osmotic shock. |
| Mechanical Agitation | Vigorous shaking or vortexing can damage delicate tissues. Use a gentle orbital shaker or rocker for all washing and incubation steps. |
| Improper Fixation | Poor initial fixation can lead to tissue degradation during the subsequent washing steps. Ensure the tissue is adequately fixed with an appropriate agent (e.g., 4% PFA) before beginning the clearance protocol. |
Issue 3: Histological staining is weak or inconsistent.
| Possible Cause | Recommended Solution |
| Residual Contrast Agent Interference | Although this compound is water-soluble, residual molecules may still interfere with staining. Ensure the clearance protocol is followed thoroughly. Perform extra washes in PBS before proceeding to staining. |
| Epitope Masking from Fixation | Aldehyde fixation can mask antigenic sites. Perform heat-induced or enzymatic antigen retrieval after the clearance protocol but before incubation with the primary antibody. |
| Insufficient Reagent Penetration | For larger or denser tissue samples, reagents may not penetrate fully. Consider increasing incubation times for blocking buffers, antibodies, and washing steps. Using a permeabilization agent like Triton X-100 (0.1-0.5%) in your buffers can also help. |
Experimental Protocols & Data
Protocol 1: Standard Passive Clearance for Small Tissue Samples (<5 mm thick)
This protocol is suitable for most routine applications to clear this compound from fixed tissue samples.
Methodology:
-
Harvest & Fix: Immediately after imaging, harvest the tissue and fix it in 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS) for 4-24 hours at 4°C, depending on tissue size and type.
-
Initial Rinse: Wash the fixed tissue 3 times in PBS for 5 minutes each on a gentle rocker to remove excess fixative.
-
Serial Washing: Place the tissue in a container with a volume of PBS at least 50 times greater than the tissue volume. Incubate at room temperature with gentle agitation.
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Change the PBS solution every 4-6 hours for the first 24 hours.
-
Continue changing the PBS solution every 12 hours for an additional 48 hours.
-
-
Verification (Optional): If downstream analysis is highly sensitive, retain the final wash buffer and analyze for iodine content as a proxy for this compound (see Protocol 2).
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Downstream Processing: The tissue is now cleared of the contrast agent and can proceed to standard histological, IHC, or other analysis pipelines.
Data Summary: Clearance Efficiency
| Clearance Method | Tissue Thickness | Estimated Time for >95% Clearance | Key Considerations |
| Passive PBS Washing | < 2 mm | 24 - 48 hours | Simple, gentle, preserves tissue integrity. |
| Passive PBS Washing | 2 - 5 mm | 48 - 72 hours | Requires longer diffusion times. |
| Detergent-Assisted (e.g., 0.5% SDS) | < 5 mm | 12 - 24 hours | Faster due to delipidation, but may affect some epitopes. |
| Organic Solvent (e.g., 3DISCO) | < 5 mm | 6 - 12 hours | Very fast but can quench fluorescent proteins and cause shrinkage. |
Protocol 2: Verification of Clearance via HPLC-MS
To quantitatively confirm the removal of the contrast agent, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to detect residual this compound in tissue homogenates. This protocol is adapted from methods used to quantify other iodinated agents like Iohexol.
Methodology:
-
Sample Preparation: Take a small, representative piece of the cleared tissue and weigh it.
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., water or PBS).
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Protein Precipitation: Add cold methanol to the homogenate to precipitate proteins, which can interfere with the analysis. Centrifuge the sample and collect the supernatant.
-
HPLC-MS Analysis:
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Inject the supernatant into an HPLC-MS system.
-
Develop a chromatographic method to separate this compound from other components in the biological matrix.
-
Use mass spectrometry to specifically detect and quantify the mass-to-charge ratio corresponding to this compound.
-
-
Quantification: Create a standard curve using known concentrations of pure this compound to quantify the amount present in the tissue homogenate. A successful clearance should result in levels below the limit of detection.
Visualizations
Experimental Workflow for Tissue Clearance
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Histological artifacts induced by the contrast agent in Multi-Phase Post-Mortem CT Angiography (MPMCTA): Part I - Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histological artifacts induced by the contrast agent in Multi-Phase Post-Mortem CT Angiography (MPMCTA): Part I – Normal Tissues | springermedizin.de [springermedizin.de]
addressing signal-to-noise ratio issues in acetrizoic acid imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acetrizoic acid in preclinical imaging studies. Given that this compound is a first-generation ionic iodinated contrast medium no longer in clinical use due to its high osmolality and associated toxicity, this guide is intended for investigational use in preclinical settings only.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a contrast agent?
This compound is a tri-iodinated benzoic acid derivative.[4] Its three iodine atoms effectively absorb X-rays, increasing the attenuation of the X-ray beam in tissues where the agent is present.[1] This differential absorption between the contrast-enhanced tissue and surrounding tissues creates the contrast seen in X-ray and computed tomography (CT) images. The principle relies on the high atomic number of iodine, which makes it opaque to X-rays.
Q2: Why is this compound not used clinically anymore?
This compound was introduced in the 1950s but was found to have high rates of nephrotoxicity (kidney damage) and neurotoxicity. This is primarily due to its high osmolality, which can disrupt cellular fluid balance. Newer, safer low-osmolality and iso-osmolar iodinated contrast agents have since replaced it in clinical practice.
Q3: What are the primary challenges when using this compound in preclinical imaging?
The main challenges include:
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Rapid Clearance: Like other small-molecule iodinated agents, this compound is rapidly cleared by the kidneys, providing a short window for imaging.
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Toxicity: Even in preclinical models, the high osmolality can have physiological effects, and appropriate dosing is critical.
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Low Signal-to-Noise Ratio (SNR): Achieving sufficient SNR can be challenging, requiring optimization of both imaging parameters and contrast agent delivery.
Q4: What is Signal-to-Noise Ratio (SNR) and why is it important?
SNR is a measure that compares the level of the desired signal (the actual anatomical information enhanced by the contrast agent) to the level of background noise (random fluctuations in the image). A low SNR results in a "grainy" or "noisy" image, which can obscure fine details and make accurate quantification difficult. A high SNR is crucial for clear visualization and reliable data.
Troubleshooting Guide: Signal-to-Noise Ratio (SNR) Issues
Problem: My contrast-enhanced images are noisy and the region of interest is difficult to discern.
This is a classic low SNR issue. The following sections provide potential causes and solutions.
Suboptimal Imaging Parameters
Inadequate imaging parameters are a common cause of low SNR.
Solutions:
-
Increase X-ray Tube Current-Exposure Time (mAs): A higher mAs increases the number of X-ray photons reaching the detector, which directly improves SNR. Note that this also increases the radiation dose to the subject.
-
Adjust X-ray Tube Voltage (kVp): The relationship between kVp and SNR for iodinated contrast is complex. Lowering the kVp brings the X-ray energy spectrum closer to the k-edge of iodine (33.2 keV), which can increase contrast. However, very low kVp may lead to insufficient penetration and increased noise. An optimal kVp must be determined empirically.
-
Increase Scan Time/Number of Projections: For CT, increasing the number of projections or the exposure time per projection will increase the total number of photons used for reconstruction, thereby improving SNR.
-
Use Thicker Slices (for CT): Increasing the slice thickness means each voxel receives more photons, which increases SNR. The trade-off is reduced spatial resolution in that dimension.
Inadequate Contrast Agent Concentration or Delivery
If the concentration of this compound in the tissue of interest is too low, the signal enhancement will be poor.
Solutions:
-
Optimize this compound Concentration: The concentration of the injected solution can be increased to deliver more iodine to the target area. However, be mindful of potential toxicity and viscosity issues. The degree of tissue shrinkage can also be dependent on the iodine concentration.
-
Improve Injection Protocol: Ensure a consistent and appropriate injection rate and volume for your animal model. For dynamic studies, the timing of the scan relative to the injection is critical.
-
Consider Perfusion Protocols for Ex Vivo Imaging: For detailed ex vivo vascular imaging, a carefully controlled perfusion protocol with optimized pressure can ensure complete and uniform filling of the vasculature.
Image Artifacts Obscuring Signal
Artifacts can mimic noise or obscure the signal from the contrast agent.
Solutions:
-
Minimize Motion: Patient motion during the scan is a major source of artifacts. Ensure the animal is properly anesthetized and secured.
-
Address Beam Hardening: This occurs when the X-ray beam passes through dense material (like concentrated contrast agent), causing dark streaks or cupping artifacts. Using pre-filtration on the X-ray source or software-based correction algorithms can mitigate this.
-
Check for External Opaque Objects: Ensure no radiopaque objects (e.g., parts of monitoring equipment) are in the field of view.
Data Presentation
The following tables summarize the relationship between key parameters and their effect on image quality, based on phantom studies with iodinated contrast agents.
Table 1: Effect of Tube Potential (kVp) and Iodine Concentration on Contrast-to-Noise Ratio (CNR)
| Iodine Concentration | CNR at 40 kVp | CNR at 60 kVp | CNR at 80 kVp | CNR at 90 kVp |
| 5 M | Low | Moderate | High (Peak) | Moderate |
| 10 M | Moderate | High | Very High (Peak) | High |
| 15 M | High | Very High | Excellent (Peak) | Very High |
| 20 M | Very High | Excellent | Superior (Peak) | Excellent |
| Note: CNR generally peaks around 80 kVp in the cited study and then slightly decreases. |
Table 2: General Effect of Parameter Adjustments on SNR
| Parameter | Adjustment | Effect on SNR | Primary Trade-Off |
| Tube Current (mAs) | Increase | Increase | Higher radiation dose |
| Tube Voltage (kVp) | Optimize (often lower for iodine) | Can Increase Contrast | May reduce penetration, affecting noise |
| Scan Time | Increase | Increase | Longer acquisition time, potential for motion |
| Slice Thickness (CT) | Increase | Increase | Lower spatial resolution |
| Contrast Concentration | Increase | Increase | Potential for increased toxicity and artifacts |
Experimental Protocols
General Protocol for In Vivo Contrast-Enhanced Micro-CT of a Mouse Model
This is a generalized protocol and should be adapted based on the specific research question and imaging system.
-
Preparation of this compound Solution:
-
Dissolve this compound sodium salt in sterile saline or water for injection to the desired concentration (e.g., 150-300 mg Iodine/mL).
-
Gently warm the solution to body temperature to reduce viscosity and improve injectability.
-
Filter the solution through a 0.22 µm filter to ensure sterility.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Place a tail-vein catheter for intravenous injection.
-
Position the animal on the scanner bed. Secure it to prevent motion.
-
Monitor vital signs (respiration, temperature) throughout the procedure.
-
-
Imaging Protocol:
-
Scout Scan: Perform a low-dose scout scan to confirm the animal's position.
-
Pre-Contrast Scan: Acquire a baseline scan of the region of interest before contrast administration.
-
Contrast Injection: Inject the prepared this compound solution via the tail-vein catheter. A typical volume for a mouse is 50-100 µL, administered over 5-10 seconds.
-
Post-Contrast Scan(s): Begin scanning immediately after injection for angiographic phases, or at a specified delay for tissue enhancement phases. The timing will depend on the research question.
-
Image Reconstruction: Reconstruct the acquired projection data using the appropriate algorithm.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting Low SNR
Caption: A flowchart outlining the logical steps for troubleshooting low signal-to-noise ratio.
Experimental Workflow for Contrast-Enhanced Imaging
Caption: A diagram illustrating the key steps in a preclinical contrast-enhanced imaging experiment.
References
Validation & Comparative
A Comparative Analysis of Acetrizoic Acid and Diatrizoate for Preclinical Angiography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two first-generation ionic iodinated contrast agents, acetrizoic acid and diatrizoate, for use in preclinical angiography. The information presented is based on available literature and focuses on physicochemical properties and general experimental application. Direct head-to-head preclinical performance data is limited due to the historical development and adoption of these agents, with diatrizoate and its derivatives largely supplanting this compound in common use.
Physicochemical Properties: A Comparative Overview
The selection of a contrast agent for preclinical angiography is often dependent on its physicochemical properties, which influence its radiopacity, viscosity, osmolality, and subsequent biological effects. Both this compound and diatrizoate are ionic monomers, a class of contrast media known for high osmolality.
| Property | This compound | Diatrizoate |
| Chemical Structure | 3-acetamido-2,4,6-triiodobenzoic acid | 3,5-diacetamido-2,4,6-triiodobenzoic acid |
| Molecular Weight | 557.9 g/mol | 613.9 g/mol |
| Iodine Content | ~68% (by weight) | ~62% (by weight) |
| Class | Ionic Monomer | Ionic Monomer |
| Osmolality | High | High |
| Primary Use | Historically used for angiography and urography | Widely used for angiography and various other contrast-enhanced imaging |
Experimental Protocols: Preclinical Micro-CT Angiography
Objective: To visualize the vasculature of a target organ (e.g., heart, kidney) in a mouse model using micro-computed tomography (micro-CT).
Materials:
-
Contrast Agent: this compound or Diatrizoate solution (e.g., Hypaque)
-
Animal Model: C57BL/6 mouse (or other relevant strain)
-
Anesthesia: Isoflurane or equivalent
-
Catheter: 30-gauge needle or appropriate catheter for vascular access
-
Infusion Pump: For controlled delivery of the contrast agent
-
Micro-CT Scanner: Skyscan, Siemens Inveon, or similar system
-
Physiological Monitoring: ECG, respiratory rate, and temperature monitoring system
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Place the animal on the scanner bed with continuous physiological monitoring.
-
Vascular Access: Secure vascular access, typically via the tail vein or jugular vein, using a 30-gauge needle or catheter.
-
Contrast Agent Administration: Infuse the contrast agent using a pump at a controlled rate. The volume and flow rate will depend on the specific agent, animal weight, and target vasculature (e.g., 100-200 µL at 1-2 mL/min).
-
Imaging: Initiate the micro-CT scan timed with the infusion of the contrast agent to capture the arterial or venous phase as required. A typical scan may have the following parameters:
-
X-ray source voltage: 50-80 kVp
-
Voxel size: 10-50 µm
-
Rotation step: 0.5-1.0 degrees
-
Total scan time: 10-30 minutes
-
-
Image Reconstruction: Reconstruct the acquired projection images into a 3D volume using appropriate software (e.g., NRecon, Cobra).
-
Data Analysis: Analyze the 3D reconstructed images to assess vascular morphology, vessel diameter, branching, and other relevant parameters.
Visualizing Experimental and Logical Relationships
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflow and the general mechanism of action for ionic contrast agents.
Caption: A typical workflow for preclinical micro-CT angiography.
Caption: General mechanism of ionic contrast agents in angiography.
Concluding Remarks
While both this compound and diatrizoate are historically significant ionic contrast agents, diatrizoate and its derivatives have seen more widespread and prolonged use in both clinical and preclinical settings. The higher molecular weight and di-substituted structure of diatrizoate were developments aimed at improving tolerance. For modern preclinical studies, researchers often gravitate towards non-ionic contrast agents, which offer lower osmolality and a reduced risk of adverse effects, particularly in sensitive animal models or longitudinal studies. The choice between these historical agents, if required, would likely be dictated by availability and specific experimental goals, with an understanding that both will produce a significant osmotic effect.
A Historical Lens on Vascular Imaging: Acetrizoic Acid and Its Modern Successors
A comparative analysis of acetrizoic acid-based vascular measurements and contemporary, histologically validated imaging techniques.
For researchers, scientists, and professionals in drug development, the accurate measurement of vascular structures is paramount. While modern imaging modalities offer high-resolution insights, it is valuable to look back at historical methods to appreciate the advancements in the field. This guide provides a comparative overview of this compound, an early contrast agent, and today's standard vascular imaging techniques, with a focus on their validation against the gold standard of histology.
This compound: A Look into the Past
Modern Vascular Imaging Techniques and Their Histological Validation
Today, a range of advanced imaging techniques provide detailed and quantifiable vascular measurements. Crucially, these modern methods have been rigorously validated against histological analysis, ensuring their accuracy and reliability for research and clinical applications. The most prominent among these are Computed Tomography Angiography (CTA) and Magnetic Resonance Angiography (MRA).
Data Presentation: A Comparative Look at Performance
The following table summarizes the performance of modern vascular imaging techniques as validated by histology.
| Imaging Modality | Key Performance Metric | Finding | Citation |
| CT Angiography | Correlation with Histology (Coronary Artery Stenosis) | Significant correlation (R² values of 0.9278 for mild, 0.9158 for moderate, and 0.7923 for severe calcified plaques) | [1] |
| Sensitivity for Calcified Plaques | 88.3% for mild, 100% for moderate, and 100% for severe calcified plaques.[1] | ||
| Plaque Inflammation Detection | Plaque enhancement on multiphase CT angiography correlated with histopathological signs of plaque inflammation and increased vasa vasorum density.[2] | ||
| MR Angiography | Correlation with Histology (Vessel Area) | Close correlation with ex vivo measurements (R² = 0.92).[3] | |
| Aortic Aneurysm Assessment | Close correlation with histological area measurements (R² = 0.98).[4] | ||
| Intravascular Ultrasound (IVUS) | Correlation with Histology (Lesion Area) | Minimal differences in lesion area measurements between histology and ultrasound. | |
| Lumen Area Measurement | Lumen area measurements from histology were noted to be smaller than those from ultrasound due to tissue deformation during histological processing. | ||
| Optical Coherence Tomography Angiography (OCTA) | Vessel Representation | Good representation of larger retinal vessels, but underrepresentation of microvessels smaller than 10 µm. |
Experimental Protocols: A Guide to Validation
The validation of vascular imaging techniques with histology involves a meticulous process to ensure accurate correlation between the in-vivo or ex-vivo imaging data and the microscopic tissue structure.
General Histological Protocol for Blood Vessel Analysis
-
Tissue Harvesting and Fixation: Following the imaging procedure, the targeted blood vessel is carefully excised. The tissue is then fixed, typically in 10% neutral buffered formalin, to preserve its structure.
-
Decalcification (if necessary): For calcified arteries, a decalcification step using agents like EDTA is performed to allow for proper sectioning.
-
Tissue Processing and Embedding: The fixed tissue is dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax to create a solid block.
-
Sectioning: The paraffin block is sectioned into thin slices (typically 4-5 micrometers) using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained to visualize different components of the vessel wall. Common staining methods include:
-
Hematoxylin and Eosin (H&E): A standard stain that provides general morphological information.
-
Masson's Trichrome: Stains collagen blue, smooth muscle red, and nuclei black, useful for assessing fibrosis.
-
Verhoeff-Van Gieson (VVG): Stains elastic fibers black, collagen red, and other elements yellow.
-
Immunohistochemistry (IHC): Uses antibodies to detect specific proteins, such as CD31 for endothelial cells or markers for inflammatory cells.
-
-
Microscopic Analysis and Quantification: The stained sections are examined under a microscope. Quantitative analysis can be performed using image analysis software to measure parameters like lumen area, wall thickness, plaque composition, and cell counts.
Imaging Protocols for Validation Studies
-
CT Angiography: In postmortem studies, a contrast agent is perfused through the vascular system before scanning. The imaging parameters (e.g., slice thickness, reconstruction kernel) are optimized to achieve high spatial resolution.
-
MR Angiography: For animal studies, in-vivo MRA is performed, often with a contrast agent to enhance the signal from the blood vessels. High-resolution sequences are used to visualize the vessel lumen and wall.
Mandatory Visualizations
Experimental Workflow for Vascular Imaging and Histological Validation
Caption: A flowchart illustrating the key steps in validating vascular imaging techniques with histology.
Logical Relationship of Vascular Imaging Validation
Caption: The relationship between vascular imaging, histology, and the validation process.
References
- 1. A comparison of computed tomography imaging with histopathology in the sensitivity and correlation of evaluating coronary arterial calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronary CT angiography for the assessment of atherosclerotic plaque inflammation: postmortem proof of concept with histological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MR Angiography of the Head/Neck Vascular System in Mice on a Clinical MRI System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo MR-angiography for the assessment of aortic aneurysms in an experimental mouse model on a clinical MRI scanner: Comparison with high-frequency ultrasound and histology | PLOS One [journals.plos.org]
Comparative Toxicity of Acetrizoic Acid and Iohexol in Rats: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of acetrizoic acid and iohexol, two iodinated contrast agents, with a specific focus on studies conducted in rats. This compound, an older ionic monomer, has been largely superseded in clinical practice by newer, non-ionic agents like iohexol due to a more favorable safety profile. This comparison is supported by experimental data on acute toxicity and mechanisms of nephrotoxicity.
Quantitative Toxicity Data
A critical measure of acute toxicity is the median lethal dose (LD50), the dose required to be fatal to 50% of a test population. The intravenous LD50 values in rats clearly indicate a significantly lower acute toxicity for iohexol compared to this compound.
| Compound | Animal Model | Route of Administration | LD50 Value |
| This compound | Rodents | Intravenous | 8 g/kg |
| Iohexol | Rats | Intravenous | 15.0 g of iodine/kg (~30.8 g of iohexol/kg) |
Nephrotoxicity Comparison
Iohexol-Induced Nephrotoxicity:
Studies in rats have elucidated the pathways involved in iohexol-induced acute kidney injury (AKI). The primary mechanisms involve the induction of oxidative stress and apoptosis in renal tubular cells.[1] Iohexol administration can lead to intrarenal hypoxia, an increase in reactive oxygen species (ROS), and subsequent cellular damage.[1]
This compound-Induced Nephrotoxicity:
As a high-osmolality ionic agent, this compound is presumed to induce more significant renal hemodynamic changes and direct cellular toxicity compared to iohexol. The hyperosmolar nature of this compound can lead to osmotic diuresis, dehydration of endothelial and epithelial cells, and alterations in renal blood flow, contributing to ischemic and toxic injury to the renal tubules. While specific signaling pathways for this compound are not as extensively detailed in recent studies, the general mechanisms for ionic contrast media involve direct chemotoxicity and osmotoxicity.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of toxicological studies. Below is a summary of a protocol used to induce contrast-induced acute kidney injury (CI-AKI) in rats with iohexol, which can serve as a model for comparative studies.
Protocol for Iohexol-Induced Acute Kidney Injury in Rats [1]
-
Animal Model: 5/6-nephrectomized (NE) rats are used to model pre-existing renal impairment, a significant risk factor for CI-AKI in humans.
-
Pre-treatment: To increase susceptibility to kidney injury, rats are dehydrated for 48 hours prior to contrast medium administration.[1]
-
Dosage and Administration: Iohexol is administered intravenously. A clinically relevant dose is used, for example, 10 mL/kg of a 320 mgI/mL solution.
-
Assessment of Nephrotoxicity:
-
Blood Markers: Serum creatinine (SCr) and blood urea nitrogen (BUN) levels are measured at baseline and at various time points (e.g., 24, 48, and 72 hours) post-injection to assess renal function.[1]
-
Histopathology: Kidney tissues are collected for histological examination to evaluate morphological changes, such as tubular necrosis, vacuolization, and the presence of casts.
-
Apoptosis Detection: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used on kidney tissue sections to quantify the number of apoptotic cells.
-
Signaling Pathways
Iohexol-Induced Apoptosis Signaling Pathway
Iohexol-induced nephrotoxicity involves the activation of apoptotic pathways in renal tubular epithelial cells. This process is mediated by a cascade of signaling molecules. One identified pathway involves the SIRT1/p53 axis. Iohexol can lead to a decrease in SIRT1 expression, which in turn upregulates p53. Activated p53 then promotes the expression of the pro-apoptotic protein Bax and reduces the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases (such as caspase-3 and -9), ultimately resulting in apoptosis.
Iohexol-induced apoptosis pathway in renal cells.
General Experimental Workflow for Comparative Toxicity
A typical workflow for a comparative toxicity study in rats would involve several key stages, from animal model selection to data analysis.
General workflow for a comparative toxicity study.
References
A Tale of Two Contrasts: Acetrizoic Acid CT vs. Modern MRI in Medical Imaging
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medical imaging, the evolution of contrast agents has been a pivotal factor in enhancing diagnostic capabilities. This guide provides a detailed comparison between the historical use of acetrizoic acid in Computed Tomography (CT) and the current standard of gadolinium-based contrast agents in Magnetic Resonance Imaging (MRI). This comparison highlights the significant advancements in efficacy, safety, and the depth of biological information that can be obtained, offering valuable insights for researchers, scientists, and professionals involved in drug development.
At a Glance: Key Differences Between this compound CT and Gadolinium MRI
| Feature | This compound (CT) | Gadolinium-Based Agents (MRI) |
| Imaging Modality | X-ray Computed Tomography (CT) | Magnetic Resonance Imaging (MRI) |
| Mechanism of Action | Attenuates X-rays due to the high atomic number of iodine atoms in its structure.[1] | Shortens the T1 relaxation time of water protons in surrounding tissues, increasing their signal intensity on T1-weighted images. |
| Primary Applications | Historically used for urography (imaging of the urinary tract) and angiography (imaging of blood vessels).[1] | Wide range of applications including oncology, neurology, cardiology, and musculoskeletal imaging for tumor detection, inflammation assessment, and vascular mapping. |
| Image Contrast | Provides good spatial resolution, differentiating structures based on their X-ray attenuation. | Offers superior soft-tissue contrast, enabling detailed visualization of subtle pathological changes. |
| Safety Profile | No longer in clinical use due to high osmolality and significant toxicity, including nephrotoxicity (kidney damage) and neurotoxicity (nerve damage).[1][2] | Generally considered safe, but associated with risks such as nephrogenic systemic fibrosis (NSF) in patients with severe kidney disease and gadolinium deposition in the brain and other tissues. |
| Development Status | Historical agent, introduced in the 1950s and subsequently withdrawn.[1] | Continuously evolving with the development of more stable macrocyclic agents and agents with higher relaxivity to improve safety and efficacy. |
The Rise and Fall of this compound in CT Imaging
This compound, an iodinated contrast medium, was a key player in the early days of contrast-enhanced CT. Its three iodine atoms effectively absorbed X-rays, allowing for the visualization of internal structures that would otherwise be invisible. This was particularly useful in urography, to assess the urinary tract, and in angiography to visualize blood vessels.
However, the clinical use of this compound was short-lived. The agent was found to be highly toxic to the kidneys and the nervous system. Reports of severe adverse reactions, including brain damage, led to its replacement by safer and more effective iodinated contrast agents.
The Dawn of a New Era: Gadolinium-Based Contrast Agents in MRI
The advent of MRI brought with it a new class of contrast agents, with gadolinium-based compounds at the forefront. Unlike iodinated agents that work by attenuating X-rays, gadolinium-based agents function by altering the magnetic properties of nearby water molecules. This results in a significant enhancement of the signal from tissues where the agent accumulates, providing exceptional soft-tissue contrast.
Modern gadolinium-based contrast agents are chelated to organic molecules to reduce their toxicity. They are broadly categorized into linear and macrocyclic agents, with macrocyclic agents being more stable and less prone to releasing free gadolinium ions into the body. These agents have revolutionized medical diagnostics, enabling the early detection and characterization of tumors, inflammatory processes, and vascular abnormalities with high sensitivity and specificity.
Experimental Protocols: A Glimpse into Past and Present
The evolution from this compound CT to gadolinium-enhanced MRI is also reflected in the complexity and precision of the imaging protocols.
Historical Protocol: Intravenous Pyelogram (IVP) with this compound (Representative)
An intravenous pyelogram was a common procedure using agents like this compound to visualize the urinary tract.
-
Patient Preparation: The patient might be asked to avoid eating or drinking for a period before the exam and may be given a laxative the night before.
-
Scout Film: A preliminary X-ray of the abdominal area is taken to ensure proper positioning and to check for any interfering factors.
-
Contrast Injection: this compound (as sodium acetrizoate, e.g., Urokon) was injected intravenously.
-
Timed Radiographs: A series of X-ray images were taken at specific intervals as the contrast agent was filtered by the kidneys and passed through the ureters and into the bladder. This allowed for visualization of the renal pelvis, ureters, and bladder.
-
Post-void Film: An X-ray was taken after the patient emptied their bladder to assess for any residual urine or abnormalities in the bladder wall.
Modern Protocol: Contrast-Enhanced MRI for Brain Tumor Assessment
Modern MRI protocols are highly standardized and tailored to the specific clinical question.
-
Patient Screening: A thorough screening for contraindications to MRI (e.g., pacemakers, certain metallic implants) and gadolinium-based contrast agents (e.g., severe kidney disease, allergies) is performed.
-
Pre-contrast Imaging: A series of non-contrast MRI sequences are acquired, including T1-weighted, T2-weighted, and FLAIR images, to provide an anatomical overview.
-
Contrast Administration: A gadolinium-based contrast agent is administered intravenously, typically at a dose of 0.1 mmol/kg of body weight.
-
Post-contrast Imaging: T1-weighted sequences are repeated after contrast administration. Areas with disruption of the blood-brain barrier, such as in many tumors, will show enhancement.
-
Advanced Imaging (Optional): Depending on the clinical indication, advanced techniques like perfusion MRI (to assess blood flow) or MR spectroscopy (to analyze the chemical composition of tissues) may be performed.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the conceptual workflows and mechanisms.
References
A Comparative Guide for Researchers: Acetrizoic Acid vs. Newer Generation Iodinated Contrast Agents
For researchers, scientists, and drug development professionals, the choice of contrast agent in preclinical and clinical imaging studies is critical. This guide provides an objective comparison of the first-generation agent, Acetrizoic acid, with newer generation iodinated contrast agents, supported by experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
This compound, a first-generation ionic and high-osmolar iodinated contrast agent, is no longer in clinical use due to a significantly higher toxicity profile compared to newer agents.[1] Research and clinical practice have shifted entirely to lower-osmolar and iso-osmolar non-ionic contrast media, such as iohexol and iodixanol. These newer agents offer a substantial improvement in safety, primarily due to their reduced osmolality and non-ionic nature, leading to fewer adverse events, particularly in terms of nephrotoxicity and neurotoxicity. This guide will delineate the key differences in physicochemical properties, toxicity, and their underlying molecular mechanisms.
Physicochemical Properties: A Tale of Two Chemistries
The fundamental differences between this compound and newer agents like iohexol and iodixanol lie in their chemical structure, which dictates their physicochemical properties and, consequently, their biological effects. This compound is an ionic monomer, meaning it dissociates into charged particles in solution, contributing to its high osmolality.[1] In contrast, newer agents are typically non-ionic monomers (e.g., iohexol) or non-ionic dimers (e.g., iodixanol), which do not dissociate and thus have a lower osmolality.[2][3]
| Property | This compound | Iohexol (Non-ionic Monomer) | Iodixanol (Non-ionic Dimer) |
| Ionicity | Ionic | Non-ionic | Non-ionic |
| Osmolality (mOsm/kg H₂O) | ~1500-2000 | ~600-850 | ~290 (iso-osmolar) |
| Viscosity (mPa·s at 37°C) | High | Moderate | High |
| Hydrophilicity | Water-soluble | High | Very High |
| Protein Binding | < 5%[4] | Low | Low |
Performance and Toxicity: A Clear Advantage for Newer Agents
The high osmolality of this compound is the primary driver of its toxicity, leading to a higher incidence of adverse effects. Newer, low-osmolar and iso-osmolar agents have a markedly improved safety profile.
Preclinical Toxicity Data
| Agent | Animal Model | LD₅₀ (Intravenous) | Key Findings |
| This compound | Rodents | 8 g/kg | High toxicity to kidneys and nervous system noted soon after its introduction. |
| Iohexol | Mice | Not significantly different from iopamidol in one study. | Lower toxicity than ionic and other non-ionic contrast media in various animal models. |
| Iodixanol | - | - | Clinical trials have demonstrated the lowest rates of contrast-induced nephropathy among all currently available forms of iodinated contrast. |
In Vitro Cytotoxicity
Studies on cultured renal cells consistently demonstrate the superior safety profile of newer, low- and iso-osmolar contrast agents.
| Agent(s) | Cell Line | Assay | Key Findings |
| Iodixanol vs. Iohexol, Iopromide, Ioversol | NRK 52-E (rat kidney epithelial) | Trypan blue exclusion, MTT assay | Iodixanol (iso-osmolar) had the least effect on cell death. Osmolality appeared to be the major cause of in vitro toxicity. |
| Iohexol vs. Iodixanol | 5/6-nephrectomized rat model | Measurement of renal function, histology, apoptosis | Iohexol induced a significantly greater reduction in renal function, more severe renal tissue damage, and a higher number of apoptotic tubular cells compared to iodixanol. |
| Ionic vs. Non-ionic ICMs | Human Neutrophils | Apoptosis Assay | Ionic ICMs (diatrizoate, ioxaglate) induced significantly more neutrophil apoptosis than non-ionic ICMs (iohexol, iotrolan). |
Experimental Protocols
In Vitro Cytotoxicity Assessment of Iodinated Contrast Media
Objective: To compare the cytotoxic effects of different iodinated contrast agents on a renal proximal tubule cell line.
Cell Line: LLC-PK1 (porcine kidney proximal tubule epithelial cells).
Methodology:
-
Cell Culture: LLC-PK1 cells are cultured in M199 medium supplemented with 3% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Cells are seeded into 96-well plates at a density of 2.5 × 10⁵ cells/mL and allowed to adhere and grow to approximately 80% confluence.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the contrast agents to be tested (e.g., this compound, iohexol, iodixanol) or a control medium. Concentrations are typically expressed in mg of iodine per mL.
-
Incubation: Cells are incubated with the contrast agents for a defined period (e.g., 24 hours).
-
Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is quantified spectrophotometrically after solubilization, providing an estimate of cell viability.
-
Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Dead cells with compromised membranes take up the blue dye, while live cells exclude it. The percentage of dead cells is determined by counting under a microscope.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the supernatant provides an index of cytotoxicity.
-
Data Analysis: The results from treated cells are compared to those of untreated control cells to determine the dose-dependent cytotoxic effects of each contrast agent.
Caption: A generalized workflow for in vitro cytotoxicity testing of iodinated contrast agents.
Molecular Mechanisms of Toxicity: The Role of Apoptosis
A primary mechanism of iodinated contrast media-induced nephrotoxicity is the induction of apoptosis, or programmed cell death, in renal tubular cells. This process is largely mediated through the intrinsic, or mitochondrial, pathway.
Signaling Pathway of Contrast Media-Induced Apoptosis
High concentrations of iodinated contrast media can induce cellular stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bad and Bim. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates caspase-3, an effector caspase, which executes the final stages of apoptosis by cleaving various cellular substrates.
Caption: The intrinsic pathway of apoptosis induced by iodinated contrast media.
Conclusion
The evolution from high-osmolar, ionic contrast agents like this compound to low- and iso-osmolar, non-ionic agents represents a significant advancement in radiological safety. For researchers, the choice is clear: newer generation agents such as iohexol and iodixanol offer vastly superior safety profiles, minimizing confounding toxic effects in experimental models. While this compound is of historical interest, its use in modern research is not justifiable given the availability of safer and equally effective alternatives. This guide underscores the importance of considering the physicochemical properties and underlying biological effects of contrast agents in the design and interpretation of imaging studies.
References
Comparative Analysis of Acetrizoic Acid and Gadoterate Meglumine Contrast Agents
This guide provides a detailed, data-driven comparison of acetrizoic acid, an older iodinated contrast agent, and gadoterate meglumine (Dotarem®), a widely used macrocyclic, ionic gadolinium-based contrast agent (GBCA). The information is intended for researchers, scientists, and drug development professionals, offering an objective look at their physicochemical properties, pharmacokinetics, and safety profiles, supported by experimental data and methodologies.
Quantitative Data Summary
The performance and safety of a contrast agent are dictated by its fundamental physicochemical and pharmacokinetic properties. The following tables summarize key quantitative data for this compound and gadoterate meglumine.
Table 1: Physicochemical Properties
| Property | This compound | Gadoterate Meglumine |
| Molecular Formula | C₉H₆I₃NO₃[1] | C₂₃H₄₂GdN₅O₁₃[2] |
| Molecular Weight ( g/mol ) | 556.86[1] | 753.9[3] |
| Agent Type | Iodinated X-ray Contrast Medium (Ionic Monomer)[4] | Gadolinium-based MRI Contrast Agent (Macrocyclic, Ionic) |
| Solubility | Soluble in alcohol, slightly soluble in water | Water Solubility: 12.8 mg/mL |
| Osmolality | High | Not explicitly quantified in the provided results. |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Gadoterate Meglumine |
| Plasma Protein Binding | < 5% | Does not undergo protein binding in vitro |
| Route of Elimination | Primarily renal; excreted unchanged via glomerular filtration | Primarily renal; excreted in urine |
| Elimination Half-Life | Approximately 4 hours | ~1.4 hours (females), ~2.0 hours (males) in healthy adults |
| Excretion Rate | ~83% of dose excreted in 3 hours; ~100% in 24 hours | ~73% (females) and ~85% (males) of dose eliminated in 48 hours |
| Metabolism | Majority of dose remains unchanged | Not known to be metabolized |
Table 3: Safety and Toxicity
| Parameter | This compound | Gadoterate Meglumine |
| Acute Toxicity (LD₅₀, rodents) | 2 g/kg (oral), 8 g/kg (intravenous) | Free Gd³⁺: 0.34 mmol/kg (IV, mouse); chelated form is significantly higher |
| Common Adverse Reactions | Higher incidence of adverse effects, including nephrotoxicity and neurotoxicity | Nausea, headache, injection site pain |
| Overall Adverse Reaction Rate | Not in modern use due to high toxicity | Very low; reported as <1% in post-marketing studies and 0.25% in a large review |
| Serious Adverse Reactions | Reports of hypersensitivity and brain damage led to its replacement | Serious ADR rate of 0.008%. No unconfounded cases of Nephrogenic Systemic Fibrosis (NSF) reported |
Experimental Protocols
The data presented above are derived from standard experimental methodologies designed to assess the safety and efficacy of contrast agents.
Protocol 1: Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the contrast agent.
-
Methodology:
-
Subject Group: Healthy human volunteers or animal models (e.g., rabbits, rodents).
-
Administration: A single intravenous bolus injection of the contrast agent at a clinically relevant dose (e.g., 0.1 mmol/kg for GBCAs).
-
Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-injection, and at various intervals up to 48 hours post-injection). Urine is also collected over the same period.
-
Analysis: The concentration of the contrast agent (or its active component like gadolinium or iodine) in plasma and urine is quantified using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gadolinium or High-Performance Liquid Chromatography (HPLC) for iodinated agents.
-
Modeling: The concentration-time data are fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters such as elimination half-life (t₁/₂), volume of distribution (Vd), and total clearance.
-
Protocol 2: Acute Toxicity Study (LD₅₀ Determination)
-
Objective: To determine the median lethal dose (LD₅₀) of the contrast agent, providing a measure of acute toxicity.
-
Methodology:
-
Subject Group: Typically conducted in rodent models (e.g., mice or rats).
-
Administration: The agent is administered, usually intravenously or orally, to different groups of animals at a range of increasing doses.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Calculation: The LD₅₀ value, the dose at which 50% of the test animals die, is calculated using statistical methods (e.g., Probit analysis).
-
Protocol 3: Clinical Safety and Efficacy Evaluation (Post-Marketing Surveillance)
-
Objective: To monitor the safety and diagnostic efficacy of the contrast agent in a large, diverse patient population under routine clinical conditions.
-
Methodology:
-
Data Collection: Spontaneous reports of adverse drug reactions (ADRs) are collected through pharmacovigilance systems. Prospective or retrospective observational studies are also conducted, enrolling large numbers of patients receiving the contrast agent.
-
Efficacy Assessment: In clinical studies, diagnostic efficacy is evaluated by comparing pre- and post-contrast images. Radiologists, often blinded to the agent used, score images based on criteria like lesion visualization, border delineation, and diagnostic confidence.
-
Statistical Analysis: The incidence rates of specific adverse events are calculated. For efficacy, statistical tests (e.g., non-inferiority trials) are used to compare the performance against other agents.
-
Visualized Workflows and Pathways
Experimental Workflow for Contrast Agent Evaluation
Caption: A generalized workflow for the development and evaluation of medical contrast agents.
Signaling Pathway in Contrast-Induced Nephropathy (CIN)
Caption: Simplified pathway of cellular damage in Contrast-Induced Nephropathy (CIN).
References
A Comparative Analysis of Acetrizoic Acid for X-ray Imaging: A Historical Perspective
Acetrizoic acid, a pioneering first-generation monomeric ionic contrast agent, is no longer in clinical use due to significant toxicity.[1] This guide provides a comparative analysis of this compound against its successors, diatrizoic acid and iothalamic acid, based on historical data and general properties. Due to its obsolescence, recent quantitative comparative studies involving this compound are unavailable. This document aims to offer a retrospective comparison for researchers and professionals in drug development interested in the evolution of radiographic contrast media.
Comparative Data of Early Iodinated Contrast Agents
The following table summarizes the key characteristics of this compound in comparison to diatrizoic acid and iothalamic acid, which replaced it. The data is compiled from historical records and chemical properties.
| Feature | This compound | Diatrizoate | Iothalamic Acid |
| Chemical Structure | 3-acetamido-2,4,6-triiodobenzoic acid[2] | 3,5-diacetamido-2,4,6-triiodobenzoic acid[3] | Isomer of diatrizoic acid[4] |
| Year Introduced | 1950[1] | Mid-1950s | Not specified |
| Key Properties | High osmolality, water-soluble | High-osmolar contrast media (HOCM) | Low viscosity, high iodine content |
| Clinical Applications (Historical) | Pyelography, angiography, cholecystography | Various X-ray imaging procedures | Cardiovascular visualization |
| Adverse Effects | Highly toxic to kidneys and nervous system | Lower toxicity than this compound | Lower clinical and experimental toxicity than previous media |
| Clinical Status | Withdrawn from market | Still in use (often as sodium or meglumine salt) | Used as sodium and methylglucamine salts |
Experimental Protocols: A Generalized Approach for X-ray Contrast Imaging
As specific experimental protocols for the now-obsolete this compound are not detailed in contemporary literature, a generalized protocol for X-ray contrast agent administration and imaging is provided below. This protocol is representative of the methodologies that would have been employed for agents like this compound, diatrizoate, and iothalamic acid.
Objective: To enhance the differentiation of pathological processes from normal tissue by increasing the X-ray attenuation in the area of interest.
Materials:
-
Iodinated contrast agent (e.g., this compound, Diatrizoate, Iothalamic Acid)
-
Sterile syringes and needles
-
X-ray imaging equipment
-
Animal model (for preclinical studies) or human subject (for clinical application)
Procedure:
-
Preparation: Ensure the subject is appropriately positioned for the imaging procedure. For preclinical studies, the animal model may be anesthetized.
-
Contrast Administration: The contrast agent is administered intravenously. The dosage and rate of injection are critical and depend on the specific agent and the area being imaged.
-
Distribution Phase: Following administration, the contrast agent distributes throughout the extracellular fluid space. The timing of imaging is crucial and is determined by the peak concentration of the agent in the target tissue.
-
Image Acquisition: X-ray images are acquired at predetermined time points after contrast administration. For dynamic studies, a series of images are taken to observe the influx and efflux of the contrast agent.
-
Data Analysis: The resulting images are analyzed to assess the degree of contrast enhancement, which provides information about tissue vascularity and perfusion.
-
Excretion: The contrast agent is primarily excreted by the kidneys through glomerular filtration.
Visualizing the Process: Experimental Workflow for X-ray Contrast Imaging
The following diagram illustrates the general workflow for an in-vivo X-ray contrast imaging experiment.
References
Evaluating Acetrizoic Acid for Routine Preclinical Imaging: A Cost-Effectiveness and Performance Comparison
For researchers, scientists, and drug development professionals, the selection of appropriate imaging agents is a critical decision in preclinical studies. This guide provides an objective comparison of acetrizoic acid with modern alternatives for routine preclinical X-ray-based imaging, such as micro-computed tomography (micro-CT), with a focus on cost-effectiveness, performance, and safety, supported by experimental data and protocols.
Historically, this compound, introduced in the 1950s, was one of the early iodinated contrast media used for X-ray imaging.[1] Its high iodine content provided good radiopacity, making it effective for visualizing internal structures.[2][3] However, it was soon discovered to be highly toxic, with significant risks of kidney and nerve damage.[1] Consequently, it is no longer in clinical use and has been superseded by safer, more effective agents.[1] While this compound is still available for laboratory use, this guide will demonstrate that for routine preclinical imaging, its low cost is heavily outweighed by its significant drawbacks, making it a non-cost-effective and scientifically unsound choice.
Comparative Analysis of Contrast Agents
Modern iodinated contrast agents, such as iopamidol and iohexol, have been developed to have lower osmolality and reduced toxicity, making them the standard for both clinical and preclinical applications. The following table provides a comparative overview of this compound and these modern alternatives.
| Feature | This compound | Iopamidol | Iohexol |
| Radiopacity | High | High | High |
| Toxicity | High (Nephrotoxic, Neurotoxic) | Low | Low |
| Osmolality | High (Ionic Monomer) | Low (Non-ionic Monomer) | Low (Non-ionic Monomer) |
| Renal Clearance | Rapid | Rapid | Rapid |
| Primary Application | Historical clinical use, non-clinical research | Clinical and preclinical imaging | Clinical and preclinical imaging |
| Estimated Cost (Research Grade) | ~$58.50 - $122.28 / gram | Varies, generally higher per gram than this compound | ~$55 - $138 / gram |
Cost-Effectiveness Considerations
While the per-gram cost of this compound from some suppliers may appear lower than that of modern agents, a true cost-effectiveness evaluation must consider the total cost of the research. The high toxicity of this compound introduces a significant risk of adverse events in animal subjects. This can lead to the need for larger animal cohorts to compensate for potential losses, increased veterinary care costs, and compromised data due to the physiological stress induced by the agent. Ultimately, these factors can invalidate study results, leading to costly repetitions and delays in research timelines. The superior safety profile of modern agents like iopamidol and iohexol ensures the welfare of the animal subjects and the integrity of the collected data, making them far more cost-effective in the long run for routine preclinical studies.
Experimental Protocols
The following is a generalized protocol for a routine preclinical micro-CT scan using a modern, low-osmolality iodinated contrast agent. This protocol is intended as a template and should be adapted based on the specific research question, animal model, and imaging system.
| Step | Procedure | Details |
| 1. Animal Preparation | Anesthetize the animal. | Use an appropriate anesthetic agent (e.g., isoflurane) and maintain the animal's body temperature. |
| 2. Catheter Placement | Place a catheter in the tail vein. | For intravenous administration of the contrast agent. |
| 3. Pre-Contrast Scan | Acquire a baseline micro-CT scan. | This scan will serve as a reference to which the post-contrast scan will be compared. |
| 4. Contrast Administration | Administer the contrast agent. | Typically, a bolus injection of the iodinated contrast agent (e.g., 100-200 µL of a 300 mg I/mL solution for a mouse) is given via the tail vein catheter. |
| 5. Post-Contrast Scan(s) | Acquire one or more micro-CT scans. | The timing of the post-contrast scans will depend on the research question. For vascular imaging, scans are typically acquired immediately after injection. For organ perfusion, a dynamic sequence of scans may be acquired over several minutes. |
| 6. Animal Recovery | Monitor the animal until it has fully recovered from anesthesia. | Provide appropriate post-procedural care. |
| 7. Image Analysis | Reconstruct and analyze the micro-CT images. | Compare the pre- and post-contrast scans to visualize and quantify the areas of contrast enhancement. |
Visualizing Workflows and Comparisons
To further clarify the processes and comparisons discussed, the following diagrams are provided.
Conclusion
References
side-by-side comparison of acetrizoic acid and ioxaglate in specific research applications
In the landscape of medical imaging, contrast agents are indispensable tools for enhancing the visibility of internal structures. This guide provides a detailed, side-by-side comparison of two iodinated contrast agents: acetrizoic acid, an early ionic monomer, and ioxaglate, a later-generation ionic dimer. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their properties, performance, and the evolution of radiographic contrast media.
At a Glance: Key Physicochemical and Clinical Properties
The fundamental differences between this compound and ioxaglate lie in their chemical structure, which in turn dictates their physicochemical properties and clinical performance. This compound, a monomer, has a higher osmolality compared to the dimeric structure of ioxaglate.[1][2] This difference significantly impacts their safety and tolerability profiles.
| Property | This compound | Ioxaglate | Source(s) |
| Chemical Structure | Monomeric, ionic | Dimeric, ionic | [2][3] |
| Molecular Weight | 556.86 g/mol | 1268.9 g/mol | [4] |
| Osmolality | High | Low | |
| Primary Indication | X-ray contrast agent for procedures like pyelography and angiography | Radiographic procedures including angiography, phlebography, and urography | |
| Clinical Status | No longer in clinical use due to high toxicity | Used clinically, though often compared to non-ionic agents |
Performance in Research Applications: A Comparative Overview
Direct comparative studies between this compound and ioxaglate are scarce, largely because this compound was superseded by safer agents like ioxaglate. However, by examining their performance against other contrast media in various research applications, a comparative picture emerges.
Angiography
Ioxaglate has been extensively studied in angiography. In a double-blind study comparing ioxaglate with diatrizoate for femoral angiography, patients overwhelmingly preferred ioxaglate. It caused significantly less pain, with only five cases of slight pain compared to 14 cases of severe pain and 12 of slight pain with diatrizoate. Furthermore, ioxaglate induced a significantly smaller increase in heart rate and decrease in blood pressure. When compared with the non-ionic dimer iodixanol in percutaneous coronary intervention, ioxaglate showed a higher rate of adverse reactions (8.7% vs. 4.9%), though this was not statistically significant.
This compound was also used for angiography but was found to be highly toxic to the nervous system and kidneys, leading to its replacement by agents with better safety profiles.
Hysterosalpingography
In a comparative study for hysterosalpingography, ioxaglate (Hexabrix) and this compound (Vasurix polyvidone) were evaluated alongside other agents. Both were considered superior to Dimer-X, which had a higher incidence of nausea and dizziness, and Endografine, which caused more abdominal pain. The study concluded that ioxaglate and this compound were the best-tolerated media for this procedure, with a preference for ioxaglate due to its lower toxicity profile.
Effects on Coagulation and Platelet Function
In vitro studies have highlighted the anticoagulant properties of ioxaglate. Compared to non-ionic contrast media like iohexol and iodixanol, ioxaglate demonstrates the highest anticoagulant potential. It has been shown to inhibit platelet aggregation and secretion responses, although to a lesser extent than the older ionic agent iothalamate. Specifically, ioxaglate had no effect on platelet activation even after 30 minutes of incubation, unlike saline controls. This anticoagulant effect can be beneficial in preventing thrombosis during interventional procedures.
Adverse Effects Profile
The incidence and severity of adverse effects are critical determinants of a contrast agent's clinical utility.
| Adverse Effect Profile | This compound | Ioxaglate | Source(s) |
| General Incidence | Higher incidence of adverse effects | Lower incidence compared to high-osmolality agents | |
| Patient Sensation | Associated with significant pain and heat sensation | Significantly less pain and heat sensation compared to high-osmolality agents | |
| Nephrotoxicity | Found to be highly toxic to the kidneys | Considered to have a better renal safety profile than high-osmolality agents | |
| Neurotoxicity | High neurotoxicity reported | Lower risk compared to older agents | |
| Immediate Reactions | High incidence | Lower than high-osmolality agents, but higher than non-ionic agents (e.g., 23.9% vs 6.4% for iopamidol) | |
| Delayed Reactions | Data not readily available | No significant difference compared to non-ionic agents (16.5% vs 14.9% for iopamidol) |
Experimental Protocols
While direct comparative experimental protocols are not available, the following methodologies are representative of studies evaluating these contrast agents.
Femoral Angiography Pain and Hemodynamic Assessment (based on Holm & Praestholm, 1979)
-
Patient Cohort: 61 patients undergoing femoral angiography.
-
Study Design: Double-blind, randomized comparison of ioxaglate and diatrizoate.
-
Procedure: Standard femoral artery catheterization and injection of the contrast agent.
-
Data Collection:
-
Patient-reported pain sensation (severe, slight, or none).
-
Heart rate and blood pressure measurements before and after contrast injection.
-
-
Analysis: Statistical comparison of pain scores and hemodynamic changes between the two groups.
In Vitro Platelet Aggregation Assay (based on Rao et al., 1986)
-
Sample: Platelet-rich plasma obtained from healthy human volunteers.
-
Reagents: this compound or ioxaglate at various concentrations, and platelet-aggregating agents (e.g., ADP, collagen, epinephrine).
-
Procedure:
-
Pre-incubation of platelet-rich plasma with the contrast agent.
-
Induction of platelet aggregation by adding an aggregating agent.
-
Measurement of light transmittance changes over time using an aggregometer to quantify platelet aggregation.
-
-
Analysis: Comparison of the inhibitory effects of different contrast agents on platelet aggregation.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for both this compound and ioxaglate is the attenuation of X-rays by the iodine atoms within their molecular structures. This property increases the density of the tissues or vessels they occupy, leading to enhanced contrast in the resulting radiographic image.
References
A Comparative Guide to Acetrizoic Acid Enhancement and Modern Tissue Perfusion Markers
Introduction
The assessment of tissue perfusion, a measure of blood flow to tissue, is a critical component in various fields of biomedical research and drug development. Historically, contrast agents like acetrizoic acid were instrumental in visualizing vascular structures. This guide provides a comparative analysis of the principles behind this compound enhancement and the quantitative data derived from modern tissue perfusion markers, offering researchers and scientists a perspective on the evolution and current state of perfusion imaging.
Part 1: A Historical Perspective on this compound
This compound, a high-osmolality, ionic iodinated contrast medium, was one of the early agents used in angiography and urography. Its mechanism of action relies on the high atomic number of iodine, which attenuates X-rays, thereby enhancing the visibility of blood vessels and organs on radiographic images.
The enhancement provided by this compound was primarily qualitative. A rapid and intense increase in radiodensity in a particular tissue following intravenous injection was indicative of high vascularity and perfusion. Conversely, a slow or weak enhancement suggested compromised blood flow. However, these assessments were largely subjective and lacked the quantitative precision of modern techniques.
The clinical use of this compound has been largely discontinued due to its unfavorable side-effect profile, which is associated with its high osmolality and ionic nature. These properties could lead to a higher incidence of adverse reactions, including pain, endothelial damage, and nephrotoxicity, compared to newer, non-ionic, low-osmolality agents.
Part 2: Modern Quantitative Tissue Perfusion Techniques
Current perfusion studies, primarily performed with Computed Tomography (CT) and Magnetic Resonance Imaging (MRI), utilize advanced contrast agents and sophisticated data analysis models to provide objective, quantitative markers of tissue perfusion.
Modern Contrast Agents
Modern contrast agents are broadly categorized into iodinated agents for CT and gadolinium-based agents for MRI. These agents have significantly improved safety and tolerance profiles compared to older agents like this compound.
Quantitative Perfusion Parameters
Unlike the qualitative assessment with this compound, modern perfusion studies yield a range of quantitative parameters, including:
-
Blood Flow (BF): The rate of blood delivery to a specific volume of tissue, typically measured in mL/100g/min.
-
Blood Volume (BV): The total volume of blood in a specific volume of tissue, measured in mL/100g.
-
Mean Transit Time (MTT): The average time it takes for blood to pass through a specific volume of tissue, measured in seconds.
-
Permeability-Surface Area (PS) Product: A measure of the leakiness of the capillary network, indicating the rate of transfer of the contrast agent from the blood plasma to the extravascular, extracellular space.
Part 3: Comparative Data and Methodologies
Table 1: Comparison of Contrast Agent Properties
| Property | This compound (Historical) | Modern Iodinated Agents (e.g., Iohexol) | Modern Gadolinium-Based Agents (e.g., Gadoterate Meglumine) |
| Class | Ionic, High-Osmolality | Non-ionic, Low-Osmolality | Paramagnetic, Low-Osmolality |
| Imaging Modality | X-ray (Angiography, Urography) | Computed Tomography (CT) | Magnetic Resonance Imaging (MRI) |
| Osmolality (mOsm/kg) | ~1500 | ~600-800 | ~500-800 |
| Primary Enhancement | X-ray attenuation | X-ray attenuation | T1 relaxation time shortening |
| Perfusion Assessment | Qualitative/Semi-quantitative | Quantitative | Quantitative |
| Safety Profile | Higher risk of adverse reactions | Improved safety and tolerance | Generally well-tolerated, risk of NSF in renal impairment |
Experimental Protocols
Historical Approach: Angiography with this compound (Conceptual)
-
Subject Preparation: Anesthetize the animal model or prepare the patient.
-
Catheterization: Introduce a catheter into a major artery (e.g., femoral artery) and guide it to the vessel supplying the tissue of interest.
-
Contrast Injection: A bolus of this compound is manually or mechanically injected.
-
Image Acquisition: A rapid series of X-ray images (a cine loop) is acquired as the contrast agent flows through the vascular bed.
-
Analysis: Visual inspection of the images to assess the rate and extent of vessel opacification. A subjective score may be assigned based on the perceived vascular density and flow characteristics.
Modern Approach: CT Perfusion Study
-
Subject Preparation: Position the patient or animal model in the CT scanner. An intravenous line is established.
-
Baseline Imaging: A non-contrast scan of the region of interest is acquired.
-
Contrast Injection: A compact bolus of a low-osmolality iodinated contrast agent is injected at a high, controlled rate using a power injector, followed by a saline flush.
-
Dynamic Image Acquisition: A rapid series of scans (cine imaging) is acquired over the region of interest for 60-90 seconds to capture the first pass of the contrast agent.
-
Post-processing and Analysis: The acquired data is processed using specialized software. An arterial input function (AIF) is determined from a major feeding artery. Deconvolution algorithms are then applied to the time-attenuation curves of the tissue to generate quantitative perfusion maps (BF, BV, MTT, PS).
Part 4: Visualizing Workflows and Concepts
While this compound represented a foundational tool in the early days of angiography, its utility in assessing tissue perfusion was limited to qualitative observations. The evolution of contrast agents to safer, more tolerable formulations, coupled with the development of sophisticated imaging and analysis techniques, has enabled the transition to objective and reproducible quantitative measurements of tissue perfusion. For researchers and drug development professionals, understanding this evolution underscores the importance of selecting appropriate, modern techniques to obtain precise and reliable data on the microvascular environment.
Acetrizoic Acid: A Comparative Analysis of a First-Generation Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of acetrizoic acid as a historical X-ray contrast agent, offering a comparative perspective against its contemporaries, primarily diatrizoic acid. This compound, first introduced in 1950 under trade names such as Urokon, represented an early advancement in medical imaging as one of the first monomeric ionic contrast agents. However, its clinical use was short-lived due to a higher incidence of adverse effects compared to agents that were developed shortly after. Today, this compound serves primarily as a reference compound in the research and development of new, safer contrast media.
Comparative Performance and Safety
This compound was effective in producing high-quality diagnostic images, comparable to other agents of its time. Its primary drawback, however, was a less favorable safety profile. The higher osmolality of this compound was associated with a greater frequency of adverse reactions, including significant kidney and nervous system toxicity.
Quantitative Comparison of Side Effects
A 1956 clinical trial provides some of the most direct comparative data between this compound (Urokon) and diatrizoate-based contrast agents (Renografin and Hypaque). The study found that while the diagnostic quality of the urograms was comparable, the incidence of minor side effects was lower with Renografin and Hypaque. A notable difference was the higher incidence of arm pain associated with Urokon.
| Contrast Agent | Active Compound | Incidence of Minor Side Effects | Key Observation |
| Urokon | This compound | Higher | More frequent instances of arm pain reported. |
| Renografin/Hypaque | Diatrizoic Acid | Lower | Better tolerated by patients in the study. |
Experimental Protocols
The methodologies employed in the mid-20th century to evaluate contrast agents laid the groundwork for modern clinical trials. A key comparative study from 1956 illustrates the typical experimental design of the era.
Comparative Clinical Trial of Urographic Media
Objective: To compare the diagnostic quality and incidence of side effects of three urographic contrast media: Renografin, Hypaque, and Urokon.
Methodology:
-
A total of 900 urograms were conducted on unselected patients.
-
The study was divided into two parts. In the first part, the contrast agent used was unknown to the physicians injecting the agent, recording reactions, and evaluating the films, ensuring a blinded evaluation.
-
The second part of the study focused on gathering more extensive data on Renografin.
-
The study compared different concentrations of Urokon (50% and 70%).
Outcome Measures:
-
Diagnostic Quality: Films were evaluated for their clarity and diagnostic utility. The quality of pyelograms was correlated with patient age.
-
Adverse Reactions: The incidence and type of any side effects experienced by the patients were recorded.
The workflow for such a comparative clinical trial can be visualized as follows:
Signaling Pathways in Contrast-Induced Nephrotoxicity
While specific signaling pathway studies for this compound are scarce due to its early discontinuation, the general mechanisms of contrast-induced nephrotoxicity (CIN) are well-understood and can be extrapolated to high-osmolality agents like this compound. CIN is believed to be caused by a combination of direct tubular toxicity and renal ischemia.
The following diagram illustrates the key pathological pathways involved in CIN:
A Historical Benchmark: Acetrizoic Acid vs. Gold Standard Imaging Contrast Agents
A Comparative Guide for Researchers in Drug Development and Medical Imaging
This guide provides a detailed comparison of acetrizoic acid, a first-generation iodinated contrast agent, with current gold-standard imaging techniques. While this compound was a foundational tool in the development of radiographic imaging, it is no longer in clinical use due to significant safety concerns.[1] This analysis serves as a historical benchmark, illustrating the evolution of contrast media safety and efficacy for researchers, scientists, and drug development professionals.
From High-Osmolality to Enhanced Safety: The Evolution of Contrast Media
This compound, introduced in the 1950s, was a pioneering ionic, high-osmolality contrast medium (HOCM).[1][2] Its three iodine atoms effectively absorbed X-rays, significantly improving the quality of radiographic images for various procedures, including pyelography and angiography.[1] However, its high osmolality was directly linked to a high incidence of adverse effects, including severe kidney and nerve toxicity.[1]
This led to its replacement by safer alternatives, beginning with other ionic, high-osmolality agents with slightly better tolerance, such as diatrizoate, and evolving to the current gold standards: low-osmolality contrast media (LOCM) and iso-osmolar contrast media (IOCM).
The Gold Standards:
-
Diatrizoate: An ionic, high-osmolality contrast agent that largely replaced this compound due to a better, though still significant, side-effect profile. It is still used in some applications today.
-
Iohexol: A non-ionic, low-osmolality contrast medium. The development of non-ionic agents was a major breakthrough, as they do not dissociate in solution, leading to a much lower osmolality and a significant reduction in adverse reactions.
-
Iodixanol: A non-ionic, iso-osmolar contrast medium. It is dimeric, meaning it contains six iodine atoms per molecule, and has an osmolality similar to that of blood, further improving patient tolerance, especially in high-risk individuals.
Performance and Safety Profile Comparison
The primary differentiator between this compound and modern contrast agents is their safety profile, which is intrinsically linked to their osmolality.
| Feature | This compound (HOCM) | Diatrizoate (HOCM) | Iohexol (LOCM) | Iodixanol (IOCM) |
| Osmolality (mOsm/kg) | High (~1500-2000) | High (~1500-2000) | Low (~600-800) | Iso-osmolar (~290) |
| Primary Application | Historical X-ray contrast agent | X-ray and CT contrast agent | X-ray and CT contrast agent | X-ray and CT contrast agent |
| Clinical Use | Obsolete, no longer in use | Limited use | Widespread use | Widespread use |
| Key Adverse Events | High rates of nephrotoxicity, neurotoxicity, hypersensitivity reactions, pain, and heat sensation | Vomiting, diarrhea, skin redness, allergic reactions, kidney problems | Lower incidence of adverse events compared to HOCM | Generally the best-tolerated, especially in high-risk patients |
| LD50 (IV, mice) | 8,000 mg/kg | Not readily available | Not readily available | Not readily available |
| LD50 (Oral, mice) | 20,000 mg/kg | Not readily available | Not readily available | Not readily available |
Experimental Protocols: A Historical and Modern Perspective
Direct comparative clinical trials between this compound and modern agents are not available due to the former's discontinuation. However, we can outline the typical experimental protocols used to evaluate these agents.
Preclinical Toxicity Assessment
The initial safety evaluation of any new contrast agent involves preclinical studies in animal models.
Methodology:
-
Acute Toxicity Studies:
-
Objective: To determine the median lethal dose (LD50) of the contrast agent.
-
Procedure: The agent is administered to animal models (commonly rodents) via different routes (e.g., intravenous, oral) at escalating doses. The dose at which 50% of the animals die is determined. For this compound, the intravenous LD50 in mice was found to be 8,000 mg/kg, and the oral LD50 was 20,000 mg/kg.
-
-
Organ-Specific Toxicity Studies:
-
Objective: To evaluate the effect of the contrast agent on specific organs, particularly the kidneys and nervous system.
-
Procedure: Animals are administered the contrast agent, and blood and tissue samples are collected at various time points. For nephrotoxicity, markers such as serum creatinine and blood urea nitrogen (BUN) are measured, and kidney tissue is examined for pathological changes. For neurotoxicity, behavioral changes and brain tissue are analyzed.
-
Clinical Trial Protocols for Modern Contrast Agents
The clinical evaluation of modern contrast agents follows a rigorous, multi-phase process to ensure patient safety and efficacy.
Methodology:
-
Phase I:
-
Objective: To assess the safety, tolerability, and pharmacokinetics of the new agent in a small group of healthy volunteers.
-
Procedure: Single, ascending doses are administered, and subjects are closely monitored for any adverse events. Blood and urine samples are collected to study how the agent is absorbed, distributed, metabolized, and excreted.
-
-
Phase II:
-
Objective: To evaluate the efficacy of the agent in providing diagnostic-quality images and to further assess its safety in a larger group of patients.
-
Procedure: Patients scheduled for specific imaging procedures are recruited. The image quality is assessed by blinded radiologists, and the incidence of adverse events is recorded.
-
-
Phase III:
-
Objective: To confirm the efficacy and safety of the new agent in a large, diverse patient population and to compare it to the current standard of care.
-
Procedure: A randomized, double-blind, controlled trial is conducted. Patients receive either the new agent or a standard contrast agent. Image quality, diagnostic accuracy, and the incidence and severity of adverse events are compared between the two groups.
-
-
Phase IV (Post-Marketing Surveillance):
-
Objective: To monitor the long-term safety of the agent in the general patient population.
-
Procedure: Data on adverse events are continuously collected and analyzed after the agent is approved for clinical use.
-
Visualizing the Evolution and Mechanisms
The Historical Progression of Iodinated Contrast Media
Caption: Evolution from high- to low- and iso-osmolar contrast agents.
General Workflow for Preclinical Evaluation of a New Contrast Agent
Caption: A simplified workflow for the preclinical evaluation of new contrast agents.
Conclusion
The story of this compound is a crucial chapter in the history of medical imaging. While its imaging efficacy was a significant step forward in its time, its adverse effects, driven by high osmolality, rendered it obsolete. The development of low- and iso-osmolar contrast agents represents a paradigm shift in patient safety, allowing for the widespread and safe use of contrast-enhanced imaging in modern medicine. This historical comparison underscores the importance of ongoing research and development in creating safer and more effective diagnostic tools.
References
Safety Operating Guide
Proper Disposal of Acetrizoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Acetrizoic Acid is a cornerstone of a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.
Hazard Profile Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. Iodinated contrast media are known to be persistent in the environment and can lead to the formation of toxic byproducts in wastewater treatment systems.
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, in a designated hazardous waste container.
-
Ensure the waste container is made of a material compatible with weak acids and is in good condition with a securely sealing lid to prevent leaks.
-
-
Labeling the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the contents by writing the full chemical name: "this compound" or "3-Acetamido-2,4,6-triiodobenzoic acid."
-
Indicate the approximate concentration and quantity of the waste.
-
Record the date when the first waste was added to the container.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic to minimize the risk of spills or accidental contact.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Protocol: Neutralization of a Dilute this compound Solution (for Educational/Illustrative Purposes Only)
Note: This protocol is for illustrative purposes to demonstrate chemical handling principles. All this compound waste, including the final neutralized solution, must be disposed of as hazardous waste.
Objective: To neutralize a small quantity of a dilute acidic solution of this compound before collection as hazardous waste.
Materials:
-
Dilute this compound solution (e.g., <1% in water)
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate hazardous waste container
Procedure:
-
Place the beaker containing the dilute this compound solution on a stir plate in a fume hood.
-
Add a magnetic stir bar and begin gentle stirring.
-
Slowly and carefully add small portions of sodium bicarbonate powder or dropwise add 1M NaOH solution to the stirring this compound solution.
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, transfer the solution to the designated hazardous waste container.
-
Rinse the beaker and stir bar with a small amount of water and add the rinsate to the hazardous waste container.
-
Seal and label the hazardous waste container appropriately for disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Handling Protocols for Acetrizoic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Acetrizoic Acid.
This document provides crucial safety and logistical information for the handling of this compound, a compound historically used as an iodinated contrast medium for X-ray imaging.[1] While no longer in clinical use, its handling in a research or developmental setting demands strict adherence to safety protocols to mitigate potential hazards. The following procedural guidance is based on established best practices for handling hazardous chemicals and acids.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. |
| Body Protection | Laboratory coat | A long-sleeved lab coat is essential to protect against skin contact. |
| Eye and Face Protection | Safety goggles or face shield | Provide a complete seal around the eyes to protect from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is crucial when handling the powder form to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.
Pre-Handling Preparations
-
Ensure Proper Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment: Have all required apparatus, including weighing materials, solvents, and waste containers, readily available before starting the procedure.
-
Don appropriate PPE: Put on all the personal protective equipment listed in the table above.
Handling Procedures
-
Weighing and Transferring: When weighing or transferring the solid compound, do so carefully to minimize the generation of dust.
-
Solution Preparation: If preparing a solution, slowly add the this compound powder to the solvent to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.
-
Hand Washing: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
Emergency Procedures
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
| Spill Scenario | Action |
| Minor Spill (<1g) | 1. Evacuate the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep the absorbed material into a designated hazardous waste container. 4. Clean the spill area with soap and water. |
| Major Spill (>1g) | 1. Evacuate the laboratory and alert others in the vicinity. 2. Close the laboratory doors to contain the spill. 3. Contact the institution's Environmental Health and Safety (EHS) department immediately. 4. Do not attempt to clean up a large spill without proper training and equipment. |
First Aid Measures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed, and corrosion-resistant hazardous waste container.
-
Neutralization (for acidic waste streams): If this compound is part of an acidic solution, it may need to be neutralized before disposal. This should be done by slowly adding a suitable base, such as sodium bicarbonate, while monitoring the pH.[2] This process should only be carried out by trained personnel.
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
